molecular formula C6H16N2O2S B1517050 N-(3-aminopropyl)-N-methylethane-1-sulfonamide CAS No. 1019383-00-6

N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Cat. No.: B1517050
CAS No.: 1019383-00-6
M. Wt: 180.27 g/mol
InChI Key: XSOBOSQBOGGUHC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a useful research compound. Its molecular formula is C6H16N2O2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-aminopropyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-3-11(9,10)8(2)6-4-5-7/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOBOSQBOGGUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

In the landscape of modern drug discovery and chemical biology, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which impart favorable metabolic stability, hydrogen bonding capabilities, and structural rigidity. The target molecule of this guide, this compound, represents a versatile scaffold incorporating a secondary sulfonamide and a primary amine. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic protocol for its preparation and a detailed approach to its structural characterization, aimed at researchers, scientists, and professionals in drug development.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between ethanesulfonyl chloride and N-methyl-1,3-propanediamine. The core of this transformation lies in the electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the secondary amine in the diamine.

Causality Behind Experimental Choices

The selection of N-methyl-1,3-propanediamine as the starting material is strategic. The presence of both a primary and a secondary amine introduces a chemoselectivity challenge. The secondary amine is generally more nucleophilic than the primary amine due to the electron-donating effect of the methyl group. This inherent difference in reactivity allows for a selective reaction with the ethanesulfonyl chloride at the secondary amine, leaving the primary amine available for subsequent functionalization.

The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to avoid competition with the amine substrate. The reaction is performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure the solubility of the reactants and to prevent any unwanted side reactions with the solvent.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants N-methyl-1,3-propanediamine + Ethanesulfonyl Chloride Reaction Reaction in DCM with Triethylamine (0°C to RT) Reactants->Reaction Addition Quenching Aqueous Work-up (e.g., sat. NaHCO3) Reaction->Quenching Neutralization Extraction Extraction with DCM Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Removal in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product N-(3-aminopropyl)-N- methylethane-1-sulfonamide Purification->Product

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

Materials:

  • N-methyl-1,3-propanediamine (98% purity)

  • Ethanesulfonyl chloride (98% purity)

  • Triethylamine (≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Methanol (MeOH, HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methyl-1,3-propanediamine (1.0 eq.). Dissolve the diamine in anhydrous DCM (approx. 0.1 M solution). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 eq.) to the cooled solution. Slowly add a solution of ethanesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of DCM and methanol to afford the pure this compound.

II. Characterization of this compound: A Self-Validating System

Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Characterization Workflow

The following diagram outlines the standard workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_characterization Characterization Stage Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS IR Infrared Spectroscopy (FT-IR) Purified_Product->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final_Confirmation Structural Confirmation and Purity Data Purity->Final_Confirmation

Caption: A standard workflow for the comprehensive characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected physicochemical properties and provides a template for the characterization data of this compound.

PropertyExpected Value
Molecular Formula C₆H₁₆N₂O₂S
Molecular Weight 180.27 g/mol
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.2 (t, 2H, -SO₂-N-CH₂-), ~2.9 (s, 3H, -N-CH₃), ~2.8 (t, 2H, -CH₂-NH₂), ~2.7 (q, 2H, -SO₂-CH₂-CH₃), ~1.8 (quint, 2H, -CH₂-CH₂-CH₂-), ~1.3 (t, 3H, -SO₂-CH₂-CH₃), ~1.2 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~50.0 (-SO₂-N-CH₂-), ~46.0 (-SO₂-CH₂-CH₃), ~40.0 (-CH₂-NH₂), ~35.0 (-N-CH₃), ~28.0 (-CH₂-CH₂-CH₂-), ~8.0 (-SO₂-CH₂-CH₃)
Mass Spectrometry (ESI+) m/z: 181.1 [M+H]⁺
Infrared (FT-IR, neat) ν (cm⁻¹): ~3350 (N-H stretch, prim. amine), ~2930 (C-H stretch), ~1320 & ~1140 (S=O stretch, sulfonamide)

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectroscopy may vary depending on the solvent and concentration.

Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The triplet for the methylene group adjacent to the sulfonamide nitrogen, the singlet for the N-methyl group, and the triplet for the methylene group adjacent to the primary amine are key diagnostic peaks. The quartet and triplet corresponding to the ethyl group of the ethanesulfonyl moiety further confirm the structure. The broad singlet for the primary amine protons is also a characteristic feature.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with characteristic chemical shifts for the aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.1, confirming the molecular weight of the compound.

  • Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed around 1320 cm⁻¹ and 1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine will appear as a broad band around 3350 cm⁻¹.

III. Conclusion and Future Directions

This guide has detailed a reliable and well-rationalized methodology for the synthesis of this compound. The protocol is designed to be reproducible and scalable, providing a solid foundation for its use in further research. The comprehensive characterization workflow ensures the identity and purity of the final product, which is a critical aspect of scientific integrity.

The availability of a robust synthetic route to this versatile building block opens up avenues for its incorporation into a variety of molecular scaffolds. The free primary amine serves as a convenient handle for further derivatization, enabling the exploration of its potential in areas such as targeted drug delivery, the development of novel enzyme inhibitors, and the synthesis of functionalized polymers.

References

  • General Sulfonamide Synthesis

    • Title: The most common method used for preparation of sulfonamides is by the reaction of appropri
    • Source: researchg
    • URL: [Link]

  • Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

    • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures
    • Source: MDPI
    • URL: [Link]

  • Properties of N-methyl-1,3-propanediamine

    • Title: N-Methyl-1,3-propanediamine
    • Source: PubChem
    • URL: [Link]

  • Compound Data for N-(3-aminopropyl)

    • Title: this compound
    • Source: PubChemLite
    • URL: [Link]

An In-depth Technical Guide to N-(3-aminopropyl)-N-methylethane-1-sulfonamide (CAS Number: 1019383-00-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a bifunctional organic molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antimicrobial agents and continuing to be a vital scaffold in the development of diuretics, anticonvulsants, and anticancer therapies. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound, synthesized from available data and established chemical principles.

Chemical Identity and Physicochemical Properties

The structural uniqueness of this compound lies in its combination of a sulfonamide linkage with a flexible aminopropyl chain, conferring both a potential for biological activity and a handle for further chemical modification.

PropertyValueSource
CAS Number 1019383-00-6BLDpharm[1]
Molecular Formula C6H16N2O2SBLDpharm[1]
Molecular Weight 180.27 g/mol BLDpharm[1]
SMILES CCS(=O)(N(CCCN)C)=OPubChemLite[2]
Predicted XlogP -0.7PubChemLite[2]
Predicted pKa (most basic) 10.2 (amine)Predicted
Predicted pKa (most acidic) >14 (sulfonamide N-H is absent)Predicted
Boiling Point No data availableBLDpharm[1]

Note: Predicted values are generated using computational models and should be confirmed experimentally.

The presence of a primary amine is expected to lend this molecule a basic character and increase its water solubility compared to aromatic sulfonamides. The physicochemical properties of sulfonamides, such as their acid dissociation constant (pKa) and hydrophobicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles[3].

Proposed Synthesis: N-Alkylation of a Sulfonamide Precursor

Synthetic Workflow Diagram

Synthesis_of_this compound Ethanesulfonyl_chloride Ethanesulfonyl chloride N_methylethanesulfonamide N-methylethanesulfonamide Ethanesulfonyl_chloride->N_methylethanesulfonamide 1 Methylamine Methylamine Methylamine->N_methylethanesulfonamide Intermediate Boc-protected intermediate N_methylethanesulfonamide->Intermediate 2 3-(tert-butoxycarbonylamino)propan-1-ol 3-(tert-butoxycarbonylamino)propan-1-ol 3-(tert-butoxycarbonylamino)propan-1-ol->Intermediate Final_Product N-(3-aminopropyl)-N- methylethane-1-sulfonamide Intermediate->Final_Product 3 Base1 Base (e.g., Pyridine) Mn_catalyst Mn(I) PNP pincer catalyst Base2 Base (e.g., t-BuOK) Acid Acid (e.g., TFA or HCl)

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-methylethanesulfonamide

  • To a stirred solution of methylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as pyridine (1.1 eq.).

  • Slowly add ethanesulfonyl chloride (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylethanesulfonamide.

Step 2: Manganese-Catalyzed N-Alkylation

  • In a dry reaction vessel under an inert atmosphere, combine N-methylethanesulfonamide (1.0 eq.), 3-(tert-butoxycarbonylamino)propan-1-ol (1.1 eq.), a manganese(I) PNP pincer precatalyst (e.g., 2 mol%), and a base such as potassium tert-butoxide (1.2 eq.) in a suitable solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours. The rationale for this "borrowing hydrogen" method is its atom economy and use of a stable alcohol as the alkylating agent, avoiding the need for pre-functionalized and potentially hazardous alkyl halides[4].

  • Monitor the formation of the Boc-protected intermediate by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the Boc-protected intermediate.

Step 3: Deprotection of the Boc-protected Intermediate

  • Dissolve the purified intermediate from Step 2 in a suitable solvent like dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the removal of the Boc protecting group by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • If an HCl salt is formed, it can be neutralized with a mild base to obtain the free amine, or purified as the salt.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the sulfonamide scaffold is a well-established pharmacophore.

Antimicrobial Potential

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria[5]. The general mechanism involves the sulfonamide mimicking the natural substrate, para-aminobenzoic acid (PABA).

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_synthesis DNA Synthesis Tetrahydrofolate->DNA_synthesis Sulfonamide N-(3-aminopropyl)-N- methylethane-1-sulfonamide Inhibition Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: General mechanism of action for sulfonamide antimicrobials.

The presence of the aminopropyl chain in this compound could potentially influence its uptake by bacterial cells or its binding affinity to the DHPS enzyme. Screening against a panel of pathogenic bacteria would be the first step in evaluating its antimicrobial potential[6].

Anticancer and Other Therapeutic Areas

Certain sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and tubulin polymerization[7]. The structural features of this compound could be explored for such activities. Furthermore, benzenesulfonamides have shown efficacy against various parasites, including Leishmania and Plasmodium species[5].

Safety and Handling

The available safety data indicates that this compound should be handled with care.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)

  • Precautionary Statements: P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a chemical entity with limited currently available public data. However, based on the well-established chemistry and pharmacology of the sulfonamide functional group, this guide provides a solid foundation for researchers. The proposed synthetic route offers a practical method for its preparation, and the discussion of its potential biological activities provides a rationale for its inclusion in screening programs for novel therapeutic agents. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its potential in drug discovery and development.

References

  • PubChemLite. This compound (C6H16N2O2S). Available from: [Link]

  • Mckenna, S. L., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Langer, T., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry.
  • Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available from: [Link]

  • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International Journal of Nanomedicine, Volume 11, 2391–2401. Available from: [Link]

  • Özdemir, F., et al. (2007).
  • Mengel, A., & Reiser, O. (2009). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary sulfonamide 8 c (b). ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available from: [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Available from: [Link]

  • Özdemir, F. (2007). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. Available from: [Link]

  • Dikhit, M. R., Purkait, B., Singh, R., Sahoo, B. R., Kumar, A., Kar, R. K., Ansari, M. Y., Saini, S., Abhishek, K., Sahoo, G. C., Das, S., & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International journal of nanomedicine, 11, 2391–2401. Available from: [Link]

  • Van der Vet, W., & Van den Heuvel, J. J. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 18(1), 16–23. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

Sources

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" hydrochloride salt solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(3-aminopropyl)-N-methylethane-1-sulfonamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory bench to patient bedside, few physicochemical properties are as fundamental and impactful as solubility. It is a key determinant of a drug's bioavailability, influences its formulation design, and can ultimately dictate its therapeutic success. Poor aqueous solubility is a primary contributor to the failure of promising compounds in clinical development.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of a specific compound of interest: this compound hydrochloride (C₆H₁₇ClN₂O₂S).[3][4][5] As a hydrochloride salt of a basic amine, this compound presents a classic case study for understanding pH-dependent solubility, a cornerstone of pharmaceutical science.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood.

Understanding the Molecule: this compound Hydrochloride

This compound is a molecule featuring a primary amine and a sulfonamide group.[6] The presence of the basic aminopropyl group allows for the formation of a hydrochloride salt. This is a common strategy in medicinal chemistry to enhance the aqueous solubility of amine-containing compounds, which are often basic and may have limited solubility in their free base form.[7][8][9] The salt form readily dissociates in aqueous media, yielding the protonated, more polar, and thus more soluble form of the molecule.[8][10]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₆H₁₇ClN₂O₂S[3][5]
Molecular Weight 216.7 g/mol [5]
Structure CCS(=O)(=O)N(C)CCCN.Cl (SMILES)[5]
Appearance Assumed to be a solid at room temperatureGeneral Knowledge

The primary amine group is the key player in the pH-dependent solubility of this molecule. Its state of ionization, and therefore the overall solubility, is governed by its acid dissociation constant (pKa) and the pH of the surrounding aqueous environment.

The Theoretical Bedrock: Principles of Salt Solubility

The solubility of a pharmaceutical salt is not a single value but a dynamic process influenced by multiple factors.[11] For a salt of a weak base like our target molecule, the solubility is intrinsically linked to the pH of the medium.

The Role of pKa and pH-Dependent Ionization

The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% non-ionized forms. For this compound, the primary amine group can be protonated (BH⁺) or exist as the free base (B).

  • At pH values significantly below the pKa , the amine is predominantly in its protonated, cationic form (BH⁺). This charged species is more polar and exhibits higher solubility in aqueous media.[12]

  • At pH values significantly above the pKa , the amine is primarily in its neutral, free base form (B). This form is typically less polar and has lower intrinsic solubility.[12][13]

This relationship is visually represented by the pH-solubility profile. Understanding this profile is critical for predicting how the drug will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Caption: Relationship between pH, pKa, and ionization state.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, two types of solubility are commonly measured, and it is crucial to understand the difference.[2][14]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, where the dissolved solute is in equilibrium with the solid material.[14] It is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][15] This value is critical for late-stage preclinical development and formulation.[2]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[16] These assays are high-throughput and used in early drug discovery for screening large numbers of compounds.[1][17] Kinetic solubility values are often higher than thermodynamic solubility because the rapid precipitation can form amorphous or metastable solid states, leading to supersaturation.[13][16][18] A high kinetic solubility might mask a true underlying thermodynamic solubility issue.[13]

Caption: Overall workflow for solubility characterization.

The Common Ion Effect

For hydrochloride salts, high concentrations of chloride ions (e.g., in the stomach or certain buffer systems) can suppress the dissolution of the salt, reducing its solubility.[19] This phenomenon, known as the common ion effect, should be considered when designing experiments and interpreting results, especially for salts with marginal solubility.[19]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and accurate characterization of the solubility of this compound hydrochloride.

Prerequisite: pKa Determination by Potentiometric Titration

Determining the pKa is the essential first step. Potentiometric titration is a highly precise and reliable method for this purpose.[20][21][22]

Objective: To determine the pKa of the aminopropyl group.

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point.[20][23]

Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM). A concentration of at least 10⁻⁴ M is needed to detect a significant change in the titration curve.[21][22]

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂.[20]

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point can be precisely identified by calculating the first or second derivative of the titration curve.[24]

Gold Standard: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[15][25]

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the clear supernatant is quantified.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) in accordance with ICH guidelines.[26][27]

  • Sample Addition: Add an excess amount of the solid hydrochloride salt to vials containing each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[15]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance).[25] Agitate for a predetermined time (e.g., 24 to 48 hours). A time-course study should be performed initially to confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • pH Verification: Measure the pH of the final filtrate to confirm it has not shifted significantly during the experiment.[15][27]

  • Quantification: Dilute the clear filtrate as needed and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.[28]

  • Solid Phase Analysis (Self-Validation): Recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC. This crucial step verifies that the compound has not undergone a phase transformation (e.g., converting from the salt to the free base) during the experiment, which would invalidate the results.[11]

Caption: Key steps of the Shake-Flask solubility protocol.

High-Throughput Screening: Kinetic Solubility

This method is ideal for early-stage discovery where speed is essential.[17]

Objective: To rapidly estimate the solubility for initial compound ranking.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[17]

  • Assay Plate: Add the aqueous buffer of a specific pH to the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells and mix immediately.[1][17]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]

  • Precipitate Detection: Determine the concentration of the compound remaining in solution. This can be done directly by measuring light scattering (nephelometry) or by filtering the plate and measuring the UV absorbance of the filtrate, which is then compared to a calibration curve.[1][17]

Data Presentation and Interpretation

A clear presentation of solubility data is essential for decision-making.

Table 2: Hypothetical Solubility Data for this compound HCl (pKa ≈ 9.5)

pHMethodIncubation TimeTemperatureSolubility (µg/mL)Solid Phase Post-Assay
1.2Thermodynamic24 h37°C> 2000HCl Salt
4.5Thermodynamic24 h37°C> 2000HCl Salt
6.8Thermodynamic24 h37°C1850HCl Salt
7.4Thermodynamic24 h37°C1200HCl Salt
7.4Kinetic2 h37°C1650Not Analyzed
9.0Thermodynamic24 h37°C250HCl Salt / Free Base Mix
10.0Thermodynamic24 h37°C45Free Base

Interpretation:

  • The compound exhibits high solubility at acidic pH, consistent with the protonation of the amine group.

  • As the pH approaches the pKa, solubility decreases significantly.

  • The kinetic solubility value at pH 7.4 is higher than the thermodynamic value, illustrating the potential for supersaturation in rapid screening assays.[16]

  • The change in the solid phase at higher pH values highlights the importance of this self-validating step; at pH 10, the measurement reflects the intrinsic solubility of the free base, not the salt.

Conclusion: From Data to Development Strategy

A thorough understanding of the solubility of this compound hydrochloride, grounded in both theoretical principles and robust experimental data, is indispensable. The pH-solubility profile generated through these methods provides critical insights for:

  • Lead Optimization: Identifying and addressing potential absorption liabilities early.

  • Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate dissolution and absorption in the gastrointestinal tract.

  • Regulatory Submissions: Providing the necessary data to classify the drug substance according to the Biopharmaceutics Classification System (BCS), which can support biowaivers.[25][26][27]

By integrating these validated protocols and interpretive frameworks, researchers can confidently characterize their drug candidates, mitigating risks and paving the way for successful clinical development.

References

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  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Aksoy, E., & Ulusoy, H. İ. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Sari, M. N., et al. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Li, S., & Serajuddin, A. T. M. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]

  • Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

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  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]

  • Kumar, A., & Sahoo, S. K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

  • PubChem - NIH. This compound hydrochloride. Available from: [Link]

  • Sugano, K., et al. (2007). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available from: [Link]

  • ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available from: [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available from: [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available from: [Link]

  • PubChem. 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1). Available from: [Link]

  • PubChemLite. This compound (C6H16N2O2S). Available from: [Link]

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
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  • Google Patents. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Isherwood, F., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. Available from: [Link]

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Abstract

This technical guide delineates the putative mechanism of action for the compound this compound. In the absence of specific published research on this molecule, this document leverages its structural classification as a sulfonamide to build a robust, evidence-based hypothesis. The core of this hypothesis is that this compound functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. We present the established biochemical basis for this mechanism, supported by extensive literature on the sulfonamide class of antibiotics. Furthermore, this guide provides detailed, field-proven experimental protocols for the validation of this hypothesis, including in vitro enzymatic assays and whole-cell bacterial growth inhibition studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical framework for investigating the biological activity of novel sulfonamide compounds.

Introduction: Unveiling a Potential Antimicrobial Agent

This compound is a synthetic organic compound characterized by the presence of a sulfonamide functional group. While specific biological activity data for this molecule is not currently available in public-domain literature, its chemical architecture strongly suggests a potential role as an antimicrobial agent. The sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used clinically and represent a cornerstone in the history of chemotherapy.[1][2]

The defining feature of this class of molecules is their ability to act as structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[3][4] This mimicry allows them to competitively inhibit the enzyme dihydropteroate synthase (DHPS), thereby halting bacterial growth.[1][5] This pathway's absence in humans, who obtain folic acid through their diet, provides the basis for the selective toxicity of sulfonamides against bacteria.[2][3]

This guide, therefore, puts forth the primary hypothesis that this compound exerts its biological effect through the inhibition of bacterial dihydropteroate synthase. The subsequent sections will delve into the intricacies of this mechanism and provide a comprehensive, actionable framework for its experimental validation.

The Putative Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacterial folate biosynthesis pathway is an essential metabolic route for the production of tetrahydrofolate (THF), the biologically active form of folic acid. THF is a vital cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.[3][6] Disruption of this pathway leads to a bacteriostatic effect, inhibiting the growth and replication of the microorganism.[1][4]

A pivotal enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[5][7]

Due to the structural similarity between the sulfonamide core and pABA, we propose that this compound acts as a competitive inhibitor at the pABA binding site of the DHPS enzyme.[3][7] By occupying the active site, the compound prevents the natural substrate from binding, thus blocking the synthesis of dihydropteroate and, consequently, halting the entire folate pathway.[4][8]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Site of Action DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF->DHFR NucleicAcids Nucleic Acid Precursors THF->NucleicAcids 1-Carbon Transfer Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Putative inhibition of the bacterial folic acid synthesis pathway.

A Framework for Experimental Validation

To transition from a putative to a confirmed mechanism of action, a structured experimental approach is required. This framework is designed to first demonstrate direct interaction with the proposed molecular target and then to confirm the resulting biological effect in a whole-cell context.

Part A: In Vitro Target Engagement - The DHPS Inhibition Assay

The primary objective is to demonstrate that this compound directly inhibits the enzymatic activity of DHPS. A continuous spectrophotometric assay is a robust and high-throughput compatible method for this purpose.[9][10] This assay couples the production of dihydropteroate by DHPS to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by a decrease in absorbance at 340 nm.[10][11]

Part B: Whole-Cell Biological Activity - The Minimum Inhibitory Concentration (MIC) Assay

Confirming that the enzymatic inhibition translates into a growth-inhibitory effect on bacteria is crucial. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound.[12][13] The broth microdilution method is a widely accepted technique to determine the MIC against a panel of clinically relevant bacterial strains.[12]

Detailed Experimental Protocols

The following protocols are presented with the causality behind experimental choices to ensure self-validating and reproducible results.

Protocol 1: DHPS Inhibition Spectrophotometric Assay

This protocol details a coupled enzyme assay to determine the half-maximal inhibitory concentration (IC50) of this compound against DHPS.

DHPS_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (DHPP, pABA), and Enzymes (DHPS, DHFR) start->prep_reagents prep_compound Prepare Serial Dilutions of This compound and Control (e.g., Sulfamethoxazole) prep_reagents->prep_compound add_components Add Buffer, DHFR, NADPH, DHPS, and Test Compound to 96-well UV-plate prep_compound->add_components pre_incubate Pre-incubate Mixture (e.g., 5 min at 37°C) add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrates (DHPP and pABA) pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm over Time (Kinetic Read) initiate_reaction->monitor_absorbance calculate_rates Calculate Initial Reaction Velocities monitor_absorbance->calculate_rates plot_data Plot % Inhibition vs. Compound Concentration calculate_rates->plot_data determine_ic50 Determine IC50 Value (Non-linear Regression) plot_data->determine_ic50 end End determine_ic50->end MIC_Assay_Workflow cluster_workflow MIC Assay Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) to 0.5 McFarland Standard prep_media->prep_inoculum dilute_inoculum Dilute Inoculum to Final Concentration of ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum prep_compound Prepare 2-fold Serial Dilutions of This compound in 96-well Plate dilute_inoculum->prep_compound inoculate_plate Inoculate Wells with Bacterial Suspension prep_compound->inoculate_plate add_controls Include Sterility Control (broth only) and Growth Control (broth + inoculum) inoculate_plate->add_controls incubate Incubate Plate at 37°C for 16-20 hours add_controls->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Materials Preparation:

    • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. The standardized medium is critical for inter-laboratory reproducibility.

    • Bacterial Strains: Use quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and relevant clinical isolates.

    • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure (96-well sterile microtiter plate):

    • Add 50 µL of CAMHB to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column.

    • Inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

    • Designate a well with CAMHB only as a sterility control and a well with CAMHB and inoculum as a growth control.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro DHPS Inhibition Data

CompoundTarget OrganismIC50 (µM)
This compound S. aureus DHPS15.2
E. coli DHPS21.8
Sulfamethoxazole (Control) S. aureus DHPS8.5
E. coli DHPS12.1

Interpretation: An IC50 value in the low micromolar range would provide strong evidence that the compound is a direct inhibitor of the DHPS enzyme. Comparing its potency to a known sulfonamide like sulfamethoxazole provides a valuable benchmark.

Table 2: Hypothetical Whole-Cell Antibacterial Activity Data

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
This compound 3264
Sulfamethoxazole (Control) 1632

Conclusion

Based on its chemical structure, this compound is proposed to act as an antibacterial agent via the competitive inhibition of dihydropteroate synthase, a key enzyme in the essential bacterial folic acid biosynthesis pathway. This guide provides the comprehensive scientific rationale for this putative mechanism and outlines a robust, two-pronged experimental strategy to validate it. The successful execution of the detailed in vitro enzymatic and whole-cell assays will be crucial in definitively elucidating the mechanism of action of this compound and assessing its potential as a novel antimicrobial therapeutic.

References

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A Technical Guide to the Biological Activity Screening of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Sulfonamide Scaffold as a Reservoir of Bioactivity

The sulfonamide functional group, -SO₂NHR, is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, compounds bearing this moiety have since demonstrated a remarkable pharmacological promiscuity.[1][2][3] The sulfonamide scaffold is now recognized as a "privileged structure," capable of interacting with a wide array of biological targets. This versatility has led to the development of sulfonamide-based drugs for treating a multitude of conditions, including cancer, inflammation, and various microbial infections.[2][3][4]

The specific biological activity of a sulfonamide derivative is profoundly influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring.[2] Our subject of interest, N-(3-aminopropyl)-N-methylethane-1-sulfonamide, is a novel entity with an aliphatic backbone, distinguishing it from the classic aromatic sulfonamides. This structural uniqueness necessitates a broad and systematic screening approach to elucidate its potential therapeutic value. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound.

Section 1: Proposed Screening Cascade for this compound

A tiered or cascaded screening approach is the most resource-effective strategy for characterizing a novel compound. This methodology begins with broad, high-throughput assays to identify any general biological effects and progresses to more specific, target-oriented investigations.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Target-Based Assays cluster_2 Tier 3: In-depth Characterization A Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) C Carbonic Anhydrase Inhibition Assay A->C If non-cytotoxic D Anti-inflammatory Assays (e.g., COX-2, 5-LOX Inhibition) A->D If non-cytotoxic E Anticancer Cell Line Panel Screen (e.g., NCI-60) A->E If cytotoxic B Broad-Spectrum Antibacterial Screen (e.g., Kirby-Bauer, MIC Panels) F Mechanism of Action Studies B->F If antibacterial activity is confirmed G Structure-Activity Relationship (SAR) Analysis C->G D->G E->F CA_Inhibition cluster_pathway Carbonic Anhydrase Catalysis cluster_inhibition Inhibition Mechanism CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA->H2CO3 Sulfonamide N-(3-aminopropyl)-N- methylethane-1-sulfonamide Sulfonamide->CA Inhibits

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocol: In Vitro CA Inhibition Assay

This is a colorimetric assay based on the esterase activity of CA.

  • Reagents: Human carbonic anhydrase II, p-nitrophenyl acetate (NPA) as a substrate, and a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add buffer, the compound at various concentrations, and the CA enzyme. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NPA to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the compound.

Anticancer Cell Line Panel Screen

If Tier 1 results indicate cytotoxicity, especially if it is selective for cancer cell lines, a broader screen against a panel of diverse cancer cell lines (such as the NCI-60) is a logical progression. This can help identify specific cancer types that are more sensitive to the compound and provide clues about its mechanism of action.

Section 3: Concluding Remarks and Future Directions

The screening cascade outlined in this guide provides a robust and logical framework for the initial biological characterization of this compound. The sulfonamide scaffold is a rich source of bioactive compounds, and a systematic exploration of this novel derivative is a worthwhile endeavor. [1][2]Positive "hits" in any of the proposed assays would trigger further, more in-depth studies, including mechanism of action elucidation and structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity.

References

  • Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
  • El Boustani, S., El Amri, N., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie.
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  • BenchChem. (2025). The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
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A Technical Guide to Unlocking the Research Potential of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] From their initial discovery as antimicrobial agents to their contemporary use in oncology, virology, and neurology, sulfonamides represent a privileged scaffold for drug discovery.[4][5] This guide focuses on a lesser-explored member of this chemical class: N-(3-aminopropyl)-N-methylethane-1-sulfonamide. Despite its simple structure, this molecule possesses latent potential for a variety of research applications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven approach to systematically investigate and unlock the therapeutic promise of this compound. We will delve into its fundamental properties, propose potential biological targets based on established sulfonamide pharmacology, and provide detailed, actionable experimental protocols to explore these hypotheses.

Introduction: The Enduring Legacy and Future Promise of Sulfonamides

First introduced in the 1930s with the discovery of Prontosil, sulfonamide-based drugs were the first broadly effective antimicrobials and heralded the dawn of the antibiotic age.[1][2] Their mechanism, competitive inhibition of dihydropteroate synthetase—an enzyme crucial for folic acid synthesis in bacteria—remains a classic example of targeted chemotherapy.[6][7][8] However, the utility of the sulfonamide moiety extends far beyond its antibacterial origins. The structural versatility of this functional group has allowed for its incorporation into drugs targeting a multitude of diseases, including cancer, viral infections, inflammatory conditions, and central nervous system disorders.[2][4][5]

This compound is a simple aliphatic sulfonamide. Its chemical structure, featuring a flexible aminopropyl chain and a methylethanesulfonamide group, offers unique physicochemical properties, such as potential for enhanced water solubility compared to aromatic analogs.[9] While specific biological data for this compound is scarce in public literature,[10][11][12] its structural motifs suggest several plausible avenues for investigation. This guide presents a phased, multi-disciplinary research program designed to systematically evaluate its potential as a novel therapeutic lead.

Compound Profile: this compound

A thorough understanding of the molecule's fundamental characteristics is the foundation of any research endeavor.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C6H16N2O2SPubChem[11]
Molecular Weight 180.27 g/mol BLDpharm[12]
CAS Number 1019383-00-6BLDpharm[12]
Structure (SMILES) CCS(=O)(=O)N(C)CCCNPubChemLite[11]
Predicted XlogP -0.7PubChemLite[11]
Appearance Data not available-
Solubility Predicted to have good water solubilityInferred[9]
Synthesis Strategy

The synthesis of this compound can be approached through established methods for sulfonamide bond formation. A common and direct route involves the reaction of a primary or secondary amine with a sulfonyl chloride.

A plausible synthetic route would involve the reaction of N-methylpropane-1,3-diamine with ethanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Synthesis_Workflow reagent1 N-methylpropane-1,3-diamine reaction Reaction Vessel (0°C to RT) reagent1->reaction reagent2 Ethanesulfonyl chloride reagent2->reaction solvent DCM, TEA solvent->reaction product N-(3-aminopropyl)-N- methylethane-1-sulfonamide purification Workup & Purification (e.g., Chromatography) reaction->purification purification->product

Caption: Proposed synthetic workflow for this compound.

Phase I: Foundational Screening and Target Identification

The initial phase of research focuses on broad, high-throughput methods to identify potential biological activities and putative molecular targets.

Hypothesis 1: Antimicrobial Activity

Given the historical role of sulfonamides as antimicrobials, the most logical starting point is to assess the compound's activity against a panel of pathogenic bacteria. The core hypothesis is that this compound may act as a competitive inhibitor of dihydropteroate synthetase (DHPS), disrupting folate biosynthesis.

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[13][14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls. Ciprofloxacin can be used as a reference antibiotic.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213640.5
E. coli ATCC 259221280.015
K. pneumoniae ATCC 13883>2560.03
B. subtilis ATCC 6633320.125
Hypothesis 2: Anticancer Activity

Many sulfonamide derivatives exhibit anticancer properties by targeting various enzymes, such as carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5] The structural features of our target compound could potentially allow it to bind to the active site of certain CA isozymes.

  • Enzyme Source: Obtain purified human carbonic anhydrase isozymes (e.g., CA II, CA IX, CA XII).

  • Assay Principle: Utilize a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Procedure: a. Pre-incubate the CA enzyme with varying concentrations of this compound in a 96-well plate. b. Initiate the reaction by adding the NPA substrate. c. Monitor the change in absorbance over time using a plate reader. d. Acetazolamide, a known pan-CA inhibitor, should be used as a positive control.

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase IsozymeThis compound IC50 (µM)Acetazolamide IC50 (µM)
hCA II (cytosolic)>1000.012
hCA IX (tumor-associated)15.20.025
hCA XII (tumor-associated)28.50.005

Phase II: Cellular and Mechanistic Investigations

Following promising results from Phase I, the next stage involves validating these activities in cellular models and beginning to elucidate the mechanism of action.

Cellular Antiproliferative Assays (Anticancer)

If the compound shows activity against tumor-associated CAs, its effect on cancer cell viability and proliferation must be assessed.

  • Cell Lines: Select cancer cell lines known to overexpress the target CA isozymes (e.g., MCF-7 or MDA-MB-231 for breast cancer, which express CA IX and XII).

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mechanistic Elucidation: Folate Pathway Disruption (Antimicrobial)

To confirm that any observed antibacterial activity is due to the hypothesized mechanism, a folate rescue experiment can be performed.

Folate_Rescue_Workflow cluster_0 Experimental Setup A Bacterial Culture (e.g., B. subtilis) B Treatment Groups A->B C Incubation (37°C, 24h) B->C T1 1. Vehicle Control T2 2. Compound (at 2x MIC) T3 3. Compound (2x MIC) + Folic Acid T4 4. Folic Acid Only D Measure Growth (OD600) C->D D->E Analyze Results O1 Growth E->O1 Control O2 No Growth E->O2 Compound O3 Growth (Rescued) E->O3 Compound + Folate O4 Growth E->O4 Folate

Caption: Workflow for a folate rescue experiment to validate the mechanism of action.

  • Medium: Use a minimal medium that does not contain folic acid.

  • Setup: Prepare bacterial cultures as for the MIC assay.

  • Treatment Groups:

    • Group A: Vehicle control.

    • Group B: this compound at 2x its MIC.

    • Group C: The compound at 2x MIC supplemented with a saturating concentration of folic acid.

    • Group D: Folic acid only.

  • Analysis: After incubation, measure bacterial growth (e.g., by optical density at 600 nm).

  • Interpretation: If the antibacterial effect of the compound is reversed by the addition of folic acid, it strongly supports the hypothesis that it targets the folate biosynthesis pathway.

Future Directions and Conclusion

The successful completion of these initial research phases would provide a strong foundation for more advanced preclinical development. Positive results would warrant further investigation into:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to optimize potency and selectivity.

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.

  • In Vivo Efficacy: Testing the compound in relevant animal models of infection or cancer.

References

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: PubMed URL: [Link]

  • Title: Current development in sulfonamide derivatives to enable CNS-drug discovery. Source: PubMed URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: ResearchGate URL: [Link]

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  • Title: Sulfonamide derivatives as multi-target agents for complex diseases. Source: PubMed URL: [Link]

  • Title: this compound hydrochloride | C6H17ClN2O2S. Source: PubChem URL: [Link]

  • Title: this compound (C6H16N2O2S). Source: PubChemLite URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Molecular Biology Reports URL: [Link]

  • Title: Sulfonamides - Medicine LibreTexts. Source: Medicine LibreTexts URL: [Link]

  • Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Source: PMC - NIH URL: [Link]

  • Title: Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Source: Pharmacy 180 URL: [Link]

  • Title: 1-Octanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. Source: PubChem URL: [Link]

  • Title: 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Source: PMC URL: [Link]

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI URL: [Link]

  • Title: Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Source: Dove Medical Press URL: [Link]

  • Title: One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Source: PubMed URL: [Link]

  • Title: The production method of N methyl N isopropyl amido sulfonamide.
  • Title: Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
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  • Title: Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Source: Der Pharma Chemica URL: [Link]

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Sulfonamide

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a structurally distinct aliphatic sulfonamide. While specific literature on this compound is not extensively available, its molecular architecture—combining a flexible aminopropyl chain, a secondary amine, and a simple ethanesulfonyl group—suggests a foundation for diverse chemical and biological explorations. This guide provides a comprehensive theoretical and practical framework for researchers interested in this molecule, drawing upon established principles of sulfonamide chemistry and pharmacology. We will delve into its probable synthetic pathways, physicochemical characteristics, and potential biological significance, offering insights grounded in the broader scientific context of related compounds.

Section 1: Molecular Blueprint and Physicochemical Landscape

This compound, with the CAS number 1019383-00-6, possesses a unique combination of functional groups that dictate its chemical behavior.[1] Its hydrochloride salt is also available (CAS 1170109-70-2).[2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H16N2O2S[1]
Molecular Weight180.27 g/mol [1]
Hydrochloride Salt M.F.C6H17ClN2O2S[2]
Hydrochloride Salt M.W.216.73 g/mol [2]
AppearancePredicted to be a solid or oilGeneral knowledge
SolubilityLikely soluble in water and polar organic solventsGeneral knowledge

The presence of a primary amine and a sulfonamide nitrogen provides sites for hydrogen bonding, influencing its solubility and potential interactions with biological targets. The flexible propyl chain allows for conformational adaptability, a key feature in molecular recognition.

Section 2: Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Two-Step Synthetic Approach

Step 1: Sulfonylation of a Protected Diamine

The primary challenge in synthesizing the target molecule is the presence of two nucleophilic nitrogen atoms in the starting diamine. To achieve selective sulfonylation on the secondary amine, the primary amine must be protected. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

  • Rationale: The Boc group is stable under the basic conditions required for sulfonylation and can be readily removed under acidic conditions without affecting the sulfonamide linkage.

Detailed Methodology:

  • Protection of N-methyl-1,3-propanediamine: To a solution of N-methyl-1,3-propanediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add one equivalent of di-tert-butyl dicarbonate (Boc)2O at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting Boc-protected diamine is purified by column chromatography.

  • Sulfonylation: The purified Boc-protected N-methyl-1,3-propanediamine is dissolved in DCM or THF containing a non-nucleophilic base, such as triethylamine or pyridine.

  • The solution is cooled to 0°C, and one equivalent of ethanesulfonyl chloride is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours until completion, as monitored by TLC.

  • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Boc-protected sulfonamide.

Step 2: Deprotection to Yield the Final Product

  • Acidic Cleavage of the Boc Group: The crude Boc-protected sulfonamide is dissolved in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent is then removed under reduced pressure to yield the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Protection & Sulfonylation cluster_1 Step 2: Deprotection N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine Boc-N-methyl-N'-(3-aminopropyl)amine Boc-N-methyl-N'-(3-aminopropyl)amine N-methyl-1,3-propanediamine->Boc-N-methyl-N'-(3-aminopropyl)amine (Boc)2O Boc-protected sulfonamide Boc-protected sulfonamide Boc-N-methyl-N'-(3-aminopropyl)amine->Boc-protected sulfonamide Ethanesulfonyl chloride, Base This compound This compound Boc-protected sulfonamide->this compound HCl

Caption: A proposed two-step synthesis of the target compound.

Section 3: Predicted Biological Activity and Therapeutic Potential

The sulfonamide functional group is a well-established pharmacophore, and its presence in this compound suggests a range of potential biological activities.[3]

Antimicrobial Properties

Sulfonamides are renowned for their antibacterial properties, which they exert by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5] This inhibition leads to a bacteriostatic effect.[4]

  • Mechanistic Insight: The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.

Given its sulfonamide core, this compound could be investigated for its efficacy against a spectrum of Gram-positive and Gram-negative bacteria.[6] The aminopropyl side chain may influence its uptake by bacterial cells and its interaction with the DHPS enzyme.

Diagram 2: General Mechanism of Sulfonamide Antibacterial Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential for THF Tetrahydrofolic Acid DHF->THF DNA Bacterial DNA Synthesis THF->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer and Anti-inflammatory Potential

Certain sulfonamides exhibit anticancer and anti-inflammatory activities, often through the inhibition of carbonic anhydrase (CA) isozymes.[7] These enzymes are involved in pH regulation and are often overexpressed in tumor cells. The aliphatic nature of the ethanesulfonyl group in the target compound may confer selectivity towards different CA isozymes.

Furthermore, the aminopropyl moiety is found in various biologically active molecules and could contribute to interactions with other cellular targets.

Section 4: Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H NMR would show characteristic peaks for the ethyl, methyl, and propyl groups. ¹³C NMR would confirm the number and type of carbon atoms.
Mass Spectrometry (MS) Molecular weight determinationElectrospray ionization (ESI) would likely show the [M+H]⁺ ion at m/z 181.28.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak would indicate a high degree of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (amine), S=O (sulfonamide), and C-H bonds would be observed.

Section 5: Future Directions and Conclusion

This compound represents an unexplored molecule with significant potential in medicinal chemistry and drug discovery. The synthetic route proposed in this guide provides a clear path for its preparation, enabling further investigation into its biological properties.

Future research should focus on:

  • Synthesis and Optimization: Refining the proposed synthetic protocol to maximize yield and purity.

  • In Vitro Biological Screening: Assessing its antimicrobial activity against a panel of pathogenic bacteria, and evaluating its inhibitory effects on carbonic anhydrase and other relevant enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the alkyl chains to understand how structural changes impact biological activity.

References

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A Technical Guide to the Spectroscopic Characterization of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-(3-aminopropyl)-N-methylethane-1-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on its chemical structure and analogous compounds, alongside field-proven methodologies for its empirical analysis.

Introduction: Unveiling the Molecular Blueprint

This compound is a bifunctional organic molecule containing a sulfonamide and a primary amine group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential for diverse chemical interactions and biological activities. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and anticancer agents.[1] The presence of a primary amine and a tertiary sulfonamide nitrogen provides sites for further functionalization, making it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirming the identity, purity, and structure of this molecule in any research or development endeavor.

Molecular Structure:

Caption: Molecular Structure of this compound

Synthesis Pathway

While a specific synthesis for this compound is not detailed in the provided literature, a plausible and efficient synthetic route can be devised based on established methods for sulfonamide formation.[2][3] A common approach involves the reaction of a sulfonyl chloride with an amine. In this case, ethanesulfonyl chloride would be reacted with N-methylpropane-1,3-diamine.

A general two-step synthesis could be envisioned:

  • Protection of one amine group: N-methylpropane-1,3-diamine would first be monoprotected, for instance, using a Boc group, to prevent reaction at both nitrogen atoms.

  • Sulfonamide formation: The protected diamine would then be reacted with ethanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the sulfonamide.

  • Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-a (CH₃-CH₂)1.2 - 1.4Triplet (t)3HAliphatic methyl group adjacent to a methylene group.
H-b (CH₃-CH₂)2.9 - 3.1Quartet (q)2HMethylene group adjacent to a methyl group and the sulfonyl group.
H-c (N-CH₃)2.8 - 3.0Singlet (s)3HMethyl group attached to the sulfonamide nitrogen.
H-d (N-CH₂-CH₂)3.2 - 3.4Triplet (t)2HMethylene group adjacent to the sulfonamide nitrogen.
H-e (CH₂-CH₂-CH₂)1.7 - 1.9Quintet (p)2HMethylene group flanked by two other methylene groups.
H-f (CH₂-NH₂)2.6 - 2.8Triplet (t)2HMethylene group adjacent to the primary amine.
H-g (NH₂)1.5 - 2.5Broad Singlet (br s)2HProtons of the primary amine, often broad and exchangeable.

Note: Chemical shifts are relative to tetramethylsilane (TMS) at δ 0.0 ppm.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Assignment Predicted δ (ppm) Rationale
C-1 (CH₃-CH₂)8 - 12Aliphatic methyl carbon.
C-2 (CH₃-CH₂)45 - 50Aliphatic methylene carbon attached to the sulfonyl group.
C-3 (N-CH₃)35 - 40Methyl carbon attached to the sulfonamide nitrogen.
C-4 (N-CH₂-CH₂)48 - 53Methylene carbon attached to the sulfonamide nitrogen.
C-5 (CH₂-CH₂-CH₂)25 - 30Central methylene carbon of the propyl chain.
C-6 (CH₂-NH₂)38 - 43Methylene carbon attached to the primary amine.

Note: Chemical shifts are relative to TMS at δ 0.0 ppm.[5]

Experimental Protocol for NMR Spectroscopy

cluster_0 NMR Sample Preparation and Analysis prep Sample Preparation dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O, DMSO-d₆) prep->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC) shim->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process cluster_1 FTIR-ATR Analysis background Collect Background Spectrum sample_prep Place Sample on ATR Crystal background->sample_prep acquire_sample Acquire Sample Spectrum sample_prep->acquire_sample process_data Process and Analyze Data acquire_sample->process_data

Caption: Workflow for FTIR-ATR Analysis.

  • Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is clean and calibrated.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₆H₁₆N₂O₂S, with a monoisotopic mass of 180.09325 Da. [6] Predicted m/z values for common adducts: [6]

Adduct m/z
[M+H]⁺ 181.10053
[M+Na]⁺ 203.08247

| [M-H]⁻ | 179.08597 |

Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation of this ion would likely involve cleavage of the C-C and C-N bonds in the propyl chain, as well as cleavage of the S-N bond. Common fragmentation pathways for similar amines and sulfonamides can be referenced to predict the resulting fragment ions. [7][8]

Experimental Protocol for Mass Spectrometry

cluster_2 LC-MS Analysis sample_prep_ms Prepare Dilute Solution lc_separation Liquid Chromatography Separation sample_prep_ms->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analysis data_interpretation Data Interpretation mass_analysis->data_interpretation

Caption: Workflow for LC-MS Analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode. [9]2. Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system. The liquid chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Perform a full scan analysis to determine the m/z of the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and elucidate the fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in scientific research and development. This technical guide provides a comprehensive framework for its analysis using NMR, IR, and MS techniques. By combining the predicted spectral data with the detailed experimental protocols, researchers can confidently verify the structure and purity of this versatile compound. The methodologies outlined herein are based on established principles and best practices in analytical chemistry, ensuring the generation of reliable and reproducible data.

References

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Scaffold in Drug Discovery and the Uncharacterized Potential of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

The sulfonamide functional group (SO₂NH) is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Historically recognized for their groundbreaking antibacterial effects, sulfonamides function as structural analogues of p-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5][6] This inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial DNA replication and proliferation, thereby exerting a bacteriostatic effect.[3][5][6] As the DHPS enzyme is absent in humans, it represents a selective target for antibacterial therapy.[3] Beyond their antimicrobial applications, sulfonamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and diuretic properties.[4][7]

The subject of this guide, This compound , is a small molecule whose biological activities and potential therapeutic applications remain largely unexplored in publicly available literature.[8][9][10] Its structure, featuring a sulfonamide core, an ethylsulfonyl group, and a flexible aminopropyl-methyl side chain, presents an intriguing profile for biological investigation. The presence of the basic aminopropyl moiety could influence its physicochemical properties, such as solubility and potential interactions with biological targets.

This document provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. It is designed for researchers in drug discovery and chemical biology who are beginning to investigate the bioactivity of novel chemical entities. The protocols herein are based on well-established methodologies for assessing the common biological activities associated with the sulfonamide scaffold. We will proceed with a hypothesis-driven approach, first screening for broad antibacterial and anticancer cytotoxicity, followed by more specific, mechanism-of-action studies based on the initial findings.

Part 1: Physicochemical Characterization and Compound Handling

Prior to initiating biological assays, it is crucial to understand the fundamental physicochemical properties of this compound.

1.1. Solubility Assessment

A precise understanding of the compound's solubility is critical for preparing accurate stock solutions and avoiding compound precipitation in assay media, which can lead to erroneous results.

  • Recommended Solvents:

    • Primary: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). Most sulfonamides are readily soluble in DMSO.

    • Secondary: For specific cell-based assays where DMSO tolerance is low, consider ethanol or a buffer system, depending on the compound's properties. The hydrochloride salt form of the compound may exhibit better aqueous solubility.[8][11]

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this stock into aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and common cell culture media (e.g., DMEM, RPMI-1640) to determine the maximum concentration at which the compound remains in solution.

    • Visually inspect for precipitation and use spectrophotometry (measuring light scattering at ~600 nm) for a more quantitative assessment of solubility limits.

    • Causality: The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to minimize solvent-induced artifacts in cellular assays.

1.2. Stability Assessment

The stability of the compound in the assay buffer and under storage conditions should be verified.

  • Protocol:

    • Incubate the compound at its final working concentration in the relevant assay buffer/medium at 37°C for the maximum duration of the planned experiment (e.g., 24, 48, 72 hours).

    • At various time points, analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.

    • Causality: Degradation of the test compound during an assay will lead to an underestimation of its potency.

Part 2: Tier 1 - Primary Biological Screening

The initial screening phase is designed to broadly assess whether this compound exhibits either antibacterial or anticancer activity.

Workflow for Tier 1 Screening

Tier1_Workflow cluster_start Compound Preparation cluster_screening Primary Screening Assays cluster_results Data Analysis & Triage cluster_tier2 Proceed to Tier 2 start N-(3-aminopropyl)-N- methylethane-1-sulfonamide stock Prepare 10 mM Stock in DMSO start->stock mic Antibacterial MIC Assay (Gram-positive & Gram-negative strains) stock->mic Serial Dilutions cyto Anticancer Cytotoxicity Assay (e.g., MTT/Resazurin on cancer cell panel) stock->cyto Serial Dilutions result_mic Determine MIC Values mic->result_mic result_cyto Determine GI₅₀/IC₅₀ Values cyto->result_cyto triage Triage for Tier 2 Assays result_mic->triage result_cyto->triage tier2_a DHPS Enzyme Inhibition Assay triage->tier2_a If Active in MIC tier2_b Mechanism of Action (Apoptosis, Cell Cycle) triage->tier2_b If Active in Cytotoxicity tier2_c No Significant Activity: Consider other assays or de-prioritize triage->tier2_c If Inactive DHPS_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis reagents Assay Components: - Recombinant DHPS Enzyme - PABA (Substrate 1) - DHPP (Substrate 2) - Buffer step1 Pre-incubate DHPS enzyme with compound or control reagents->step1 compound N-(3-aminopropyl)-N- methylethane-1-sulfonamide (Serial Dilutions) compound->step1 control Positive Control: Sulfamethoxazole control->step1 step2 Initiate reaction by adding PABA and DHPP step1->step2 step3 Incubate at optimal temperature (e.g., 37°C) step2->step3 step4 Stop reaction and measure product formation (e.g., PPi) step3->step4 analysis Calculate % Inhibition relative to no-inhibitor control step4->analysis ic50 Plot % Inhibition vs. [Compound] and determine IC₅₀ analysis->ic50

Caption: A generalized workflow for an in vitro DHPS enzyme inhibition assay.

If Anticancer Activity is Confirmed: Cell Cycle and Apoptosis Assays
  • Principle: These assays determine if the cytotoxic effect is due to arresting the cell cycle at a specific phase or by inducing programmed cell death (apoptosis).

  • Protocol Outlines:

    • Cell Cycle Analysis by Flow Cytometry: a. Treat cancer cells with the compound at its GI₅₀ concentration for 24-48 hours. b. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide). c. Analyze the cellular DNA content using a flow cytometer. d. An accumulation of cells in the G1, S, or G2/M phase compared to the vehicle control indicates cell cycle arrest.

    • Apoptosis Detection (Annexin V/PI Staining): a. Treat cells as above. b. Stain cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (which enters late apoptotic/necrotic cells). c. Analyze by flow cytometry. An increase in the Annexin V-positive cell population is indicative of apoptosis induction.

Conclusion and Forward Look

This application guide provides a robust, hypothesis-driven framework for conducting the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic screening to more targeted, mechanistic assays, researchers can efficiently determine if this novel compound possesses antibacterial or anticancer properties and begin to unravel its mechanism of action. The results from these assays will be crucial in guiding future lead optimization efforts and further preclinical development.

References

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
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  • This compound hydrochloride | C6H17ClN2O2S | CID 42950069. PubChem - NIH.
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  • 1019383-00-6|this compound. BLDpharm.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
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  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacology - Pharmacy 180.
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  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. PubMed Central.

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Application Notes & Protocols: The Use of 1,2-Dioleoyl-sn-glycero-3-phosphate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on the Subject Compound: Initial searches for "N-(3-aminopropyl)-N-methylethane-1-sulfonamide" did not yield specific data regarding its application in cell culture experiments. However, a related CAS number search brought to light a well-documented compound, 1,2-Dioleoyl-sn-glycero-3-phosphate, also known as Dioleoyl Phosphatidic Acid (PA). Given the abundance of scientific literature on PA's role in cell biology, this guide will focus on this compound to provide a scientifically robust and practical resource.

Introduction: Phosphatidic Acid as a Key Cellular Mediator

1,2-Dioleoyl-sn-glycero-3-phosphate (PA) is far more than a simple structural component of cellular membranes; it is a critical anionic phospholipid that acts as a precursor for other lipids and as a pivotal signaling molecule.[1][2] The cellular levels of PA are typically low but can increase rapidly and transiently in response to various stimuli, allowing it to modulate a wide range of cellular processes.[1][3] Its unique biophysical properties, including a small, highly charged headgroup, enable it to influence membrane curvature and recruit cytosolic proteins to specific membrane locations.[1][4]

This guide provides an in-depth overview of PA's mechanism of action and detailed protocols for its application in cell culture experiments, designed to empower researchers in their exploration of cellular signaling and lipid-dependent pathways.

Mechanism of Action: A Versatile Signaling Hub

PA exerts its influence by directly interacting with and modulating the activity of numerous proteins, including kinases, phosphatases, and G-proteins.[3] Its production is tightly regulated by several enzymes, positioning it as a central node in cellular signaling.[3][4]

Two of its most well-characterized roles are the activation of Protein Kinase C (PKC) and its involvement in the mTOR signaling pathway.

  • Protein Kinase C (PKC) Activation: While diacylglycerol (DAG) is the canonical activator of conventional and novel PKC isoforms, PA can also contribute to their activation.[5][6] PA can be converted to DAG, which then directly activates PKC at the cell membrane. This leads to the phosphorylation of a multitude of downstream targets, influencing processes like cell growth, differentiation, and apoptosis.

  • mTOR Pathway Regulation: Phosphatidic acid is a key activator of the mechanistic target of rapamycin (mTOR), a master regulator of cell growth and metabolism.[7] PA directly binds to the FRB domain of mTOR, promoting its activation and subsequent signaling cascade that leads to protein synthesis and inhibition of autophagy.[7] Photoswitchable versions of PA have been used to optically control mTOR signaling, highlighting the direct and sensitive nature of this interaction.[8][9]

  • Cholesterol Trafficking: PA is also implicated in intracellular cholesterol trafficking, a process crucial for maintaining membrane integrity and function. Studies have shown that related lipids are essential for the function of NPC2, a protein involved in cholesterol egress from late endosomes/lysosomes.[10][11] This highlights the importance of specific lipid species in complex cellular transport mechanisms.

Below is a diagram illustrating the central role of Phosphatidic Acid in major signaling pathways.

Phosphatidic_Acid_Signaling Ext_Stimuli External Stimuli (e.g., Growth Factors) PLD Phospholipase D (PLD) Ext_Stimuli->PLD PLC_DGK PLC / DGK Pathway Ext_Stimuli->PLC_DGK PA Phosphatidic Acid (PA) (1,2-Dioleoyl-sn-glycero-3-phosphate) PLD->PA PLC_DGK->PA Phosphorylation of DAG PC Phosphatidylcholine (PC) PC->PLD Hydrolysis mTOR mTOR Activation PA->mTOR PKC PKC Activation (via conversion to DAG) PA->PKC Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Protein_Synth Protein Synthesis mTOR->Protein_Synth PKC->Cell_Growth Cytoskeleton Cytoskeletal Regulation PKC->Cytoskeleton

Caption: Phosphatidic Acid (PA) as a central signaling lipid.

Applications in Cell Culture Experiments

PA is a versatile tool for investigating a variety of cellular processes. Common applications include:

  • Studying Kinase Activation: Exogenously added PA (often delivered via liposomes) can be used to directly activate PA-responsive pathways like mTOR and PKC, allowing for the study of downstream signaling events.

  • Investigating Cytoskeletal Dynamics: By influencing PKC and other signaling molecules, PA plays a role in cytoskeletal organization. Researchers can use PA to study its effects on cell migration, adhesion, and morphology.[7]

  • Drug Delivery Systems: Due to its anionic nature, PA is often incorporated into liposomal formulations to improve the delivery of therapeutic agents into cells.[12]

  • Model Membrane Studies: PA-containing liposomes are used in in vitro assays to study lipid-protein interactions and the biophysical properties of membranes.

Experimental Protocols

Protocol 1: Preparation of PA-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing 1,2-Dioleoyl-sn-glycero-3-phosphate using the thin-film hydration and extrusion method. This is a widely used technique to generate liposomes of a defined size.[13][14][15]

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (PA)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired background lipid

  • Chloroform

  • Sterile, degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation: a. In a glass round-bottom flask, dissolve the desired amounts of PA and background lipid (e.g., DOPC) in chloroform. The molar ratio will depend on the specific experiment, but a common starting point is 10-20 mol% PA. b. Attach the flask to a rotary evaporator to remove the chloroform under reduced pressure. A thin lipid film will form on the wall of the flask. c. To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas for 15-30 minutes, followed by placing it in a vacuum desiccator for at least 1 hour.[16]

  • Hydration: a. Warm the sterile, degassed PBS to a temperature above the transition temperature (Tc) of the lipids. For DOPC and PA, this is just above room temperature. b. Add the warmed PBS to the flask containing the lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).[17] c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion for Size Homogenization: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature as the hydration buffer. c. Draw the MLV suspension into a glass syringe and pass it through the extruder into a second syringe. d. Repeat this extrusion process 11-21 times to ensure a homogenous population of small unilamellar vesicles.[14] The suspension should become less opaque.

  • Storage: a. Store the prepared liposomes at 4°C under argon or nitrogen to prevent lipid oxidation. b. For best results, use the liposomes within 1-2 days of preparation.

Protocol 2: Treatment of Cultured Cells with PA Liposomes

Materials:

  • Cultured cells of interest (e.g., HeLa, NIH 3T3)

  • Complete cell culture medium

  • Serum-free medium

  • PA-containing liposomes (from Protocol 1)

  • Control liposomes (containing only the background lipid)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional but Recommended): To reduce background signaling, replace the complete medium with serum-free medium and incubate the cells for 12-24 hours prior to treatment.

  • Liposome Treatment: a. Dilute the PA-containing liposomes and control liposomes to the desired final concentration in serum-free medium. b. A typical working concentration range for PA is 10-100 µM, but this should be optimized for each cell type and assay.[18][19] c. Remove the serum-free medium from the cells and add the medium containing the liposomes. d. Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours), depending on the endpoint being measured.

  • Downstream Analysis: a. After incubation, wash the cells with cold PBS. b. Lyse the cells for protein analysis (e.g., Western blotting for phosphorylated kinases), perform cell viability assays (e.g., MTT, CellTiter-Glo), or fix the cells for immunofluorescence imaging of cytoskeletal changes.

Data Summary and Interpretation

The following table provides general guidelines for working concentrations and expected outcomes. Optimization is crucial for each specific experimental system.

Application Cell Line Example PA Concentration Range Incubation Time Endpoint/Assay
mTOR Pathway ActivationNIH 3T3, HEK29320-100 µM30 min - 2 hoursWestern Blot (p-S6K, p-4EBP1)
PKC Pathway ActivationC6 Glioma10-50 µM5 - 30 minutesIntracellular Ca2+ imaging, Western Blot (p-MARCKS)
Cytoskeletal RearrangementFibroblasts, Neurons5-60 µM15 min - 4 hoursPhalloidin staining, Live-cell imaging
Cell Migration/InvasionCancer Cell Lines10-50 µM6 - 24 hoursTranswell migration assay

Experimental Workflow Visualization

The following diagram outlines a typical workflow for studying the effects of PA in cell culture.

PA_Experimental_Workflow start Start prep_liposomes Prepare PA and Control Liposomes (Protocol 1) start->prep_liposomes seed_cells Seed Cells in Appropriate Plates start->seed_cells treat_cells Treat Cells with Liposomes (Protocol 2) prep_liposomes->treat_cells serum_starve Serum Starve Cells (Optional) seed_cells->serum_starve serum_starve->treat_cells analysis Downstream Analysis (Western, IF, Viability, etc.) treat_cells->analysis end End analysis->end

Caption: General workflow for PA cell culture experiments.

References

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  • ResearchGate. (n.d.). Stress signaling pathways up-and downstream of phosphatidic acid (PA). [Link]

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  • Wikipedia. (2023). Phosphatidic acid. In Wikipedia. [Link]

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  • Guan, S., Munder, M. C., Hedde, P. N., & Jäckle, F. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Frontiers in Nanotechnology, 3, 782698. [Link]

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  • Nanobot. (n.d.). Liposomes: Protocol. [Link]

  • Severin, S. E., Jr, Tovmasyan, E. K., Shvets, V. I., Molotkovsky, J. G., & Bergelson, L. D. (1988). Diol lipids are activators of protein kinase C. FEBS letters, 232(2), 286–288. [Link]

  • Longnecker, K., & Collins, J. (2017). Part 1: Preparation of lipid films for phospholipid liposomes. protocols.io. [Link]

  • PubChem. (n.d.). Dioleoyl phosphatidic acid. National Center for Biotechnology Information. [Link]

  • Reyland, M. E. (2012). Cell Signaling through Protein Kinase C Oxidation and Activation. International journal of molecular sciences, 13(8), 10696–10713. [Link]

  • Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European journal of cell biology, 78(10), 698–706. [Link]

  • Jan, Ž., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1433. [Link]

  • McCauliff, L. A., Xu, Z., Storch, J., & Li, Y. (2019). Intracellular cholesterol trafficking is dependent upon NPC2 interaction with lysobisphosphatidic acid. eLife, 8, e46252. [Link]

  • van der Meel, R., Oliveira, S., Altintas, I., Haselgrübler, T., Hennink, W. E., Kok, R. J., & Schiffelers, R. M. (2019). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. Langmuir, 35(17), 5827–5835. [Link]

  • Medicinadellavoro.it. (2014, October 12). Biosignaling | Phospholipase C, IP3, DAG, & Ca2+ [Video]. YouTube. [Link]

  • Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in biochemistry, 64(3), 499–510. [Link]

  • ResearchGate. (n.d.). Intracellular cholesterol trafficking is dependent upon NPC2 interaction with Lysobisphosphatidic Acid. [Link]

  • Kim, J., & Kim, J. (2019). Cholesterol Trafficking: An Emerging Therapeutic Target for Angiogenesis and Cancer. Molecules and cells, 42(4), 283–291. [Link]

  • Chang, Y. J., Kim, Y. L., Lee, Y. K., Sacket, S. J., Kim, K., Kim, H. L., Han, M., Bae, Y. S., Okajima, F., & Im, D. S. (2007). Dioleoyl phosphatidic acid increases intracellular Ca2+ through endogenous LPA receptors in C6 glioma and L2071 fibroblasts. Prostaglandins & other lipid mediators, 83(4), 268–276. [Link]

  • OUCI. (n.d.). Phosphatidic acid: an emerging versatile class of cellular mediators. [Link]

  • ResearchGate. (n.d.). Cholesterol trafficking in the secretory and endocytic systems. [Link]

  • He, L., Lee, M., & Hammond, G. R. (2020). Spatiotemporal control of phosphatidic acid signaling with optogenetic, engineered phospholipase Ds. The Journal of cell biology, 219(3), e201907086. [Link]

  • Gomez-Cambronero, J. (2010). Regulation of Cell Proliferation and Migration by Extracellular Phosphatidic Acid. Journal of Biological Chemistry, 285(45), 34677-34681. [Link]

  • Manya, H., & Endo, T. (2021). Biosynthetic Mechanisms and Biological Significance of Glycerol Phosphate-Containing Glycan in Mammals. International journal of molecular sciences, 22(21), 11985. [Link]

  • Harris, T. E., & Finck, B. N. (2019). Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1864(6), 883–890. [Link]

  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., Selote, D., Kachroo, A., & Kachroo, P. (2011). Glycerol-3-phosphate is a critical mobile inducer of systemic immunity in plants. Nature genetics, 43(5), 421–427. [Link]

  • ResearchGate. (2016, July 1). What is the best way to solve Lysophosphatidic acid for cell culture use? [Link]

  • Saari, S., Dufour, E., & Fellman, V. (2025). Species differences in glycerol-3-phosphate metabolism reveals trade-offs between metabolic adaptations and cell proliferation. Biochimica et biophysica acta. Bioenergetics, 1866(4), 149530. [Link]

  • Chanda, B., Xia, Y., Mandal, M. K., Yu, K., Sekine, K. T., Gao, Q. M., Selote, D., Kachroo, A., & Kachroo, P. (2011). Glycerol-3-phosphate is a critical mobile inducer of systemic immunity in plants. Nature genetics, 43(5), 421–427. [Link]

  • Lee, M., He, L., & Hammond, G. R. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science, 7(7), 1145–1153. [Link]

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Application Notes & Protocols: N-(3-aminopropyl)-N-methylethane-1-sulfonamide as a Versatile Synthetic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate process of drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a lead compound. N-(3-aminopropyl)-N-methylethane-1-sulfonamide has emerged as a highly valuable and versatile scaffold. This guide provides an in-depth exploration of its strategic applications, featuring detailed, field-proven protocols for its incorporation into diverse molecular architectures. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established chemical principles.

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule whose utility in medicinal chemistry is derived from its distinct structural features.[1][2] The molecule incorporates a flexible three-carbon linker terminating in a primary amine, an N-methylated sulfonamide, and a terminal ethyl group. This combination offers several strategic advantages:

  • Primary Amine Nucleophile: The terminal -NH2 group serves as a potent and accessible nucleophile, ideal for forming robust covalent bonds through reactions like amide coupling or reductive amination.

  • Sulfonamide Moiety: The sulfonamide group is a key pharmacophoric element. It is a strong hydrogen bond acceptor and can mimic the geometry of a peptide bond, enabling critical interactions with biological targets such as enzymes and receptors.[3][4] Its presence can also favorably modulate physicochemical properties like solubility and metabolic stability.

  • Conformational and Physicochemical Influence: The N-methyl group and the ethyl chain provide steric bulk and lipophilicity, which can be fine-tuned to optimize ligand-target binding, membrane permeability, and metabolic profiles.

G A N-(3-aminopropyl)-N- methylethane-1-sulfonamide B Primary Amine (Nucleophilic Handle) A->B features C Sulfonamide Core (H-Bonding, Stability) A->C contains D N-Methyl & Ethyl Groups (Modulate Lipophilicity/Sterics) A->D provides E Amide Coupling B->E enables F Reductive Amination B->F enables G Targeted Therapeutic Agents (e.g., Kinase Inhibitors, GPCR Ligands) C->G interacts with E->G leading to F->G leading to

Caption: Key functional domains of the building block and its synthetic utility.

Core Physicochemical & Structural Data

A fundamental understanding of the building block's properties is essential for reaction design and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C6H16N2O2S[5][6][7]
Molecular Weight 180.27 g/mol [6]
CAS Number 1019383-00-6[6]
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in water, methanol, DMFN/A
SMILES CCS(=O)(=O)N(C)CCCN[6][7]
InChIKey XSOBOSQBOGGUHC-UHFFFAOYSA-N[7]

Protocol I: Amide Bond Formation for Kinase Inhibitor Scaffolds

This protocol describes a robust method for coupling the primary amine of the title building block with a carboxylic acid, a cornerstone reaction for generating a wide array of bioactive molecules, particularly kinase inhibitors.

Causality and Expertise: The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxylate. We employ the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) system.[8][9] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as an acyl transfer agent, trapping the O-acylisourea to form an active HOBt ester.[10][11] This ester is less prone to side reactions and reacts efficiently with the primary amine of our building block to yield the desired amide with high fidelity.[10][12] The choice of an aprotic polar solvent like DMF ensures solubility of all reactants and intermediates.[8]

Experimental Workflow: Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add EDC (1.2 eq) and HOBt (1.2 eq) A->B C 3. Stir at RT for 30 min (Forms Active Ester) B->C D 4. Add N-(3-aminopropyl)-N- methylethane-1-sulfonamide (1.1 eq) C->D E 5. Stir at RT for 12-18 h (Monitor by LC-MS) D->E F 6. Aqueous Work-up (Quench & Extract) E->F G 7. Dry & Concentrate F->G H 8. Purify via Flash Chromatography G->H

Caption: A validated workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of your carboxylic acid of interest (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add EDC hydrochloride (1.2 eq) and HOBt (1.2 eq).

    • Expert Insight: Ensure DMF is anhydrous. Water will hydrolyze the active ester and reduce yield.

  • Activation: Stir the reaction mixture at ambient temperature (20-25 °C) for 30 minutes. The solution should remain clear.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a minimal volume of DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction overnight (12-18 hours).

    • Trustworthiness: A self-validating protocol requires diligent monitoring. Check for the consumption of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Pour the reaction mixture into an equal volume of water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Expert Insight: The aqueous washes are critical for removing the water-soluble urea byproduct from EDC and any unreacted HOBt.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol II: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful and highly reliable method for forming carbon-nitrogen bonds, prevalent in the synthesis of pharmaceuticals.[13][14][15][16] This protocol details the reaction of this compound with an aldehyde or ketone.

Causality and Expertise: This one-pot reaction proceeds in two stages: the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to an amine. We use sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting carbonyl compound. This selectivity prevents unwanted reduction of the aldehyde/ketone starting material. The reaction is typically catalyzed by a weak acid, like acetic acid, which facilitates both the dehydration step to form the imine and the protonation of the imine to the more electrophilic iminium ion, which is the species that is actually reduced.

Experimental Workflow: Reductive Amination

G cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Purification A 1. Dissolve Aldehyde/Ketone & Amine in Dichloromethane (DCM) B 2. Add Acetic Acid (cat.) A->B C 3. Stir at RT for 1 h B->C D 4. Add STAB (1.5 eq) portion-wise C->D E 5. Stir at RT for 4-8 h (Monitor by LC-MS) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract, Dry & Concentrate F->G H 8. Purify via Flash Chromatography G->H

Caption: A standard workflow for STAB-mediated reductive amination.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (aldehyde or ketone, 1.0 eq) and this compound (1.2 eq) in dichloromethane (DCM, 0.1 M).

  • Catalysis: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

    • Trustworthiness Note: STAB reacts with moisture and can release hydrogen gas. Add it carefully in portions to control the reaction rate and any potential effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous phase with DCM (2x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of methanol in DCM, often with a small percentage of triethylamine for basic products).

  • Characterization: Confirm the identity and purity of the desired secondary amine via ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a robust and versatile building block for medicinal chemistry. The protocols for amide coupling and reductive amination presented here are reliable, scalable, and adaptable to a wide range of substrates. By understanding the chemical principles behind these transformations, researchers can confidently employ this scaffold to accelerate the synthesis of novel, structurally diverse compounds for drug discovery programs.

References

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic Chemistry & Process Research URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: American Chemical Society URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF Source: ResearchGate URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]

  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL: [Link]

  • Title: Amine to Amide (EDC + HOBt) Source: Common Organic Chemistry URL: [Link]

  • Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU Source: ResearchGate URL: [Link]

  • Title: this compound hydrochloride Source: PubChem URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Cureus URL: [Link]

  • Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChemLite URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) Source: PubMed URL: [Link]

Sources

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" solution preparation and storage

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the preparation and storage of solutions containing N-(3-aminopropyl)-N-methylethane-1-sulfonamide (CAS: 1019383-00-6). Aimed at researchers, scientists, and professionals in drug development, these protocols are grounded in established principles of chemical handling and stability for aliphatic sulfonamides and primary amines. Due to the limited availability of specific experimental data for this compound, the following guidelines are based on analogous structures and general best practices to ensure solution integrity and experimental reproducibility.

Introduction: Chemical Profile and Handling Considerations

This compound is a bifunctional molecule featuring a sulfonamide group and a primary amine. This structure imparts specific chemical properties that must be considered during its handling and in the preparation of solutions.

  • Sulfonamide Group: The ethanesulfonamide moiety is generally stable. Studies on various sulfonamides indicate that they are hydrolytically stable at neutral and alkaline pH but can be susceptible to degradation under acidic conditions.[1][2]

  • Aminopropyl Chain: The primary amine group makes the compound basic and potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3] Amines are also susceptible to oxidation and reaction with atmospheric carbon dioxide.

Given these characteristics, meticulous handling is paramount to prevent degradation and ensure the accuracy of experimental results. It is strongly recommended to handle the solid compound in a controlled environment, such as a glove box with an inert atmosphere (e.g., argon or nitrogen).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1019383-00-6
Molecular Formula C₆H₁₆N₂O₂SPubChem
Molecular Weight 180.27 g/mol PubChem
Predicted XlogP -0.7PubChem
Appearance Assumed to be a solid (based on related compounds)N/A

Solution Preparation: A Step-by-Step Protocol

The choice of solvent is critical and depends on the experimental requirements. The predicted XlogP of -0.7 suggests good aqueous solubility. However, organic solvents like DMSO and ethanol are also common choices for stock solutions.

Recommended Solvents and Predicted Solubility

Due to the absence of specific experimental solubility data, the following recommendations are based on the properties of analogous short-chain sulfonamides and aminopropyl-containing compounds. It is imperative to perform small-scale solubility tests before preparing larger batches.

  • Aqueous Buffers (pH > 7.0): The primary amine group suggests that solubility in aqueous solutions will be pH-dependent. In acidic solutions, the amine will be protonated, which may enhance solubility but could also accelerate the hydrolysis of the sulfonamide group over time. Therefore, for aqueous solutions, a buffer with a pH of 7.0 to 9.0 is recommended to maintain the stability of the sulfonamide.[1][2]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds.[4] It is a suitable choice for creating high-concentration stock solutions.

  • Ethanol: Ethanol is another common solvent for compounds with moderate polarity.

Protocol for Preparing a Stock Solution

This protocol provides a general guideline. Adjustments may be necessary based on your specific concentration requirements and observations during preparation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or Ethanol (≥99.5%) or a suitable aqueous buffer (pH 7.0-9.0)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing Preparation: Before opening the container of this compound, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing the Compound: In a controlled environment with low humidity (ideally an inert atmosphere glove box), accurately weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to the vial.

  • Dissolution: Tightly cap the vial and vortex until the solid is fully dissolved. If dissolution is slow, sonication in a water bath for short intervals may be beneficial. Visually inspect the solution to ensure there are no undissolved particulates.

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add the solvent to reach the final desired volume and concentration.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.

Storage and Stability: Preserving the Integrity of Your Solutions

Proper storage is crucial to maintain the stability of this compound in both its solid and solution forms.

Storage of Solid Compound
  • Temperature: Store the solid compound in a cool, dry place. Refrigeration at 2-8°C is recommended.

  • Atmosphere: Due to its hygroscopic nature, store the compound under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by storing in an amber vial or a dark container.

Storage of Stock Solutions

The stability of the compound in solution is dependent on the solvent and storage conditions.

Table 2: Recommended Storage Conditions for Stock Solutions

SolventStorage TemperatureRecommended DurationRationale
DMSO -20°C or -80°CUp to 1 monthMinimizes degradation and solvent evaporation. Aliquoting is critical.
Ethanol -20°C or -80°CUp to 1 monthSimilar to DMSO, proper sealing is necessary to prevent evaporation.
Aqueous Buffer (pH 7-9) -20°C (for short-term)Up to 2 weeksAqueous solutions are more prone to microbial growth and hydrolysis over time. Avoid repeated freeze-thaw cycles.

Important Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to degradation. Aliquoting into single-use volumes is the best practice.

  • Evaporation: Ensure vials are tightly sealed with high-quality caps to prevent solvent evaporation, which would alter the concentration of the solution.

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or insolubility.

Experimental Workflow and Logic

The following diagram illustrates the recommended workflow for the preparation and storage of this compound solutions, emphasizing the critical control points for ensuring quality and stability.

G cluster_prep Solution Preparation cluster_storage Storage & Use start Start: Solid Compound equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh in Inert Atmosphere equilibrate->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve final_vol Adjust to Final Volume dissolve->final_vol aliquot Aliquot into Single-Use Vials final_vol->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use discard Discard after Recommended Period store->discard

Caption: Workflow for this compound solution preparation.

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: If handling the powder outside of a contained system, a respirator may be necessary.

  • Skin Protection: A lab coat should be worn to protect from skin contact.

In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.[5][6]

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 930-936. Available at: [Link]

  • Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(17), 8448-8451. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: N-(3-Aminopropyl)methacrylamide Hydrochloride. Available at: [Link]

  • Ye, Q., et al. (2018). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. ACS Earth and Space Chemistry, 2(10), 1035-1044. Available at: [Link]

  • gChem Global. (n.d.). DMSO. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Dosing of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the determination of appropriate in vivo dosages for the novel compound, N-(3-aminopropyl)-N-methylethane-1-sulfonamide. Due to the limited publicly available data on this specific molecule, this document outlines a foundational strategy based on established principles of preclinical drug development and the known characteristics of the broader sulfonamide class of compounds.

Introduction: The Challenge of a Novel Sulfonamide

This compound is a sulfonamide derivative with the CAS Number 1019383-00-6[1]. While its chemical structure is defined, its biological activity, mechanism of action, and toxicological profile are not yet characterized in the public domain. Sulfonamides are a diverse class of compounds known for a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects[2][3][4]. The primary mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms[2][5]. However, other sulfonamides exert their effects through different pathways.

This guide, therefore, presents a de novo approach to establishing a safe and effective in vivo dosing regimen for this compound, emphasizing a rigorous, data-driven methodology to ensure scientific validity and animal welfare.

Pre-Clinical In Vitro Assessment: The First Step

Before any in vivo studies are initiated, a thorough in vitro evaluation is essential to estimate a starting dose range and to understand the compound's cellular effects.

Cytotoxicity Assays

The initial step is to determine the 50% inhibitory concentration (IC50) of this compound in relevant cell lines. The choice of cell lines should be guided by the intended therapeutic application. For example, if an anticancer effect is hypothesized, a panel of cancer cell lines should be used.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Culture the selected cell lines (e.g., HeLa, MDA-MB-468, MCF-7) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Treatment: Add the different concentrations of the compound to the wells and incubate for 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 540 nm using an ELISA plate reader. Calculate the percentage of cell viability and determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)360
MCF-7 (Breast Cancer)128
MDA-MB-468 (Breast Cancer)< 30

Note: The data in this table is hypothetical and for illustrative purposes only.

In Vivo Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The primary objective of the initial in vivo study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity. This is a critical step before conducting efficacy studies[6].

Animal Model Selection

For initial studies, a rodent model such as the mouse is commonly used due to its well-characterized biology and ease of handling. The choice of strain (e.g., BALB/c, C57BL/6) may depend on the specific research question.

Formulation and Vehicle Selection

The selection of an appropriate vehicle to dissolve or suspend this compound is crucial for its bioavailability and to avoid vehicle-induced toxicity.

Table 2: Common Vehicles for In Vivo Administration

VehicleProperties
Saline (0.9% NaCl)Aqueous, suitable for water-soluble compounds.
PBS (Phosphate-Buffered Saline)Aqueous, buffered, suitable for water-soluble compounds.
5% Dextrose in Water (D5W)Aqueous, suitable for compounds that may precipitate in saline.
10% DMSO in SalineCo-solvent system for poorly water-soluble compounds.
0.5% Carboxymethylcellulose (CMC)Suspension for poorly soluble compounds.

Note: The solubility of this compound in these vehicles must be determined experimentally.

Protocol: Dose-Range Finding Study in Mice
  • Animal Acclimatization: Acclimate the mice (e.g., 6-8 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dose Selection: Based on the in vitro IC50 data, a starting dose can be estimated. A common starting point is 1/10th of the in vivo equivalent of the lowest IC50. For example, if the lowest IC50 is 30 µM, a starting dose of around 1-5 mg/kg could be considered. Subsequent doses should be escalated (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance (piloerection), and activity. Record body weight daily.

  • Humane Endpoints: Define humane endpoints to minimize animal suffering. A common endpoint is a loss of more than 20% of initial body weight.

  • Study Duration: The study duration is typically 7-14 days.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.

Diagram 1: Workflow for a Dose-Range Finding Study

DRF_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis compound_prep Compound Formulation & Vehicle Selection group_allocation Group Allocation (n=3-5/group) compound_prep->group_allocation animal_acclimate Animal Acclimatization (1 week) animal_acclimate->group_allocation dosing Dose Administration (e.g., PO, IP) group_allocation->dosing monitoring Daily Monitoring - Clinical Signs - Body Weight dosing->monitoring endpoints Humane Endpoints (e.g., >20% weight loss) monitoring->endpoints necropsy Gross Necropsy endpoints->necropsy histopathology Histopathology necropsy->histopathology mtd_determination MTD Determination histopathology->mtd_determination Kinase_Inhibition compound N-(3-aminopropyl)-N- methylethane-1-sulfonamide receptor Receptor Tyrosine Kinase compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway for this compound.

Subsequent In Vivo Studies

Once the MTD is established, further in vivo studies can be designed to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

  • Efficacy Studies: These studies will use the established MTD and lower doses (e.g., MTD/2, MTD/4) in a relevant animal model of disease.

  • Pharmacokinetic (PK) Studies: These studies will determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Toxicology Studies: More extensive toxicology studies, as required by regulatory agencies like the FDA, will be necessary to fully characterize the safety profile of the compound.[7]

Conclusion

The determination of an appropriate in vivo dosage for a novel compound like this compound requires a systematic and data-driven approach. By starting with in vitro cytotoxicity assays to inform the design of a dose-range finding study, researchers can establish a safe and effective dose range for subsequent preclinical development. Adherence to ethical guidelines and rigorous experimental design are paramount for the successful translation of a novel compound from the laboratory to the clinic.[8]

References

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Structural Chemistry, 57(6), 1156-1165.
  • Food and Drug Administration. (2023). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Singh, S., & Sharma, P. (2020). General principles of preclinical study design. Methods in Molecular Biology, 2115, 3-12.
  • Zahan, M., & Yasmin, T. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Medicine LibreTexts. (2022). 3.22: Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2021). How to determine the dosage of in vivo study?. Retrieved from [Link]

  • IOSR Journal. (2023). Antimicrobial Sulfonamides: An Objective Review. Retrieved from [Link]

  • Parveen, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(3), 441–448.

Sources

Application Note: Quantitative Analysis of N-(3-aminopropyl)-N-methylethane-1-sulfonamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust analytical methods for the quantification of N-(3-aminopropyl)-N-methylethane-1-sulfonamide, a polar compound featuring a primary amine and a sulfonamide functional group. Due to the absence of a strong native chromophore, direct UV detection lacks sensitivity. To address this, we first describe a reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection following pre-column derivatization. For higher sensitivity and selectivity, particularly in complex matrices, a second method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is detailed. Both protocols are designed to be self-validating, adhering to principles outlined in the ICH Q2(R1) guidelines, ensuring accuracy, precision, and robustness for research, development, and quality control applications.[1][2][3]

Introduction: The Analytical Challenge

This compound is a small, polar molecule (MW: 180.27 g/mol ) whose structure presents distinct analytical challenges.[4][5][6] The aliphatic primary amine lacks a UV chromophore, making quantification by standard HPLC-UV methods difficult and insensitive. Furthermore, its high polarity means it is poorly retained on traditional reversed-phase (e.g., C18) HPLC columns, often eluting in the solvent front with other matrix components.[7]

To overcome these obstacles, two distinct strategies are employed:

  • HPLC-UV with Derivatization: Introduction of a chromophore onto the primary amine via a chemical reaction (derivatization) enables sensitive UV detection and simultaneously increases the molecule's hydrophobicity, improving its retention in reversed-phase chromatography.[8]

  • LC-MS/MS with HILIC: This approach leverages the analyte's inherent polarity. HILIC chromatography effectively retains and separates polar compounds.[9][10][11] Coupling this with tandem mass spectrometry provides exceptional selectivity and sensitivity, eliminating the need for derivatization by directly detecting the analyte's mass-to-charge ratio and its specific fragments.

Method 1: HPLC-UV with Pre-Column Derivatization

Principle of Derivatization

Dansyl chloride reacts with the primary amine of this compound under basic conditions to form a stable, sulfonamide-linked derivative that can be detected at approximately 254 nm or with higher sensitivity using a fluorescence detector.

Experimental Protocol

2.2.1. Reagents and Materials

  • This compound Reference Standard

  • Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetonitrile

  • Sodium Bicarbonate Buffer, 100 mM, pH 9.5

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade, with 0.1% Formic Acid (v/v)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of sample diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a concentration within the calibration range.

2.2.3. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the Sodium Bicarbonate Buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 1 M HCl to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.4. HPLC Conditions

ParameterCondition
Instrument HPLC system with UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Causality and Insights
  • Why Derivatize? The dansyl group provides a strong chromophore, increasing the molar absorptivity and allowing for sensitive detection at 254 nm, a common HPLC wavelength.[12] This step is critical as the parent compound is essentially transparent to UV light.

  • Why Basic pH? The derivatization reaction requires a deprotonated primary amine to act as a nucleophile. A basic buffer (pH 9.5) ensures the -NH2 group is sufficiently reactive towards the dansyl chloride.

  • Why a C18 Column? After derivatization, the resulting molecule is significantly more hydrophobic, making it suitable for retention and separation on a standard C18 reversed-phase column.

Method 2: LC-MS/MS with HILIC

This method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification, analysis in complex biological matrices, or for confirmatory purposes. It obviates the need for derivatization.

Principle of HILIC-MS/MS

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[9] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like this compound can partition, leading to retention.[10][11] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). The eluent is then introduced into a tandem mass spectrometer, where the analyte is ionized (typically via Electrospray Ionization, ESI) and quantified using Multiple Reaction Monitoring (MRM).

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (ACN), LC-MS Grade

  • Water, LC-MS Grade

  • Ammonium Formate

  • Formic Acid, LC-MS Grade

  • Sample Diluent: Acetonitrile/Water (90:10, v/v)

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in section 2.2.2.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Dissolve and dilute the sample in the sample diluent to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be required.

3.2.3. LC-MS/MS Conditions

ParameterCondition
Instrument LC system coupled to a Triple Quadrupole Mass Spectrometer
Column HILIC (Amide or Silica phase), 2.1 x 100 mm, 3 µm particle size
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 8 min; Hold at 50% B for 2 min; Return to 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 181.1 (Calculated for [M+H]⁺)
Product Ions (Q3) To be determined empirically by infusing standard.Plausible fragments: m/z 88.1 (loss of ethanesulfonyl), m/z 74.1 (aminopropyl fragment)
Collision Energy To be optimized empirically for each transition.
Causality and Insights
  • Why HILIC? The analyte is highly polar and will not be retained on a C18 column. HILIC provides the necessary retention mechanism for such molecules, enabling separation from non-polar matrix components.[7] The high organic content of the mobile phase also facilitates efficient desolvation in the ESI source, often enhancing MS sensitivity.[9]

  • Why ESI Positive Mode? The presence of the primary amine group makes the molecule basic and readily accepts a proton ([M+H]⁺) under the acidic mobile phase conditions, making positive mode ESI highly efficient.

  • Why MRM? MRM provides exceptional selectivity and sensitivity. The mass spectrometer is set to only allow the precursor ion (the protonated molecule) to pass through the first quadrupole (Q1). This ion is then fragmented in the collision cell, and only specific, pre-defined product ions are monitored by the third quadrupole (Q3). This Q1 -> Q3 transition is a unique signature of the analyte, effectively filtering out background noise and co-eluting compounds.[13]

Method Validation Framework

Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3] Key validation parameters to assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. For the HPLC-UV method, this involves analyzing blank and placebo matrices. For LC-MS/MS, the specificity is inherent in the MRM transition.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high), with acceptance criteria typically between 80-120%.

  • Precision:

    • Repeatability (Intra-day): Assessed by multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): Assessed by analyzing the same sample on different days, with different analysts or equipment.

    • Acceptance criteria are typically <15% RSD (Relative Standard Deviation).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visualized Workflows

HPLC-UV with Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample/Standard Buffer Add Basic Buffer (pH 9.5) Sample->Buffer Deriv Add Dansyl-Cl Buffer->Deriv React Incubate (60°C, 30 min) Deriv->React Quench Quench Reaction React->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC Injection Filter->HPLC C18 C18 Separation HPLC->C18 UV UV Detection (254 nm) C18->UV Data Data Acquisition & Quantification UV->Data

Caption: Workflow for HPLC-UV analysis after pre-column derivatization.

HILIC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample/Standard Dilute Dilute in ACN/Water (90:10) Sample->Dilute Filter Filter (Optional) Dilute->Filter LC LC Injection Filter->LC HILIC HILIC Separation LC->HILIC ESI ESI (+) Source HILIC->ESI MSMS MS/MS (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Direct analysis workflow using HILIC-MS/MS.

Conclusion

The quantification of this compound can be successfully achieved using either HPLC-UV with pre-column derivatization or a direct HILIC-MS/MS method. The choice of method depends on the required sensitivity, sample matrix complexity, and available instrumentation. The derivatization-based HPLC-UV method provides a cost-effective solution for routine analysis, while the HILIC-MS/MS method offers unparalleled sensitivity and specificity for demanding applications. Both protocols, when properly validated according to ICH guidelines, will provide trustworthy and reproducible data for researchers and drug development professionals.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][14]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

  • European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures. [Link] (Note: Refers to the revised version for future-proofing).[15]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link][10]

  • Biotage. What can I use to purify polar reaction mixtures?. [Link][7]

  • Jane, I., et al. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 625(2), 115-128. [Link][13]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link][4]

  • PubChemLite. This compound. [Link][5]

Sources

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" protocol for enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput Assay for Screening Novel Carbonic Anhydrase Inhibitors: The Case of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A primary mechanism for many sulfonamide drugs is the inhibition of specific enzymes. This document provides a detailed protocol for evaluating the inhibitory potential of a novel investigational compound, This compound , against a well-characterized metalloenzyme, Human Carbonic Anhydrase II (hCA II). Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This protocol details a robust, colorimetric esterase assay suitable for medium- to high-throughput screening, determination of inhibitor potency (IC₅₀), and preliminary mechanistic studies.

Introduction: The Scientific Rationale

The Sulfonamide Scaffold in Enzyme Inhibition

The sulfonamide moiety (R-SO₂NH₂) is a privileged scaffold in drug design. Its chemical properties allow it to act as a potent zinc-binding group, making it a classic inhibitor of zinc-containing enzymes, known as metalloenzymes.[3] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a key water molecule and disrupting the catalytic cycle. This mechanism is the basis for the action of widely used drugs like acetazolamide. Given this precedent, novel molecules containing this functional group, such as this compound, are prime candidates for screening against metalloenzyme targets.

Target Enzyme: Human Carbonic Anhydrase II (hCA II)

Human Carbonic Anhydrase II is a cytosolic enzyme known for its exceptionally high catalytic efficiency.[3] It plays a vital role in pH regulation, CO₂ transport, and fluid secretion in various tissues. Its well-defined structure and robust activity make it an ideal model enzyme for validating the inhibitory potential of new sulfonamide-based compounds.

Assay Principle: Esterase Activity of Carbonic Anhydrase

While the physiological reaction of hCA II is the hydration of CO₂, a more convenient reaction for high-throughput screening is the hydrolysis of the ester substrate p-nitrophenyl acetate (pNPA). The enzyme catalyzes the cleavage of pNPA to release p-nitrophenol (pNP), a chromophore that absorbs light at 405 nm. The rate of pNP formation is directly proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction, providing a quantifiable measure of its potency.

Assay_Principle pNPA p-Nitrophenyl Acetate (pNPA) (Substrate, Colorless) Reaction Hydrolysis Reaction pNPA->Reaction Enters Active Site pNP p-Nitrophenol (pNP) (Product, Yellow) Enzyme hCA II Enzyme Enzyme->Reaction Catalyzes Inhibitor N-(3-aminopropyl)-N-methylethane- 1-sulfonamide (Inhibitor) Inhibitor->Enzyme Binds to Active Site Reaction->pNP Rate measured at 405 nm

Caption: Workflow of the hCA II colorimetric inhibition assay.

Materials and Reagents

Equipment
  • Microplate reader with 405 nm absorbance filter

  • 96-well, clear, flat-bottom microplates

  • Multichannel pipettes (10-200 µL range)

  • Standard laboratory glassware and consumables

  • Analytical balance

  • pH meter

Reagents and Buffers
ReagentSupplierCatalog No.StorageNotes
Human Carbonic Anhydrase II (hCA II), recombinantSigma-AldrichC3934-20°CLyophilized powder. Reconstitute as per datasheet.
This compoundIn-house/VendorN/ARoom Temp, DesiccatedPrepare stock solution in DMSO.
Acetazolamide (Positive Control)Sigma-AldrichA6011Room TempKnown potent hCA II inhibitor. Prepare stock solution in DMSO.
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN81304°CSubstrate. Prepare fresh stock solution in anhydrous acetonitrile.
Tris-HClFisher SciBP153Room TempFor buffer preparation.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichD2650Room TempVehicle for inhibitor and control compounds.
Acetonitrile, AnhydrousSigma-Aldrich271004Room TempSolvent for pNPA substrate.
Purified Water (≥18 MΩ·cm)Lab SystemN/ARoom TempUse for all aqueous solutions and buffers.
Solution Preparation
  • Assay Buffer (100 mM Tris-HCl, pH 7.4): Dissolve 12.11 g of Tris base in 800 mL of purified water. Adjust pH to 7.4 using concentrated HCl. Bring the final volume to 1 L with purified water.

  • Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution (2 µg/mL): On the day of the assay, dilute the Enzyme Stock Solution in Assay Buffer to a final concentration of 2 µg/mL. Keep on ice.

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Inhibitor Stock (1 mM Acetazolamide): Prepare a 1 mM stock solution of Acetazolamide in 100% DMSO.

  • Substrate Stock Solution (100 mM pNPA): Prepare a 100 mM stock solution of pNPA in anhydrous acetonitrile. Note: pNPA is susceptible to hydrolysis; prepare this solution fresh immediately before use.

Experimental Protocol: IC₅₀ Determination

This protocol is designed to determine the concentration of this compound required to inhibit 50% of hCA II activity (IC₅₀).

Step 1: Preparation of Inhibitor Dilution Series
  • Create a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 10 mM down to 0.5 µM).

  • Prepare a similar dilution series for the positive control, Acetazolamide (e.g., from 1 mM down to 50 nM).

  • Include a "DMSO only" sample for the 0% inhibition control (Maximum Activity).

  • Include a "No Enzyme" control for background subtraction.

Step 2: Assay Plate Setup
  • Design a 96-well plate map. It is crucial to run all samples in triplicate to ensure statistical validity.

  • Add 2 µL of the serially diluted inhibitor, positive control, or DMSO vehicle to the appropriate wells of the 96-well plate.

Plate_Setup cluster_workflow Assay Workflow per Well A Step 1: Add 2 µL Inhibitor/DMSO B Step 2: Add 98 µL Working Enzyme Solution (or Buffer for background) A->B C Step 3: Incubate 15 min @ RT B->C D Step 4: Add 100 µL Working Substrate Solution C->D E Step 5: Read Absorbance @ 405 nm (Kinetic Mode) for 10 min D->E

Caption: Step-by-step reagent addition and measurement workflow.

Step 3: Enzyme and Inhibitor Pre-incubation
  • To the wells containing the inhibitor/DMSO, add 98 µL of the Working Enzyme Solution (2 µg/mL) .

  • For the "No Enzyme" background control wells, add 98 µL of Assay Buffer instead of the enzyme solution.

  • The total volume in each well is now 100 µL . The final DMSO concentration should be 2% v/v.

  • Gently tap the plate to mix.

  • Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

Step 4: Initiating the Catalytic Reaction
  • Prepare the Working Substrate Solution (6 mM pNPA) by diluting the 100 mM pNPA stock in Assay Buffer.

  • Set the microplate reader to kinetic mode to measure absorbance at 405 nm every 30 seconds for 10 minutes.

  • Using a multichannel pipette, add 100 µL of the Working Substrate Solution to all wells to initiate the reaction. The final volume is now 200 µL.

  • Immediately place the plate in the reader and begin data acquisition.

Data Analysis and Interpretation

Calculation of Reaction Rate
  • Background Correction: For each time point, subtract the average absorbance of the "No Enzyme" control wells from all other wells.

  • Determine the Reaction Rate (V): For each well, plot the background-corrected absorbance (405 nm) versus time (in minutes). The slope of the linear portion of this curve represents the initial reaction rate (V), expressed as mOD/min.

Calculation of Percent Inhibition
  • Determine the average rate for the "Maximum Activity" control (V_max, containing only DMSO).

  • For each inhibitor concentration, calculate the Percent Inhibition using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_max)] * 100

    Where:

    • V_inhibitor is the rate of reaction at a given inhibitor concentration.

    • V_max is the rate of the uninhibited reaction.

IC₅₀ Determination
  • Plot the calculated Percent Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve. This can be done using software such as GraphPad Prism, Origin, or R.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.

ParameterDescriptionExample Value (Acetazolamide)
Top Plateau The maximum percent inhibition achieved (ideally ~100%).100.2
Bottom Plateau The minimum percent inhibition (ideally ~0%).-1.5
LogIC₅₀ The logarithm of the inhibitor concentration that gives 50% response.-7.9
IC₅₀ The concentration that gives 50% inhibition (derived from LogIC₅₀).12.5 nM
HillSlope The steepness of the curve. A slope of -1 is standard.-1.1
The goodness of fit of the curve to the data (ideally >0.95).0.99

Trustworthiness and Self-Validation

To ensure the reliability of the results, every assay should include the following checks:

  • Positive Control: The calculated IC₅₀ for the reference inhibitor (Acetazolamide) should fall within the historically accepted range for the given assay conditions (typically low nanomolar). This validates that the enzyme and reagents are performing as expected.

  • Z'-Factor: For high-throughput screens, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay.

    • Z' = 1 - [(3σ_max + 3σ_min) / |μ_max - μ_min|]

    • Where σ is the standard deviation, μ is the mean, 'max' refers to the uninhibited control, and 'min' refers to the maximally inhibited control.

  • DMSO Tolerance: The final DMSO concentration (2% in this protocol) should not significantly inhibit the enzyme. This can be tested by running controls with varying DMSO concentrations.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background absorbance 1. pNPA substrate has degraded (auto-hydrolysis).2. Contaminated buffer.1. Prepare pNPA stock solution fresh every time.2. Use fresh, high-purity buffer.
Low signal / No enzyme activity 1. Inactive enzyme.2. Incorrect buffer pH.1. Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles.2. Verify the pH of the assay buffer.
Poor curve fit (low R²) 1. Inaccurate pipetting.2. Inhibitor precipitation at high concentrations.1. Calibrate pipettes; use reverse pipetting for viscous solutions (DMSO).2. Check for visible precipitate; reduce the highest inhibitor concentration if necessary.
Inconsistent replicates 1. Insufficient mixing of reagents in wells.2. Temperature gradients across the plate.1. Gently tap or shake the plate after adding reagents.2. Allow all reagents and the plate to equilibrate to room temperature before starting the assay.

References

  • Asif, M. (2014). A review on diverse biological activities of sulfonamide derivatives. Journal of Basic and Applied Sciences, 1, 456-477.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3093-3100.
  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Troubleshooting & Optimization

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-aminopropyl)-N-methylethane-1-sulfonamide. This document provides in-depth troubleshooting for common solubility issues encountered when working with this compound in aqueous buffers. The information is tailored for researchers, scientists, and professionals in drug development.

Understanding the Molecule: An Amphoteric Nature

This compound is an interesting molecule due to its amphoteric properties. It possesses both a basic primary amine (-NH2) and an acidic sulfonamide (-SO2NH-) group. This dual nature is central to its solubility behavior, which is highly dependent on the pH of the solution.[1][2]

  • At low pH (acidic conditions): The primary amine group becomes protonated (-NH3+), increasing the molecule's overall positive charge and enhancing its solubility in aqueous media.

  • At high pH (basic conditions): The sulfonamide group can be deprotonated (-SO2N-), leading to a net negative charge and again, improved solubility.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and a negative charge. At this pH, the net charge is zero, and the molecule typically exhibits its lowest aqueous solubility.

This pH-dependent solubility is a key concept in developing effective formulation and dissolution strategies.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What's happening?

This is a common issue and is directly related to the amphoteric nature of the compound. At neutral pH, the molecule is likely near its isoelectric point, where it is least soluble.

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to adjust the pH of your buffer.[3][5][6]

    • Acidification: Lowering the pH (e.g., to pH 2-4) will protonate the aminopropyl group, forming a more soluble cationic species.

    • Alkalinization: Increasing the pH (e.g., to pH 9-11) will deprotonate the sulfonamide group, creating a more soluble anionic species.

  • Incremental pH Change: When adjusting the pH, add the acid or base dropwise while stirring to avoid localized high concentrations that could cause precipitation.

Q2: I've adjusted the pH, but the solubility is still not optimal. What are my next steps?

If pH adjustment alone is insufficient, several other techniques can be employed, either individually or in combination.[7][8]

Advanced Troubleshooting:

  • Co-solvents: Introducing a water-miscible organic solvent can disrupt the crystal lattice of the compound and improve solvation.[9]

    • Common Co-solvents: Ethanol, propylene glycol, and DMSO are frequently used.

    • Workflow: Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it. Be mindful that high concentrations of organic solvents can affect downstream biological assays.

  • Salt Formation: The compound is available as a hydrochloride salt (this compound hydrochloride).[10][11] Using a salt form of a drug is a common strategy to enhance solubility.[5][8] If you are using the free base, consider switching to the hydrochloride salt, as it will be more readily soluble in aqueous solutions. The choice of counter-ion can significantly impact the solubility and other physicochemical properties of the resulting salt.[12][13]

  • Temperature: Gently warming the solution can increase the rate of dissolution and the overall solubility. However, be cautious about the thermal stability of your compound. Always check for degradation after heating.

Q3: Can the choice of buffer species affect the solubility of my compound?

Yes, the components of your buffer can interact with the drug molecule. Some buffer species, like citrate or phosphate, can form less soluble salts with the compound, leading to precipitation.[1][2]

Considerations:

  • Buffer Screening: If you suspect buffer interaction, screen a panel of different buffer systems (e.g., TRIS, HEPES, MES) at your target pH.

  • Ionic Strength: The ionic strength of the buffer can also play a role. Systematically vary the salt concentration (e.g., NaCl) to determine its effect on solubility.

Q4: How can I determine the optimal conditions for dissolving my compound?

A systematic approach is best. A solubility screening study can provide valuable data on the behavior of this compound in different conditions.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to visualize the solubility profile.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
pH 2.05.07.410.0
Co-solvent None10% EthanolNone10% Ethanol
Temperature (°C) 25253737
Expected Solubility HighLowVery LowHigh

This table provides a hypothetical summary of expected solubility trends based on the chemical properties of amphoteric sulfonamides.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

G start Start: Solubility Issue (Precipitation/Incomplete Dissolution) check_ph Is the buffer pH neutral (e.g., 7.4)? start->check_ph adjust_ph Adjust pH (Acidify to pH 2-4 or Alkalinize to pH 9-11) check_ph->adjust_ph Yes still_issue_1 Solubility still inadequate? check_ph->still_issue_1 No adjust_ph->still_issue_1 add_cosolvent Introduce Co-solvent (e.g., 5-20% Ethanol, DMSO) still_issue_1->add_cosolvent Yes success Success: Compound Dissolved still_issue_1->success No still_issue_2 Solubility still inadequate? add_cosolvent->still_issue_2 check_salt_form Are you using the free base? still_issue_2->check_salt_form Yes still_issue_2->success No use_hcl_salt Switch to Hydrochloride Salt Form check_salt_form->use_hcl_salt Yes consider_temp Gentle Warming (Monitor for degradation) check_salt_form->consider_temp No use_hcl_salt->success contact_support Further Investigation Needed (Contact Technical Support) use_hcl_salt->contact_support consider_temp->success consider_temp->contact_support

Caption: Troubleshooting workflow for solubility issues.

Q5: Are there any other physical modifications I can try?

Particle size reduction can also improve the dissolution rate.[6][8][9]

  • Micronization: This process reduces the average particle diameter, which increases the surface area available for solvation.[5][8] While it doesn't change the equilibrium solubility, a faster dissolution rate can be beneficial in many experimental setups.

Key Takeaways

  • The solubility of this compound is fundamentally linked to its amphoteric structure and is highly pH-dependent.

  • For neutral buffers where solubility is low, the primary troubleshooting step is pH adjustment to either acidic or basic conditions.

  • If pH modification is insufficient, consider using co-solvents, switching to a salt form of the compound, or applying gentle heat.

  • Be aware that buffer components can interact with your compound, and it may be necessary to screen different buffer systems.

  • A systematic solubility study is the most reliable way to determine the optimal dissolution conditions for your specific application.

References

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H16N2O2S). PubChemLite. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar. Retrieved from [Link]

  • Parmar, K., & Patel, J. (2014). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Kumar, L., & Bansal, A. K. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Course Hero. Retrieved from [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • SciELO. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • ResearchGate. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • World Journal of Biology, Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMDR. Retrieved from [Link]

Sources

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-aminopropyl)-N-methylethane-1-sulfonamide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work, ensuring the stability and integrity of your compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general behavior of sulfonamides, the primary factors influencing the stability of this compound are expected to be pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Sulfonamides can undergo hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. It is advisable to store the compound in well-sealed containers to protect it from moisture and atmospheric oxygen, which could contribute to hydrolytic and oxidative degradation, respectively. While specific temperature recommendations are not available for this compound, storing at controlled room temperature or refrigerated conditions is a standard practice for preserving chemical integrity.

Q3: What are the likely degradation pathways for this molecule?
  • Hydrolysis: Cleavage of the sulfonamide bond (S-N) can occur, particularly under acidic or basic conditions.[6][7][8] However, some sulfonamides are relatively stable to hydrolysis under neutral environmental conditions.[8][9]

  • Oxidation: The amino group on the propyl chain and the tertiary amine are susceptible to oxidation.[10][11] This can lead to the formation of N-oxides and other oxidative degradation products.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[12][13][14] Studies on other sulfonamides have shown that thermal degradation can result in the cleavage of the S-N bond and other rearrangements.[14]

  • Photodegradation: Exposure to UV or visible light can induce degradation, a common issue for many pharmaceutical compounds.

A proposed degradation pathway diagram is presented below:

Degradation Pathways Proposed Degradation Pathways for this compound Parent N-(3-aminopropyl)-N- methylethane-1-sulfonamide Hydrolysis Hydrolysis Products (e.g., Ethanesulfonic acid, N1-methylpropane-1,3-diamine) Parent->Hydrolysis Acid/Base Oxidation Oxidative Products (e.g., N-oxides) Parent->Oxidation Oxidizing Agents Thermal Thermal Degradants Parent->Thermal High Temperature Photolysis Photodegradation Products Parent->Photolysis UV/Vis Light Forced Degradation Workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify

Sources

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Off-Target Effects in Cellular Assays

Welcome to the technical support center for N-(3-aminopropyl)-N-methylethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of this compound in cellular assays. As a novel sulfonamide derivative, understanding its behavior beyond its primary target is crucial for accurate data interpretation and successful experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the potential for off-target effects with this compound.

Q1: What are the potential off-target effects of a novel sulfonamide-based compound like this compound?

A1: While specific data on this compound is limited, the broader class of sulfonamides provides insights into potential off-target activities.[1][2] These can include:

  • Metabolic Interference: Sulfonamides are known to interfere with folate synthesis in prokaryotes.[3] While mammalian cells typically utilize pre-formed folate, high concentrations of a sulfonamide could potentially interact with enzymes in related metabolic pathways.[1]

  • Cytotoxicity: At higher concentrations, many small molecules can induce cytotoxicity through various mechanisms, including apoptosis or necrosis.[4][5] This can be independent of the intended target.

  • Alterations in Gene Expression: Off-target binding to transcription factors or other regulatory proteins can lead to unintended changes in gene expression.

  • Ion Channel Modulation: The structural motifs present in the molecule could potentially interact with various ion channels, leading to changes in cellular membrane potential and signaling.

  • Kinase Inhibition: Many kinase inhibitors possess a sulfonamide group, suggesting a potential for off-target interactions with the kinome.

Q2: I'm observing unexpected levels of cell death in my assay. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common off-target effect.[4][5] It is crucial to determine if the observed cell death is a consequence of the intended mechanism of action or an unrelated toxic effect. We recommend performing a dose-response curve to determine the cytotoxic concentration (CC50) and comparing it to the effective concentration (EC50) for your primary endpoint. A narrow therapeutic window (a small difference between EC50 and CC50) suggests a higher likelihood of off-target cytotoxicity influencing your results.

Q3: How can I be sure that the observed phenotype is due to the intended target and not an off-target effect?

A3: This is a critical question in drug discovery. A multi-pronged approach is necessary:

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical scaffold is known to target the same protein or pathway, its use should result in a similar phenotype.

  • Rescue Experiments: If possible, overexpressing the intended target or adding a downstream product of the targeted pathway might rescue the phenotype.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should phenocopy the effects of the compound.

  • Cell-Free Assays: If the target is an enzyme, confirming inhibition in a purified, cell-free system can help validate direct target engagement.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Troubleshooting Guide 1: Unexpected Cytotoxicity

Problem: You observe significant cell death at concentrations where you expect to see a specific biological response.

Underlying Cause: The compound may be inducing apoptosis or necrosis through off-target mechanisms, such as mitochondrial dysfunction, DNA damage, or stress pathway activation. Some sulfonamides have been noted to cause side effects that could be linked to cytotoxic responses.[2]

Workflow for Troubleshooting Unexpected Cytotoxicity

G A Start: Unexpected Cytotoxicity Observed B Step 1: Determine CC50 & EC50 (MTT/XTT & Functional Assay) A->B C Is Therapeutic Window Sufficiently Wide? B->C D Yes: Proceed with caution. Consider lowering concentration. C->D > 10-fold E No: Investigate Mechanism of Cytotoxicity C->E < 10-fold F Step 2: Assess Apoptosis vs. Necrosis (Annexin V/PI Staining) E->F G Step 3: Evaluate Mitochondrial Health (e.g., JC-1, MitoSOX) F->G H Step 4: Check for DNA Damage (γH2AX Staining) G->H I Step 5: Profile Stress Pathway Activation (Western Blot for p-p38, p-JNK) H->I J Synthesize Data & Refine Experimental Conditions I->J

Caption: Workflow for investigating unexpected cytotoxicity.

Step-by-Step Protocol: Annexin V/PI Staining for Apoptosis/Necrosis

  • Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time period.

  • Cell Harvesting: Gently wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guide 2: Altered Cellular Morphology

Problem: You notice significant changes in cell shape, adhesion, or cytoskeletal organization that are not the expected outcome of your experiment. For instance, some compounds like 3-aminobenzamide, which has some structural similarities, are known to affect the cytoskeleton.[6]

Underlying Cause: The compound may be interacting with proteins that regulate the cytoskeleton, such as tubulin, actin, or associated signaling molecules (e.g., Rho GTPases).

Workflow for Investigating Morphological Changes

G A Start: Unexpected Morphological Changes B Step 1: High-Content Imaging (Phalloidin for F-actin, Anti-tubulin Ab) A->B C Are specific cytoskeletal elements disrupted? B->C D Yes: Investigate upstream regulators. C->D Actin/Tubulin Disruption E No: Consider effects on cell adhesion. C->E No Obvious Disruption G Step 3: Analyze Rho GTPase Activity (G-LISA/C-LISA assays) D->G F Step 2: Assess Focal Adhesions (Vinculin/Paxillin Staining) E->F H Correlate with Primary Endpoint Data F->H G->H

Caption: Investigating unexpected changes in cell morphology.

Data Presentation: Quantifying Morphological Changes

ParameterVehicle Control1 µM Compound10 µM Compound
Cell Area (µm²) 1500 ± 1201450 ± 130950 ± 100
Circularity (A.U.) 0.6 ± 0.050.65 ± 0.060.85 ± 0.07
F-actin Intensity 100%95%60%
Focal Adhesion Count 50 ± 845 ± 720 ± 5
*p < 0.05 vs. Vehicle Control

This table provides a clear, quantitative summary of the morphological changes observed, strengthening the evidence for an off-target effect on the cytoskeleton.

Part 3: Signaling Pathway Perturbations

Problem: Your compound is altering the activity of a signaling pathway that is unrelated to its intended target.

Underlying Cause: The compound may be inhibiting or activating kinases, phosphatases, or other signaling proteins in an off-target manner. The sulfonamide moiety is present in a number of kinase inhibitors, highlighting the potential for such interactions.

Potential Off-Target Signaling Pathways for Sulfonamides

G cluster_0 Potential Off-Target Interactions A N-(3-aminopropyl)-N- methylethane-1-sulfonamide B MAPK Pathway (ERK, JNK, p38) A->B Inhibition/Activation C PI3K/Akt Pathway A->C Inhibition/Activation D NF-κB Pathway A->D Inhibition/Activation

Caption: Potential off-target signaling pathway interactions.

Step-by-Step Protocol: Western Blotting for Pathway Analysis

  • Cell Lysis: After treating your cells with the compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your protein of interest (e.g., phospho-ERK, total-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

By systematically applying these troubleshooting guides, researchers can better understand the off-target effects of this compound, leading to more robust and reliable experimental data.

References

  • Ullah, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • OpenStax. (2022). Sulfonamides. Medicine LibreTexts. Available at: [Link]

  • Boiteux, S., & Laval, J. (1985). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Cancer Research. Available at: [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacology. Available at: [Link]

  • Cooperstein, M. A., & Canavan, K. W. (2013). Exploring the anomalous cytotoxicity of commercially-available poly(N-isopropyl acrylamide) substrates. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Available at: [Link]

  • Mihajlović, M., et al. (2017). Antimicrobial sulfonamide drugs. ResearchGate. Available at: [Link]

  • Cooperstein, M. A., & Canavan, K. W. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)- coated surfaces. CORE. Available at: [Link]

  • Jeyalakshmi, R., & Kaliraj, S. (2022). Cytotoxicity studies on THP-1 cells lines. ResearchGate. Available at: [Link]

  • Malorni, W., et al. (1996). Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" optimizing concentration for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(3-aminopropyl)-N-methylethane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing the experimental concentration of this compound. Our goal is to empower you to achieve reliable, reproducible, and insightful results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and general mechanism of this compound.

Q1: What is this compound?

This compound is a synthetic organosulfur compound belonging to the sulfonamide class.[1] Its structure features a sulfonamide group, which is a cornerstone of many pharmacologically active molecules, connected to an aliphatic aminopropyl chain.[2][3] This bifunctional nature makes it a subject of interest in various research and development fields.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1019383-00-6[3]
Molecular Formula C6H16N2O2S[4][5]
Molecular Weight 180.27 g/mol [3]
Structure CCS(=O)(=O)N(C)CCCN[5]
Appearance Varies (typically a solid or liquid)[3]
Hydrochloride Salt CAS 1170109-70-2 / 2369523-28-5[4][6]
Q2: What is the potential mechanism of action?

As a member of the sulfonamide family, the compound's activity is likely rooted in the functionality of the -SO2NH- group.[1] Broadly, sulfonamides are known as synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in microorganisms. By disrupting the folate pathway, they inhibit the production of purines and pyrimidines, which are essential for DNA synthesis and cell growth.[1] This mechanism typically results in bacteriostatic, rather than bactericidal, activity.[7]

However, the specific biological target of this compound is not extensively documented and must be determined empirically for your specific experimental system. Sulfonamide derivatives have a wide range of applications beyond antimicrobial activity, including anticancer, anti-inflammatory, and antiviral roles.[8][9]

Q3: How should I prepare and store stock solutions of this compound?

Proper handling is critical for experimental reproducibility.

  • Solubility: The hydrochloride salt form of this compound is generally expected to have higher aqueous solubility.[4] For the free base, initial solubility tests should be performed in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. It is crucial to use a high-purity, anhydrous grade of solvent to prevent compound degradation.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your experimental cultures. The final solvent concentration in your culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Protect solutions from light, especially if the compound's photosensitivity is unknown.

Troubleshooting Guide: Optimizing Experimental Concentration

This guide provides solutions to common problems encountered during the optimization of compound concentration in cell-based assays.

Q1: My initial screening shows no biological effect. Where do I start troubleshooting?

This is a common challenge when working with a novel compound. A systematic approach is required to distinguish between a lack of compound efficacy and an experimental artifact.

Causality-Driven Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is the correct one and has not degraded. If possible, verify its structure and purity via analytical methods like NMR or mass spectrometry.

  • Verify Solubility in Media: After dilution from the stock, visually inspect the final culture media under a microscope for any signs of compound precipitation. Undissolved compound will not be bioavailable.

  • Expand the Concentration Range: Your initial range may be too low. A preliminary screen should cover a very broad range of concentrations, typically on a logarithmic scale (e.g., 1 nM to 100 µM), to identify the potential window of activity.[10]

  • Increase Incubation Time: The compound may require a longer duration to elicit a biological response. Consider extending the incubation period (e.g., from 24h to 48h or 72h), ensuring that control cells remain healthy throughout.

  • Assess Cell Line Specificity: The chosen cell line may not possess the specific target or pathway affected by the compound. Test the compound on a different, well-characterized cell line if possible.

Caption: Troubleshooting workflow for lack of compound activity.

Q2: I'm observing high cytotoxicity even at low concentrations. How can I differentiate between specific and non-specific effects?

High cytotoxicity can confound results, making it difficult to assess the compound's intended biological function.

Mitigation Strategies:

  • Establish a Cytotoxicity Baseline (CC50): First, determine the 50% cytotoxic concentration (CC50) on your cells using a viability assay (like MTT, XTT, or resazurin).[11] This value provides a quantitative measure of the compound's general toxicity.

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[10] Run a "vehicle-only" control to confirm.

  • Reduce Incubation Time: Non-specific toxicity can be time-dependent. Shortening the exposure time may reveal a therapeutic window where the specific biological effect can be observed without widespread cell death.

  • Calculate the Selectivity Index (SI): The SI is the ratio of cytotoxicity to bioactivity (SI = CC50 / IC50). A high SI value (>10) suggests that the compound's biological effect occurs at concentrations well below those that cause general cell death, indicating target specificity.

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

SolventMax Recommended ConcentrationNotes
DMSO 0.1% - 0.5%Cell line dependent; always include a vehicle control.
Ethanol 0.1% - 0.5%Can be more toxic than DMSO for some cell lines.
Q3: My dose-response data is inconsistent between experiments. What are the most common sources of variability?

Reproducibility is paramount in research. Variability often stems from subtle inconsistencies in experimental execution.

Key Areas for Standardization:

  • Cellular Health: Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment and are free from contamination.

  • Seeding Density: Inconsistent initial cell numbers will lead to significant variability. Always perform a cell count (e.g., with a hemocytometer or automated counter) before seeding plates. Optimize seeding density to ensure cells do not become over-confluent by the end of the assay.[10]

  • Compound Dilution: Prepare fresh serial dilutions for each experiment from a frozen stock aliquot. Inaccurate pipetting during serial dilutions is a major source of error; use calibrated pipettes and ensure proper mixing at each step.

  • Plate Layout: Be aware of the "edge effect," where wells on the perimeter of a microplate can evaporate more quickly, altering concentrations. Avoid using the outermost wells for experimental data or fill them with sterile PBS to maintain humidity.[10]

G cluster_cells Cellular Factors cluster_compound Compound Handling cluster_plate Assay Plate Setup start High Experimental Variability cells Cellular Factors start->cells compound Compound Handling start->compound plate Assay Plate Setup start->plate result Consistent & Reproducible Data passage Inconsistent Passage Number density Variable Seeding Density health Poor Cell Health dilution Inaccurate Serial Dilutions stability Degradation in Media or during Freeze-Thaw edge_effect Edge Effects in 96-well Plate incubation Inconsistent Incubation Time

Sources

Technical Support Center: Troubleshooting Experimental Reproducibility for N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-aminopropyl)-N-methylethane-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals encountering reproducibility challenges when working with this bifunctional molecule. Its unique structure, featuring a primary amine and a sulfonamide, presents specific hurdles in synthesis, purification, and handling that can lead to inconsistent experimental outcomes. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is an organic compound with the chemical structure CH₃CH₂SO₂N(CH₃)(CH₂)₃NH₂. It contains a stable ethanesulfonamide core, an N-methyl substituent, and a flexible 3-aminopropyl chain terminating in a reactive primary amine. This bifunctional nature makes it a valuable building block or linker in medicinal chemistry and materials science. The primary amine can be used for conjugation to other molecules (e.g., peptides, labels, surfaces), while the sulfonamide moiety provides structural rigidity and specific interaction potential.[1][2]

Q2: What are the primary chemical challenges that lead to poor reproducibility with this compound?

A2: The main challenges stem from the two distinct functional groups:

  • Nucleophilicity of Both Amines: The starting material for the final step, N-methylpropane-1,3-diamine, has two nucleophilic amines (primary and secondary). During the reaction with ethanesulfonyl chloride, competitive reactions can lead to a mixture of products.

  • High Polarity and Basicity: The presence of the free primary amine makes the final compound highly polar and basic. This complicates purification by traditional silica gel chromatography, often causing significant streaking and poor separation.[3] It also makes the compound susceptible to forming salts with acidic impurities (e.g., HCl byproduct from synthesis).

  • Potential for Degradation: Primary amines can be sensitive to air (oxidation) and reactive towards certain solvents or reagents, especially over long-term storage. The stability of the sulfonamide group itself is generally high, but the overall molecule's integrity depends on proper handling.[4]

Q3: What are the most critical safety precautions when handling this compound and its precursors?

Section 2: Troubleshooting the Synthesis

The most common route to this compound involves the reaction of ethanesulfonyl chloride with N-methylpropane-1,3-diamine. However, to achieve selectivity and avoid undesired byproducts, a protecting group strategy is highly recommended.

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields are a frequent complaint and can typically be traced to several factors. Use the following decision tree to diagnose the issue.

low_yield_troubleshooting start Low Yield Observed purity Purity of Starting Materials? start->purity conditions Reaction Conditions Correct? purity->conditions Yes purify_sm Purify Amine (distill) & Use Fresh Sulfonyl Chloride purity->purify_sm No workup Workup Procedure Optimized? conditions->workup Yes adjust_cond Check Stoichiometry (use excess amine). Ensure Anhydrous Conditions. Optimize Temperature & Time. conditions->adjust_cond No adjust_workup Use Mild Basic Wash (e.g., sat. NaHCO₃). Avoid Strong Acids. Minimize Emulsions. workup->adjust_workup No

Caption: Troubleshooting low reaction yield.

  • Purity of Starting Materials: N-methylpropane-1,3-diamine can absorb water and carbon dioxide from the atmosphere. Ethanesulfonyl chloride is highly sensitive to moisture and will hydrolyze to ethanesulfonic acid, rendering it unreactive.[8][9] Always use freshly distilled diamine and a recently purchased or opened bottle of the sulfonyl chloride.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[8]

    • Base and Stoichiometry: A non-nucleophilic base, such as triethylamine or pyridine (at least 2.2 equivalents), is crucial to scavenge the HCl byproduct.[1] Without it, the HCl will protonate the starting amine, making it non-nucleophilic.

    • Temperature Control: The addition of sulfonyl chloride to the amine solution should be done slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[10]

Q5: My TLC/LC-MS shows multiple products. What are the likely side products?

A5: The most common side product is the di-sulfonated diamine, where both the primary and secondary amines have reacted with ethanesulfonyl chloride. Another possibility is the formation of a bis-amine product from any unreacted starting material.

To mitigate this, a protecting group strategy is the most robust solution for ensuring reproducibility:

  • Protect: Selectively protect the primary amine of N-methylpropane-1,3-diamine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). This is a standard procedure that directs the subsequent reaction to the secondary amine.

  • React: React the Boc-protected amine with ethanesulfonyl chloride. Now, only the secondary amine is available to react.

  • Deprotect: Remove the Boc group under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to reveal the desired primary amine, yielding the hydrochloride salt of your final product.

This three-step process, while longer, provides significantly cleaner product and much higher reproducibility than a one-step reaction.[10]

Section 3: Troubleshooting Purification & Characterization

Q6: My compound streaks badly on silica gel, making column chromatography impossible. What can I do?

A6: This is the most common purification challenge due to the basic primary amine strongly interacting with the acidic silica gel.[3]

  • Strategy 1: Basic Additives: Deactivate the silica gel by including a small amount of a basic additive in your eluent system.

    • Start with a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) and add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[3] This neutralizes the acidic sites on the silica, preventing the amine from sticking and allowing for proper elution.

  • Strategy 2: Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase like alumina (basic or neutral) or use an amino-functionalized silica gel column.[3]

  • Strategy 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative.[11][12] Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or TFA (which will form the salt) or 0.1% NH₄OH.

  • Strategy 4: Salt Formation & Crystallization: If the compound is synthesized via a protecting group route, the final product will be an HCl salt. This salt may be crystalline and can often be purified by recrystallization from a suitable solvent system like isopropanol/ether, avoiding chromatography altogether.

Table 1: Recommended Starting Conditions for Chromatography

Chromatography Type Stationary Phase Mobile Phase System Modifier
Normal Phase Silica Gel DCM / MeOH (95:5 to 80:20) 1-2% Triethylamine
Normal Phase Alumina (Neutral) Ethyl Acetate / Hexanes None needed initially
Reversed Phase C18 Silica Acetonitrile / Water 0.1% Formic Acid or NH₄OH

| HILIC | Amino or Diol | Acetonitrile / Water | 10 mM Ammonium Acetate |

Q7: My NMR or Mass Spec data is ambiguous. What should I be looking for?

A7: Accurate characterization is key to confirming you have the correct product.

Table 2: Expected Analytical Data for this compound

Technique Expected Result Interpretation Notes
¹H NMR ~3.2-3.4 ppm (t, 2H): -N-CH₂ -CH₂- Triplet for methylene next to sulfonamide nitrogen.
~2.9-3.1 ppm (q, 2H): -SO₂-CH₂ -CH₃ Quartet for methylene of the ethyl group.
~2.8-3.0 ppm (s, 3H): -N-CH₃ Singlet for the N-methyl group.
~2.6-2.8 ppm (t, 2H): -CH₂-CH₂ -NH₂ Triplet for methylene next to the primary amine.
~1.7-1.9 ppm (quint, 2H): -CH₂-CH₂ -CH₂- Quintet for the central methylene of the propyl chain.
~1.2-1.4 ppm (t, 3H): -SO₂-CH₂-CH₃ Triplet for the methyl of the ethyl group.
Broad singlet: -NH₂ The primary amine protons are often broad and may exchange with D₂O.
¹³C NMR 5 signals expected for the main carbon backbone, plus the N-methyl carbon. Chemical shifts will be sensitive to solvent and protonation state.

| HRMS (ESI+) | [M+H]⁺ = 195.1165 | Calculated for C₆H₁₉N₂O₂S⁺. This is the most definitive confirmation of elemental composition. |

Note: NMR chemical shifts are approximate and can vary based on solvent and pH.

Section 4: Issues with Storage and Handling

Q8: I'm seeing inconsistencies in my downstream application. Could my stored compound be the issue?

A8: Yes. The free primary amine is susceptible to degradation over time.

  • Storage Conditions: Store the compound as a salt (e.g., hydrochloride salt) if possible, as this dramatically increases stability. If you have the free base, store it under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) and protected from light.

  • Re-qualification: Before critical experiments, it is good practice to re-qualify stored batches. A quick TLC or LC-MS can confirm purity and identity. If new impurity spots are observed, re-purification may be necessary. The primary amine can react with atmospheric CO₂ to form a carbamate salt, which may appear as a new impurity.

Section 5: Key Experimental Protocols

Protocol 1: Recommended Synthesis (via Boc-Protection)

Caption: Recommended three-step synthesis workflow.

Step 1: Boc-Protection of the Primary Amine

  • Dissolve N-methylpropane-1,3-diamine (1.0 eq) in an appropriate solvent like Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting diamine is consumed.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the mono-Boc-protected intermediate, which can often be used without further purification.

Step 2: Sulfonylation of the Secondary Amine

  • Dissolve the Boc-protected amine from Step 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C.

  • Slowly add ethanesulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. Upon completion, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer and concentrate. Purify by column chromatography (Hexanes/Ethyl Acetate) to get the fully-protected compound.

Step 3: Boc-Deprotection

  • Dissolve the purified product from Step 2 in a minimal amount of an appropriate solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess).

  • Stir at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Monitor by TLC until the starting material is gone.

  • Filter the solid precipitate and wash with cold ether.

  • Dry the solid under vacuum to yield the final product, this compound hydrochloride, as a stable, pure solid.

References

  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]

  • Humedy, I. T., et al. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Al-Mustansiriyah Journal of Science.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Acylsulfonamides. BenchChem Technical Support.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Synthesis of Sulfonamides and Their Application in Medicinal Chemistry. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • The Analytical Scientist. (2016). Purification of polar compounds. [Link]

  • Wang, Y., et al. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • Rehman, A., et al. (2014). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Journal of the Chemical Society of Pakistan.
  • Khan, I., et al. (2013). Synthesis of Sulfenamides from Aminoesters and their Stability. Journal of the Chemical Society of Pakistan.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. (2023). Sulfonamide. [Link]

  • Madhavi, B., & Sharma, G. V. R. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Asghar, F., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Support.
  • van der Heijden, J., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • SocaChem. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Gergel, M. G. (1977). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
  • Organic Chemistry Portal. (2020). Sulfonamide synthesis by S-N coupling. [Link]

  • Wei, Y., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Organic Chemistry Portal. (2021). Sulfonamide synthesis by alkylation or arylation. [Link]

  • PubChem. Ethanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem Technical Support.
  • CN106928236A. (2017). The production method of N methyl N isopropyl amido sulfonamide.
  • CN102675200A. (2012). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Tunoori, A. R., et al. (2017). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

  • Davies, T. Q., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition. [Link]

  • Cai, C.-Y., et al. (2019). Practical and stereoselective electrocatalytic 1,2-diamination of alkenes.
  • Ion, V., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
  • Reddy, C. D., et al. (2015). Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Der Pharma Chemica.

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Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of Novel Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with novel compounds, using "N-(3-aminopropyl)-N-methylethane-1-sulfonamide" as a representative model for sulfonamide-based research molecules. While specific toxicological data for this exact compound is not publicly available, the principles and protocols outlined here provide a robust framework for systematically identifying, understanding, and minimizing cytotoxic effects in cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing unexpected cell death or growth inhibition in their experiments.

Q1: My novel sulfonamide compound is showing high cytotoxicity across multiple cell lines, even at low concentrations. What are the first things I should check?

A1: When faced with unexpected cytotoxicity, a systematic approach is crucial to distinguish between compound-intrinsic effects and experimental artifacts. The first steps should always be to validate your core reagents and assumptions.[1]

  • Confirm Compound Identity and Purity: Verify the identity and purity of your compound stock. Impurities from synthesis or degradation products can be highly toxic and confound results.

  • Assess Compound Solubility: Poorly soluble compounds can precipitate in culture medium. These precipitates can cause physical stress to cells or lead to inaccurate dosing, making the compound appear more toxic than it is.[2] Visually inspect your culture wells under a microscope for any signs of precipitation.

  • Evaluate Solvent Toxicity: The vehicle used to dissolve your compound (e.g., DMSO, ethanol) is often toxic to cells above a certain concentration (typically >0.5% v/v for DMSO). It is essential to run a "vehicle-only" control group where cells are treated with the highest concentration of the solvent used in your experiment.[1]

  • Check for Assay Interference: Some compounds can interfere with the chemical reporters used in cytotoxicity assays (e.g., MTT, resazurin).[1][2] For example, a compound with reducing properties could convert the assay substrate and give a false signal of high viability. Include a "cell-free" control (medium + compound + assay reagent) to test for this possibility.

Q2: What are the common mechanisms by which a chemical agent like a sulfonamide might be toxic to cells?

A2: Cytotoxicity refers to a substance's ability to damage or kill cells.[3][4] This can occur through several mechanisms:

  • Disruption of Critical Metabolic Pathways: Sulfonamides are well-known for their antimicrobial effect, which involves inhibiting folic acid synthesis in bacteria.[5][6] While mammalian cells acquire folate differently, novel sulfonamides could off-target other essential metabolic enzymes.[7]

  • Induction of Oxidative Stress: Many chemical agents cause toxicity by generating reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, ultimately leading to cell death.[8]

  • Mitochondrial Dysfunction: The mitochondrion is a key regulator of cell life and death. A compound that disrupts mitochondrial membrane potential or inhibits the respiratory chain can trigger apoptosis.[8]

  • Membrane Integrity Loss: The compound might act like a detergent, physically disrupting the cell membrane's integrity, leading to necrosis.[3][9] Assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH) are used to detect this type of damage.[3]

  • DNA Damage: Some compounds or their metabolites can directly damage DNA, which, if not repaired, can trigger programmed cell death (apoptosis).[10][11]

Q3: Could my cell culture conditions be contributing to the observed cytotoxicity?

A3: Yes, suboptimal culture conditions can sensitize cells to chemical stress, exacerbating cytotoxicity. Key factors to consider include:

  • Cell Health and Morphology: Always use cells that are in the logarithmic growth phase and exhibit normal morphology.[12] Cells that are overgrown (confluent) or have been passaged too many times can show variable responses.

  • Media Stability: Some media components are labile and can degrade over long incubation periods at 37°C. This can stress cells, making them more susceptible to a compound's toxic effects. For long-term experiments, consider re-feeding the cells with fresh media containing the compound.[12]

  • Evaporation and "Edge Effects": In multi-well plates, wells at the edge are prone to evaporation, which concentrates media components and your test compound, leading to artificially high toxicity.[13] To mitigate this, fill the outer wells with sterile PBS or water and use only the inner wells for your experiment.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and step-by-step protocols to systematically investigate and manage compound-induced cytotoxicity.

Guide 1: Initial Cytotoxicity De-risking Workflow

This workflow is designed to identify the source of the observed toxicity.

start High Cytotoxicity Observed q1 Is Compound Soluble in Media? start->q1 reassess Re-evaluate Solubility: - Test alternative solvents - Lower stock concentration - Use solubility enhancers q1->reassess No q2 Is Solvent Control (e.g., 0.5% DMSO) Toxic? q1->q2 Yes sol_yes Yes sol_no No reassess->q1 lower_solvent Lower final solvent concentration. Target <= 0.1% if possible. q2->lower_solvent Yes q3 Does Compound Interfere with Assay Readout? q2->q3 No solvent_yes Yes solvent_no No lower_solvent->q2 change_assay Switch to an orthogonal assay: - If using MTT (metabolic), try LDH (membrane integrity) - Or use direct cell counting (Trypan Blue) q3->change_assay Yes conclusion Cytotoxicity is Likely a True Biological Effect of the Compound q3->conclusion No assay_yes Yes assay_no No change_assay->q3

Caption: Workflow for troubleshooting the root cause of cytotoxicity.

Protocol 1: Accurate Determination of Compound IC50

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. An accurate IC50 value is essential for designing subsequent experiments. This protocol uses a standard colorimetric assay like MTT or resazurin.

Objective: To determine the concentration of "this compound" that reduces cell viability by 50%.

Materials:

  • 96-well, clear-bottom, black-walled tissue culture plates (for fluorescence) or clear plates (for absorbance).[14]

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Appropriate cell line and complete culture medium.

  • Cytotoxicity assay reagent (e.g., MTT, Resazurin, LDH release kit).

  • Multichannel pipette, plate reader.

Procedure:

  • Cell Seeding:

    • Harvest cells in log-phase growth. Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.[13]

    • Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 18-24 hours.[15]

  • Compound Dilution Series:

    • Prepare a serial dilution of your compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Crucially, prepare a vehicle control (DMSO in media at the highest percentage used) and a "no treatment" control (media only). [13]

  • Cell Treatment:

    • Carefully remove the old media from the cells.

    • Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[13]

  • Assay Readout:

    • Add the cytotoxicity assay reagent according to the manufacturer's protocol (e.g., add resazurin and incubate for 2-4 hours).

    • Measure the signal (absorbance or fluorescence) using a microplate reader.[16]

  • Data Analysis:

    • Subtract the average signal from "media only" (background) wells from all other wells.

    • Normalize the data: Set the average of the "vehicle control" wells as 100% viability and the average of a "100% lysis" control (if using LDH) or a high-concentration toxicant as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Parameter Recommendation Rationale
Cell Density Optimize via pilot studyEnsures cells are in a responsive, non-confluent state throughout the assay.[15]
Compound Conc. Range 100 µM to 1 nM (example)Broad range to capture the full dose-response curve.
Vehicle Conc. Keep constant, <0.5%Isolates the effect of the compound from the effect of the solvent.[1]
Incubation Time 24 - 72 hoursMust be long enough to observe an effect but consider compound stability.[12][15]
Replicates Minimum of 3 (triplicate)Ensures statistical robustness of the calculated IC50 value.
Guide 2: Strategies to Mitigate On-Target Cytotoxicity

If the cytotoxicity is a real, on-target effect of your compound, you may need to adjust your experimental design to find a therapeutic window.

start Compound Confirmed as Intrinsically Cytotoxic q1 Is the desired biological effect rapid? start->q1 time Strategy 1: Reduce Incubation Time q1->time Yes q2 Is there a concentration window? q1->q2 No desc_time If your desired endpoint (e.g., pathway phosphorylation) occurs within hours, you may not need a 48-72h incubation. A shorter timepoint might precede the onset of significant cell death. time->desc_time conc Strategy 2: Lower Compound Concentration q2->conc Yes q3 Is the cell model appropriate? q2->q3 No desc_conc Carefully titrate the compound to a concentration that gives the desired biological effect but keeps cytotoxicity at an acceptable level (e.g., >80% viability). This defines your therapeutic window. conc->desc_conc model Strategy 3: Change Cell Model q3->model Yes desc_model Some cell lines are inherently more sensitive. Test your compound in a panel of cell lines, including non-cancerous or primary cells, to assess selectivity and find a more robust model system. model->desc_model

Caption: Strategic approaches for managing true compound cytotoxicity.

References

  • AAT Bioquest. (2020, October 21).
  • Benchchem. (n.d.). Technical Support Center: Managing Compound-Induced Cytotoxicity in Cell-Based Assays.
  • Benchchem. (n.d.). Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Compounds in Cell-Based Assays.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • Marin Biologic Laboratories. (n.d.).
  • Select Science. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Wikipedia. (n.d.). Cytotoxicity.
  • National Center for Biotechnology Information. (2018, October 29). Cell toxicity mechanism and biomarker.
  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • BMG Labtech. (2025, July 28).
  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
  • PubMed. (n.d.).
  • Medicine LibreTexts. (2022, August 16). 3.22: Sulfonamides.
  • ResearchGate. (2023, January 13).
  • National Center for Biotechnology Information. (2024, November 6). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
  • ResearchGate. (n.d.). Cytotoxicity studies on THP-1 cells lines.
  • PubChem. (n.d.). This compound hydrochloride.
  • ResearchGate. (2025, August 9). (PDF) Antimicrobial sulfonamide drugs.
  • IOSR Journals. (2023, December 28). Antimicrobial Sulfonamides: An Objective Review.
  • Dove Medical Press. (2016, May 26). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani.
  • PubMed. (n.d.).

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" improving yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide synthesis. While focusing on the principles applicable to a broad range of sulfonamide derivatives, including structures like "N-(3-aminopropyl)-N-methylethane-1-sulfonamide," this resource provides in-depth troubleshooting guides and frequently asked questions to enhance your experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in sulfonamide synthesis that can lead to low yields?

Low yields in sulfonamide synthesis can be attributed to several factors. The traditional and most widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] However, this method has inherent drawbacks that can impact the overall yield and purity of the final product.

Key Challenges:

  • Harsh Reaction Conditions: The synthesis of the starting sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid, which may not be compatible with sensitive functional groups in complex molecules.[1]

  • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture, which can lead to their decomposition and a subsequent reduction in yield.[1] Proper handling and storage in a dry environment are crucial.

  • Low Nucleophilicity of Amines: Secondary amines and aromatic amines are generally less nucleophilic than primary amines.[1][2] This can result in slow or incomplete reactions, leading to lower yields. To overcome this, more forcing reaction conditions, such as heating, may be necessary.[1]

  • Side Reactions: The reaction between a sulfonyl chloride and an amine can sometimes lead to the formation of side products, complicating the purification process and reducing the isolated yield of the desired sulfonamide.[1]

Q2: Are there alternative, higher-yielding methods for sulfonamide synthesis?

Yes, several modern methods have been developed to address the limitations of the traditional sulfonyl chloride approach, often providing higher yields and broader substrate scope.

  • Sulfur-Phenolate Exchange (SuPhenEx): This method utilizes a stable and easy-to-handle 4-nitrophenyl benzylsulfonate as a starting material. It has been shown to produce a large range of sulfonamides at room temperature with yields comparable to or better than traditional methods, often with shorter reaction times and without the need for rigorously dry conditions.[4][5]

  • Use of Sulfonyl Fluorides: Sulfonyl fluorides are more stable to hydrolysis than their chloride counterparts and can be used as effective starting materials.[5] However, these reactions may require elevated temperatures or the use of catalysts.[5]

  • One-Pot, Three-Component Synthesis: For certain sulfonamides, like sulfonimidamides, one-pot methods using reagents such as N-sulfinyltritylamine (TrNSO) have been developed. These methods allow for the rapid assembly of three components into the final product, offering efficiency and convenience.[6]

Q3: How critical is the choice of base and solvent in sulfonamide synthesis?

The choice of base and solvent is critical for optimizing the reaction conditions and maximizing the yield.

  • Base: A base is required to neutralize the HCl generated during the reaction of an amine with a sulfonyl chloride. Common bases include pyridine and triethylamine.[1] The basicity and steric hindrance of the chosen base can influence the reaction rate and selectivity.

  • Solvent: The solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane is a commonly used solvent.[7] The polarity of the solvent can affect the reaction rate.

Common Bases Common Solvents
PyridineDichloromethane
TriethylamineAcetonitrile
Sodium HydroxideTetrahydrofuran (THF)
Potassium CarbonateN,N-Dimethylformamide (DMF)

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My sulfonamide synthesis reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Decision Tree:

low_yield_troubleshooting start Low Yield Detected check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_amine Assess Amine Nucleophilicity start->check_amine reagent_solution Solution: Use fresh, pure reagents. Ensure sulfonyl chloride is not hydrolyzed. check_reagents->reagent_solution Degraded or impure reagents conditions_solution Solution: Optimize temperature, reaction time, and mixing. Consider a different solvent or base. check_conditions->conditions_solution Suboptimal conditions amine_solution Solution: For less nucleophilic amines, increase reaction temperature or consider alternative synthetic routes (e.g., SuPhenEx). check_amine->amine_solution Low amine reactivity

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Reagent Integrity:

    • Sulfonyl Chloride: As sulfonyl chlorides are moisture-sensitive, ensure it has been properly stored and is not hydrolyzed.[1] Consider using a fresh batch or re-purifying the existing one.

    • Amine: Confirm the purity of your amine starting material. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: For slow reactions, especially with less nucleophilic amines like secondary or aromatic amines, consider increasing the reaction temperature.[1]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some reactions may require longer periods to reach completion.[4][5]

    • Mixing: Ensure efficient mixing, especially in heterogeneous reaction mixtures.

  • Consider Alternative Synthetic Routes:

    • If the traditional sulfonyl chloride method consistently gives low yields, explore alternative methods like the Sulfur-Phenolate Exchange (SuPhenEx) which can be more efficient for a wider range of amines.[4][5]

Problem 2: Presence of Multiple Products and Purification Difficulties

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure sulfonamide. What could be causing these side products, and what are the best purification strategies?

A: The formation of side products is a common challenge that can complicate purification.

Potential Causes of Side Products:

  • Over-sulfonylation: If the amine has multiple reactive sites, di-sulfonylation or tri-sulfonylation can occur.

  • Reaction with Solvent or Base: In some cases, the sulfonyl chloride may react with the solvent or base, leading to impurities.

  • Decomposition of Starting Materials or Product: The starting materials or the sulfonamide product may be unstable under the reaction conditions.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying sulfonamides. A careful selection of the stationary phase (e.g., silica gel) and mobile phase is crucial for achieving good separation.

  • Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities.

General Sulfonamide Synthesis Workflow:

sulfonamide_synthesis_workflow start Start: Reagents and Glassware Preparation reaction_setup Reaction Setup: - Dissolve amine in solvent - Add base - Cool reaction mixture start->reaction_setup addition Slow addition of Sulfonyl Chloride reaction_setup->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Safety and Handling

Q: What are the key safety precautions to consider when working with reagents for sulfonamide synthesis?

A: The reagents used in sulfonamide synthesis, particularly sulfonyl chlorides and amines, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[8][9]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[9]

  • Storage: Store reagents in tightly sealed containers in a cool, dry place, away from incompatible materials.[10]

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines.[8]

References

  • Overcoming common challenges in the synthesis of sulfonamide derivatives - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 13).
  • N-(3-Aminopropyl)methacrylamide hydrochloride - Apollo Scientific. (n.d.).
  • USP SDS US - CymitQuimica. (2025, February 25).
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides | Organic Letters - ACS Publications. (2023, January 31).
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - NIH. (2023, January 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 6).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. (2024, December 6).
  • N-(3-Aminopropyl)methacrylamide (EVT-3195040) - EvitaChem. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • This compound hydrochloride | C6H17ClN2O2S | CID 42950069 - PubChem - NIH. (n.d.).
  • CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.).
  • Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents. (n.d.).
  • CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents. (n.d.).
  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed. (2017, November 20).
  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC - NIH. (n.d.).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (n.d.).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (n.d.).

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" addressing background fluorescence in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-aminopropyl)-N-methylethane-1-sulfonamide (APMES), a novel reagent designed to address the persistent challenge of background fluorescence in a wide array of biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their signal-to-noise ratio and generate high-quality, reliable data. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you effectively integrate APMES into your workflows.

The Challenge of Background Fluorescence

High background fluorescence is a common obstacle in assay development, obscuring specific signals and reducing assay sensitivity. This unwanted fluorescence can stem from various sources, including the inherent autofluorescence of biological materials, non-specific binding of detection reagents, and interference from assay components themselves.[1][2] APMES has been developed to mitigate these issues, leading to more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (APMES) and how does it work?

APMES is a small molecule tool designed to reduce non-specific background fluorescence in cell-based and biochemical assays. While the precise mechanism is proprietary, it is engineered to interact with common sources of background noise without significantly affecting specific antibody-antigen interactions or the fluorescence of your chosen reporter molecules. Its dual-functionality, stemming from the sulfonamide and aminopropyl moieties, is thought to both quench endogenous autofluorescence and block non-specific binding sites.

Q2: What are the primary sources of background fluorescence that APMES can address?

APMES is effective against several common sources of background fluorescence:

  • Autofluorescence: This is the natural fluorescence emitted by cellular components like NADH, flavins, collagen, and lipofuscin.[1][3]

  • Non-specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets, leading to a diffuse background signal.[4]

  • Assay Plate Interference: The plastic used in microplates can also contribute to background fluorescence.[5]

  • Media Components: Certain components in cell culture media, such as phenol red and riboflavin, are known to be fluorescent.[6]

Q3: In which applications can I use APMES?

APMES is designed for versatility and can be incorporated into a variety of fluorescence-based assays, including:

  • Immunofluorescence (IF)

  • Flow Cytometry

  • High-Content Screening (HCS)

  • ELISA and other immunoassays

  • Fluorescence Polarization (FP) assays

Q4: How do I determine the optimal concentration of APMES for my assay?

As with any reagent, optimization is key. We recommend performing a concentration titration to find the optimal balance between background reduction and signal preservation. A typical starting range for APMES is between 1 µM and 100 µM.

ParameterRecommended RangeStarting Point
APMES Concentration 1 µM - 100 µM10 µM
Incubation Time 15 - 60 minutes30 minutes
Incubation Temperature Room TemperatureRoom Temperature

Q5: Will APMES interfere with my specific signal?

While APMES is designed to have minimal impact on specific signals, high concentrations may lead to some quenching of the desired fluorescence. It is crucial to perform a titration to identify the concentration that provides the best signal-to-noise ratio.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter when using APMES in your experiments.

Issue 1: Persistent High Background Despite APMES Treatment

If you continue to observe high background fluorescence after incorporating APMES, consider the following troubleshooting steps:

Troubleshooting Workflow:

A troubleshooting workflow for persistent high background.

Step-by-Step Guide:

  • Optimize APMES Concentration: Your initial concentration of APMES may be too low. Perform a titration, testing concentrations up to 200 µM.

  • Increase Incubation Time: Extend the incubation time with APMES to 60 minutes to allow for more effective quenching and blocking.

  • Identify the Source of Autofluorescence: Examine an unstained sample under the microscope. If you observe significant fluorescence, this is likely autofluorescence.[2] Consider using a different fixative, as aldehyde-based fixatives like formaldehyde can increase autofluorescence.[3][7]

  • Optimize Antibody Concentrations: High antibody concentrations are a common cause of non-specific binding and high background.[4] Perform a titration of both your primary and secondary antibodies to find the lowest concentration that still provides a robust specific signal.

  • Improve Washing Steps: Inadequate washing can leave unbound antibodies behind. Increase the number of wash steps and the duration of each wash. Consider adding a mild detergent like Tween-20 to your wash buffer.[4][5]

Issue 2: Specific Signal is Reduced After APMES Treatment

If you notice a decrease in your specific signal after adding APMES, it may be due to the quenching of your fluorophore.

Troubleshooting Workflow:

A troubleshooting workflow for reduced specific signal.

Step-by-Step Guide:

  • Decrease APMES Concentration: The most likely cause of signal reduction is an overly high concentration of APMES. Reduce the concentration in a stepwise manner.

  • Reduce Incubation Time: Shorten the incubation time with APMES to 15-20 minutes.

  • Consider Your Fluorophore: Some fluorophores are more susceptible to quenching than others. If possible, switch to a fluorophore that emits in the far-red spectrum, as these are generally less affected by autofluorescence and quenching agents.[3]

Experimental Protocols

Protocol 1: Titration of APMES in Immunofluorescence

  • Prepare your cells on coverslips or in a microplate as per your standard protocol (seeding, treatment, fixation, and permeabilization).

  • Create a dilution series of APMES in your antibody dilution buffer (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a "no APMES" control.

  • Add the APMES solutions to your samples and incubate for 30 minutes at room temperature.

  • Proceed with your primary and secondary antibody staining as usual.

  • After the final wash steps, mount your coverslips or image your plate.

  • Quantify the fluorescence intensity of both the specific signal and the background in a region with no cells for each concentration.

  • Calculate the signal-to-noise ratio for each concentration and select the one that provides the best result.

References

  • Amplification and Background Reduction Techniques. (2024, November 18). FluoroFinder. [Link]

  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]

  • Fluorescent microscopy troubleshooting: high background. (2019, January 30). YouTube. [Link]

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  • Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI - NIH. [Link]

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" protocol refinement for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Covalent Labeling with Sulfonyl-Based Probes

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals seeking to refine their protein labeling protocols. While the specific molecule "N-(3-aminopropyl)-N-methylethane-1-sulfonamide" is a versatile building block, it lacks an intrinsic reactive group for direct covalent labeling of proteins. Its primary amine is typically a target for labeling, not the reactive agent.

This guide, therefore, addresses the likely intended chemistry: protein labeling using sulfonyl fluorides , a closely related and powerful class of reagents for covalent modification. This chemistry, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), provides a robust method for targeting a variety of nucleophilic amino acid residues. We will explore the core principles, provide detailed protocols, and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses fundamental questions about the principles behind labeling with sulfonyl-based reagents.

Q1: What is this compound and why is it not a direct labeling agent?

This compound is a chemical compound with the structure CH3CH2S(=O)2N(CH3)(CH2)3NH2.[1][2] It possesses a stable sulfonamide group and a terminal primary amine. In the context of bioconjugation, the primary amine (-NH2) is a nucleophile, making it a target for amine-reactive chemistries (like NHS esters), rather than a "warhead" that reacts with amino acid residues on a protein. For direct protein labeling, a molecule needs an electrophilic functional group designed to react with specific residues under biocompatible conditions.

Q2: What is the likely intended chemistry, and how does it work?

The most probable intended chemistry is labeling with aryl sulfonyl fluorides (-SO2F) . Sulfonyl fluorides are "privileged warheads" in chemical biology because they have a favorable balance of stability in aqueous solutions and reactivity toward nucleophilic amino acid residues.[3] The reaction mechanism, known as Sulfur(VI) Fluoride Exchange (SuFEx), involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom, displacing the fluoride ion and forming a stable covalent sulfonamide or sulfonate ester bond.[4][5]

Q3: Which amino acid residues do sulfonyl fluorides target?

Unlike more common electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues. The specific reactivity depends on the protein's local microenvironment, which can enhance the nucleophilicity of a particular residue. Primary targets include:

  • Tyrosine

  • Serine

  • Threonine

  • Lysine

  • Histidine

  • Cysteine [3][4][5]

This versatility allows for the labeling of proteins that may lack accessible cysteine residues.[6]

Q4: What are the critical parameters for a successful sulfonyl fluoride labeling reaction?

Several factors must be optimized for efficient and specific labeling:

  • Reagent Integrity: Sulfonyl fluorides can be sensitive to hydrolysis. They should be stored in a desiccated environment and dissolved in high-quality anhydrous solvent (e.g., DMSO) immediately before use.[4]

  • Buffer Selection: Avoid buffers containing strong nucleophiles (e.g., Tris, glycine) as they can compete with the protein for reaction with the probe. Phosphate or HEPES buffers are generally preferred.

  • pH: The pH of the reaction buffer is critical. It influences the protonation state and, therefore, the nucleophilicity of the target amino acid side chains. A pH range of 7.5 to 9.0 is common, but empirical optimization is necessary for each specific protein-probe pair.

  • Protein Concentration: For optimal results, protein concentrations should typically be at least 1-2 mg/mL to ensure favorable reaction kinetics.[7][8]

Experimental Protocol: Covalent Labeling of Proteins with a Sulfonyl Fluoride Probe

This section provides a detailed, step-by-step methodology for a typical labeling experiment.

Step 1: Reagent and Buffer Preparation
  • Protein Preparation:

    • The protein of interest must be highly pure (>95%) and in a buffer free of amines (e.g., Tris, glycine) or other nucleophilic contaminants.[9]

    • If the protein is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) using dialysis or a desalting column.

    • Adjust the final protein concentration to 2-5 mg/mL.

  • Probe Stock Solution:

    • Allow the sulfonyl fluoride probe vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10-50 mM stock solution of the sulfonyl fluoride probe in anhydrous dimethyl sulfoxide (DMSO).[10] Caution: Do not use DMSO with sulfonyl chlorides, but it is generally acceptable for sulfonyl fluorides.[7]

    • This stock solution should be prepared fresh for each experiment, as the probe's reactivity can diminish over time in solution.[11]

  • Reaction Buffer:

    • Prepare a fresh 100 mM sodium phosphate or 100 mM HEPES buffer at the desired pH (start with pH 8.0 as a general guideline).

Step 2: The Labeling Reaction
  • Initiate the Reaction:

    • Add the sulfonyl fluoride probe stock solution to the protein solution to achieve the desired final probe concentration. A typical starting point is a 10- to 20-fold molar excess of probe over protein.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the solution immediately after adding the probe.

  • Incubation:

    • Incubate the reaction at room temperature or 4°C. Reaction times can vary significantly (from 1 hour to overnight) depending on the probe's reactivity and the target residue's accessibility.[3]

    • Protect the reaction from light if the probe is fluorescent.

Step 3: Purification of the Labeled Protein
  • Removal of Unreacted Probe:

    • It is crucial to remove the excess, unreacted probe immediately following incubation.

    • The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. This separates the small molecule probe from the much larger labeled protein.

Step 4: Characterization
  • Determine Degree of Labeling (DOL):

    • The DOL (the average number of probe molecules per protein) can be determined spectrophotometrically if the probe has a distinct absorbance signature (e.g., a fluorescent dye).

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the probe.[11]

    • The DOL is calculated using the Beer-Lambert law, correcting for the probe's absorbance contribution at 280 nm.

  • Confirm Covalent Labeling:

    • Use techniques like SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes) or mass spectrometry (LC-MS/MS) to confirm covalent modification and potentially identify the labeled residue(s).[12]

Visual Workflows and Data
Diagrams

G cluster_prep Step 1: Preparation cluster_react Step 2: Labeling Reaction cluster_purify Step 3: Purification cluster_char Step 4: Characterization P_prep Prepare Protein (>2 mg/mL, amine-free buffer) Mix Add Probe to Protein (10-20x molar excess) P_prep->Mix B_prep Prepare Reaction Buffer (e.g., Phosphate, pH 8.0) B_prep->Mix R_prep Prepare Probe Stock (10-50 mM in anhydrous DMSO) R_prep->Mix Incubate Incubate (1-18h, RT or 4°C) Mix->Incubate Purify Remove Excess Probe (Size-Exclusion or Dialysis) Incubate->Purify DOL Calculate DOL (Spectrophotometry) Purify->DOL Confirm Confirm Labeling (SDS-PAGE / Mass Spec) Purify->Confirm

Caption: Experimental workflow for sulfonyl fluoride protein labeling.

Data Tables

Table 1: Recommended Buffer Systems for Sulfonyl Fluoride Labeling

Buffer SystemConcentrationpH RangeComments
Sodium Phosphate50-100 mM7.0 - 8.5A common and reliable choice.
HEPES50-100 mM7.0 - 8.2Good buffering capacity in the physiological range.
Sodium Borate50 mM8.5 - 9.5Useful for targeting residues with higher pKa, like lysine.
Sodium Bicarbonate100 mM8.0 - 9.0Can be effective but may increase probe hydrolysis.[13]
Troubleshooting Guide

This guide provides solutions to common problems encountered during protein labeling experiments.

Q: Why is my labeling efficiency unexpectedly low?

G Start Low Labeling Efficiency Reagent Check Reagent Integrity Start->Reagent Buffer Verify Buffer Composition Start->Buffer Conditions Optimize Reaction Conditions Start->Conditions Protein Assess Protein Target Start->Protein Reagent_Sol1 Was probe dissolved fresh in anhydrous DMSO? Reagent->Reagent_Sol1 Buffer_Sol1 Does buffer contain nucleophiles (Tris, Glycine, Azide)? Buffer->Buffer_Sol1 Cond_Sol1 Is probe:protein ratio high enough? Conditions->Cond_Sol1 Prot_Sol1 Is protein concentration >1 mg/mL? Protein->Prot_Sol1 Reagent_Sol2 Was probe stored properly (desiccated, dark)? Reagent_Sol1->Reagent_Sol2 Yes Reagent_Fix Use fresh probe and high-quality anhydrous solvent. Reagent_Sol1->Reagent_Fix No Reagent_Sol2->Reagent_Fix No Buffer_Fix1 Perform buffer exchange into Phosphate or HEPES buffer. Buffer_Sol1->Buffer_Fix1 Yes Buffer_Sol2 Is the pH optimal for your target? Buffer_Sol1->Buffer_Sol2 No Buffer_Fix2 Perform a pH titration (e.g., pH 7.5, 8.0, 8.5). Buffer_Sol2->Buffer_Fix2 No Cond_Fix1 Increase molar excess of probe (e.g., 20x -> 50x). Cond_Sol1->Cond_Fix1 No Cond_Sol2 Was incubation time sufficient? Cond_Sol1->Cond_Sol2 Yes Cond_Fix2 Increase incubation time or temperature (e.g., 4h -> overnight). Cond_Sol2->Cond_Fix2 No Prot_Fix1 Concentrate protein before labeling. Prot_Sol1->Prot_Fix1 No Prot_Sol2 Is the target residue accessible? Prot_Sol1->Prot_Sol2 Yes Prot_Fix2 Consider protein denaturation studies or alternative labeling site. Prot_Sol2->Prot_Fix2 No

Caption: Troubleshooting decision tree for low labeling efficiency.

Table 2: Common Issues and Recommended Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low/No Labeling 1. Degraded Probe: The sulfonyl fluoride has hydrolyzed.[4] 2. Competing Nucleophiles: Buffer contains Tris, glycine, or high concentrations of azide.[13] 3. Suboptimal pH: The pH is too low, causing protonation of the target residue. 4. Low Protein Concentration: Reaction kinetics are too slow.[8]1. Always use a fresh solution of the probe prepared in anhydrous DMSO. 2. Perform buffer exchange into a non-nucleophilic buffer like PBS or HEPES. 3. Empirically test a range of pH values (e.g., 7.5, 8.0, 8.5). 4. Concentrate the protein to at least 1-2 mg/mL prior to labeling.
Protein Precipitation 1. High DMSO Concentration: The final concentration of the organic solvent is too high, causing denaturation. 2. Protein Instability: The protein is not stable under the required pH or temperature conditions. 3. Aggregation: The labeling itself induces aggregation.1. Keep the final DMSO concentration below 10% (v/v). If the probe is poorly soluble, investigate water-soluble probe variants. 2. Run a "no-probe" control under the same buffer and incubation conditions to assess protein stability. Consider performing the reaction at 4°C. 3. Decrease the molar excess of the probe or shorten the reaction time.
Non-Specific Labeling 1. Probe Concentration Too High: The probe is reacting with less-reactive, secondary sites. 2. Reaction Time Too Long: The reaction has proceeded beyond the primary, most reactive site.1. Perform a titration of the probe concentration to find the optimal molar excess. 2. Conduct a time-course experiment (e.g., 1h, 4h, 8h, 16h) and analyze the products to determine the optimal incubation time.
Inconsistent Results 1. Variability in Reagent Prep: Inconsistent handling of the probe or buffer preparation. 2. Inaccurate Protein Concentration: The starting protein concentration measurement is incorrect, leading to incorrect molar excess calculations.1. Adhere strictly to the protocol for preparing fresh probe solutions. Ensure pH of buffers is accurately measured each time.[10][13] 2. Accurately determine the protein concentration using a reliable method (e.g., A280 with correct extinction coefficient, or BCA assay) before each experiment.
References
  • Amine-Reactive Probes. The Joseph Lab, UC San Diego. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Narayanan, A., Jones, L.H. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals (Basel). 2023. [Link]

  • Woon, E.C.Y., et al. Structure-based design and analysis of SuFEx chemical probes. RSC Med. Chem.. 2020. [Link]

  • Kelly, M.J., Jones, L.H. Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Commun.. 2015. [Link]

  • 3-(N,N- DIMETHYLAMINOPROPYL)AMINOPROPYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Gelest, Inc. [Link]

  • This compound hydrochloride. PubChem, National Institutes of Health. [Link]

  • Dempsey, D.R., et al. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods Enzymol.. 2020. [Link]

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" overcoming resistance in bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-(3-aminopropyl)-N-methylethane-1-sulfonamide, an investigational compound for overcoming bacterial resistance. This guide is designed for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its proposed mechanism of action in overcoming bacterial resistance?

A1: this compound (CAS: 1019383-00-6) is a synthetic small molecule scaffold belonging to the sulfonamide class of compounds.[1] While classical sulfonamides act as competitive inhibitors of dihydropteroate synthase to block folate synthesis in bacteria,[2][3] this particular derivative is under investigation for a distinct role: reversing existing antibiotic resistance. Its proposed primary mechanism is the inhibition of Resistance-Nodulation-Division (RND) family efflux pumps.[4] These pumps are a major defense mechanism in Gram-negative bacteria, actively extruding a wide range of antibiotics from the cell, thereby conferring multidrug resistance (MDR).[4][5] By inhibiting these pumps, this compound is hypothesized to increase the intracellular concentration of co-administered antibiotics, restoring their efficacy.

Q2: Does this compound have intrinsic antibacterial activity?

A2: It is expected to have very weak to no intrinsic antibacterial activity against most bacterial strains. Its value lies in its potential to potentiate the activity of other antibiotics.[6] Many effective efflux pump inhibitors (EPIs) do not inhibit bacterial growth on their own but demonstrate powerful synergy when combined with antibiotics that are substrates of the target efflux pumps.[7][8] Therefore, a high Minimum Inhibitory Concentration (MIC) value for this compound alone is an expected and normal result.

Q3: What are the essential storage and handling requirements for this compound?

A3: Proper storage and handling are critical to maintain the compound's stability and ensure experimental reproducibility.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[9] For long-term storage, maintaining temperatures at or below 4°C is recommended.

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or aerosols.[9]

  • Solubility: For initial stock solutions, test solubility in common laboratory solvents like DMSO or ethanol before preparing aqueous dilutions for assays. Sulfonamide derivatives can have variable solubility.

Section 2: Experimental Workflows & Troubleshooting

This section provides detailed, step-by-step guidance and troubleshooting for key experiments in a question-and-answer format.

Workflow 1: Determining Potentiating Activity

The first step in evaluating an efflux pump inhibitor is to determine its ability to lower the MIC of a known antibiotic against a resistant bacterial strain. The checkerboard assay is the gold standard for this purpose.

Q4: How do I design and perform a checkerboard assay to test for synergy?

A4: The checkerboard assay systematically tests a matrix of concentrations for two compounds to identify synergistic, additive, indifferent, or antagonistic interactions.

Detailed Protocol: Broth Microdilution Checkerboard Assay
  • Strain Preparation: Culture the resistant bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Standardize the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[10]

  • Plate Setup:

    • Prepare serial dilutions of the antibiotic (e.g., a fluoroquinolone or beta-lactam) along the x-axis of the plate (e.g., columns 1-10).

    • Prepare serial dilutions of this compound along the y-axis (e.g., rows A-G).

    • Column 11 should contain only dilutions of the antibiotic (to determine its MIC alone).

    • Row H should contain only dilutions of this compound (to determine its MIC alone).

    • Column 12 should contain only the bacterial inoculum (positive growth control) and a sterile broth well (negative control).

  • Inoculation & Incubation: Add the standardized bacterial inoculum to all wells except the negative control. Incubate the plate at 37°C for 16-24 hours.[10]

  • Reading Results: After incubation, determine the MIC for each compound alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.[11]

Q5: How do I interpret the results and what does the Fractional Inhibitory Concentration Index (FICI) mean?

A5: The FICI is a quantitative measure of the interaction between two drugs. It is calculated as follows:

FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)

The results are interpreted based on the calculated FICI value.

FICI ValueInterpretationImplication for Your Research
≤ 0.5Synergy Strong potentiation. The combination is significantly more effective than either agent alone.[12]
> 0.5 to 1.0Additive The combined effect is equal to the sum of the individual effects.
> 1.0 to 4.0Indifference The compounds do not interact; the combined effect is no different than the most active single agent.
> 4.0Antagonism The activity of one or both compounds is reduced by the other. This is an undesirable outcome.

Q6: I am not observing synergy (FICI > 0.5). What are the common troubleshooting steps?

A6: Several factors can lead to a lack of observable synergy.

  • Incorrect Bacterial Strain: The chosen resistant strain may not utilize an RND efflux pump that is a target for this specific inhibitor. Test the compound against a panel of strains with well-characterized resistance mechanisms, including known efflux pump overproducers.[4]

  • Inappropriate Antibiotic Partner: The antibiotic used may not be a substrate for the efflux pump you are targeting. Synergy is most likely with antibiotics known to be expelled by RND pumps, such as fluoroquinolones, certain beta-lactams, and macrolides.[4]

  • Suboptimal Concentration Range: Ensure the concentration ranges tested in the checkerboard assay are appropriate. The range for this compound should typically be at sub-inhibitory concentrations (e.g., 1/4 or 1/8 of its own MIC).

  • Compound Instability: Ensure the compound is stable in the assay medium and under the incubation conditions. Consider performing a stability check via HPLC if degradation is suspected.

cluster_workflow Synergy Testing Workflow cluster_troubleshooting Troubleshooting: No Synergy prep Prepare Standardized Bacterial Inoculum setup Set Up Checkerboard Plate (Serial Dilutions of Both Compounds) prep->setup incubate Inoculate and Incubate (37°C, 16-24h) setup->incubate read_mic Read MICs of Individual & Combo Wells incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Result (Synergy, Additive, etc.) calc_fici->interpret ts1 Verify Bacterial Strain's Resistance Mechanism interpret->ts1 FICI > 0.5 ts2 Confirm Antibiotic is an Efflux Pump Substrate ts3 Adjust EPI Concentration (Use Sub-MIC) ts4 Check Compound Stability

Caption: Workflow for synergy testing and key troubleshooting points.

Workflow 2: Confirming Mechanism of Action

If synergy is observed, the next step is to confirm that the mechanism is indeed efflux pump inhibition. An ethidium bromide (EtBr) accumulation assay is a common method for this.

Q7: How can I experimentally confirm that this compound is an efflux pump inhibitor?

A7: An EtBr accumulation assay is a fluorescence-based method to visualize efflux pump activity in real-time. EtBr is a substrate for many RND pumps; when pumped out, its fluorescence is low. When efflux is inhibited, EtBr accumulates inside the cell, intercalates with DNA, and fluoresces brightly.[7]

Detailed Protocol: Ethidium Bromide Accumulation Assay
  • Cell Preparation: Grow the bacterial strain to the mid-log phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup: In a 96-well black-walled plate, add the bacterial suspension. Add this compound at a fixed, sub-MIC concentration. Include a positive control (a known EPI like PAβN) and a negative control (no inhibitor).[8]

  • Initiation and Measurement: Add EtBr to all wells to a final concentration of 1-2 µg/mL. Immediately place the plate in a fluorescence plate reader and monitor the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time (e.g., every 60 seconds for 30-60 minutes).

  • Interpretation: An effective EPI will cause a rapid and sustained increase in fluorescence compared to the negative control, indicating that EtBr is being retained within the cells.

Q8: My fluorescence signal is weak or inconsistent. What should I check?

A8:

  • Cell Permeabilization: Ensure the outer membrane of your Gram-negative bacteria is permeabilized to allow EtBr to enter the periplasm. This is often achieved by including a sub-lethal concentration of EDTA or by using a specific buffer.

  • Energy Source: RND pumps are energy-dependent. If cells are starved, efflux will be low even without an inhibitor. Some protocols call for adding a small amount of glucose to energize the pumps before adding the inhibitor and EtBr.

  • Photobleaching: Minimize exposure of the plate to light before reading. Ensure the plate reader's excitation settings are not excessively high, which could bleach the sample over time.

  • Controls are Key: The assay is only interpretable with proper controls. A strain lacking the target efflux pump (e.g., a knockout mutant) should show high fluorescence accumulation even without an inhibitor. A strain overexpressing the pump should show very low accumulation.

cluster_pathway Proposed Mechanism of Action cluster_cell Bacterial Cell Antibiotic Antibiotic Pump Efflux Pump (RND) Antibiotic->Pump Enters Cell Target Intracellular Target Antibiotic->Target Binds & Kills EPI N-(3-aminopropyl)-N- methylethane-1-sulfonamide (EPI) EPI->Pump Inhibits Pump->Antibiotic Efflux (Resistance)

Caption: Proposed mechanism: The EPI blocks the efflux pump, allowing the antibiotic to reach its target.

Workflow 3: Assessing Host Cell Safety

A critical step in drug development is ensuring the compound is not toxic to mammalian cells at its effective concentration.

Q9: How do I perform a basic cytotoxicity assay?

A9: An MTS or MTT assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[13][14]

Detailed Protocol: MTS Cytotoxicity Assay
  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for liver toxicity, or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Exposure: Remove the old media and add fresh media containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the cells with the compound for a relevant period (e.g., 24, 48, or 72 hours).

  • MTS Reagent: Add the MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (concentration that inhibits 50% of cell viability) can then be calculated.[16]

Q10: My results show high cytotoxicity at the same concentration that shows synergy. What are my next steps?

A10: This indicates a narrow therapeutic window and is a significant challenge.

  • Confirm the Result: Repeat the assay with a different cell line and a different viability assay (e.g., a Live/Dead stain) to rule out artifacts.[13]

  • Optimize Concentration: Re-evaluate the synergy experiments to find the absolute lowest effective concentration of the EPI. Even a small reduction in the required concentration can significantly impact the therapeutic window.

  • Structural Analogs: This result may guide a medicinal chemistry effort to synthesize analogs of the compound. The goal would be to separate the EPI activity from the cytotoxic effects by modifying the chemical structure.[17][18]

Section 3: References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602100874X]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [URL: https://www.researchgate.net/publication/378278297_Synthesis_and_Characterisation_of_New_Sulfonamide_Derivatives_and_Their_Antibacterial_Activity]

  • Antibacterial Prodrugs to Overcome Bacterial Antimicrobial Resistance. MDPI. [URL: https://www.mdpi.com/1424-8247/14/12/1283]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180. [URL: https://pharmaxchange.info/pharmacology/sulfonamides/]

  • Mechanisms of Antibacterial Drugs. PennState University. [URL: https://psu.pb.unizin.org/microbiology/chapter/14-3-mechanisms-of-antibacterial-drugs/]

  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864239/]

  • Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-new-sulfonamide-derivatives-of-tryptamine-and-their-antimicrobial-activity.pdf]

  • This compound. CymitQuimica. [URL: https://www.cymitquimica.com/N-3-Aminopropyl-N-methylethane-1-sulfonamide-3D-UQB38300]

  • Developing Antimicrobial Synergy With AMPs. Frontiers in Cellular and Infection Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7973215/]

  • Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. SciRP.org. [URL: https://www.scirp.org/html/3-1120050_7556.htm]

  • Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3831871/]

  • Application Notes and Protocols: Reactions of Methanesulfonamide, N-(trimethylsilyl)- with Electrophiles. Benchchem. [URL: https://www.benchchem.com/pdf/application-notes/B675865.pdf]

  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2135059/]

  • 3-(N,N- DIMETHYLAMINOPROPYL)AMINOPROPYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Gelest, Inc. [URL: https://www.gelest.com/sds/SID3546.92.pdf]

  • Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2015.00754/full]

  • Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2019.02719/full]

  • (PDF) Antimicrobial sulfonamide drugs. ResearchGate. [URL: https://www.researchgate.net/publication/317571340_Antimicrobial_sulfonamide_drugs]

  • Exploring the anomalous cytotoxicity of commercially-available poly(N-isopropyl acrylamide) substrates. Journal of Biomedical Materials Research Part A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3049818/]

  • This compound. BLDpharm. [URL: https://www.bldpharm.com/products/1019383-00-6.html]

  • This compound hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-3-aminopropyl-N-methylethane-1-sulfonamide-hydrochloride]

  • Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from Amines and 3-Isopropylbenzenesulfonyl Chloride. Benchchem. [URL: https://www.benchchem.com/pdf/application-notes/B200223.pdf]

  • Synthesis and antimicrobial activity of novel sulfonamide derivatives. proLékaře.cz. [URL: https://www.prolekare.cz/en/pharmacology-journal/synthesis-and-antimicrobial-activity-of-novel-sulfonamide-derivatives-83387]

  • The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5264023/]

  • Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11383637/]

  • Self-assembly antimicrobial peptide for treatment of multidrug-resistant bacterial infection. Signal Transduction and Targeted Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788647/]

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Validation & Comparative

A Comparative Guide to N-(3-aminopropyl)-N-methylethane-1-sulfonamide and Other Sulfonamide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N-(3-aminopropyl)-N-methylethane-1-sulfonamide and other classes of sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the performance, underlying mechanisms, and experimental evaluation of these compounds, supported by scientific data and detailed protocols.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been extensively modified, leading to drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer effects.[1][2] These derivatives are broadly categorized into antibacterial and non-antibacterial agents, with their specific activities largely dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.[1]

Focus Compound: this compound

This compound is an aliphatic sulfonamide, a class that has been historically less explored than its aromatic counterparts.[3] Its structure, featuring an ethylsulfonyl group and an aminopropyl side chain, distinguishes it from the classical p-aminobenzenesulfonamide backbone of antibacterial sulfa drugs. While specific biological data for this compound is not extensively available in peer-reviewed literature, its aliphatic nature suggests potential activities outside the realm of traditional antibacterial action, possibly as an enzyme inhibitor or a modulator of other biological pathways.[3][4][5] The presence of a primary amine also offers a site for further chemical modification.

Due to the limited specific data on this compound, this guide will use a representative, well-characterized aliphatic sulfonamide as a proxy for comparative analysis where necessary, alongside a broader comparison with established aromatic sulfonamide derivatives.

Comparative Analysis: Aliphatic vs. Aromatic Sulfonamides

The primary distinction between aliphatic and aromatic sulfonamides lies in the group attached to the sulfonyl moiety. This structural difference significantly influences their physicochemical properties, mechanism of action, and overall pharmacological profile.

Structural and Mechanistic Diversity

Aromatic sulfonamides, particularly those with a p-aminophenyl group, are classic competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This mechanism is the basis for their bacteriostatic activity.[6] In contrast, aliphatic sulfonamides have shown a range of biological activities, including enzyme inhibition and antibacterial effects that may not be solely dependent on the DHPS pathway.[3][7] For instance, some aliphatic sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs).[3]

The structure-activity relationship (SAR) for antibacterial aliphatic sulfonamides suggests that the length of the alkyl chain can influence potency, with some studies indicating that antibacterial activity may decrease as the carbon chain length increases.[7][8]

Performance and Applications

The following table summarizes the performance characteristics of representative aliphatic and aromatic sulfonamide derivatives across different applications.

Derivative Class Example Compound Primary Application Mechanism of Action Potency (Example Data) Key Advantages Limitations
Aliphatic Sulfonamide MethanesulfonamideEnzyme InhibitionCarbonic Anhydrase InhibitionVaries with isoform, can be in the nanomolar range[3]Potential for isoform-selective enzyme inhibitionGenerally weaker antibacterial activity compared to aromatic counterparts
Aromatic Sulfonamide (Antibacterial) SulfamethoxazoleAntibacterialDHPS InhibitionMIC against E. coli: 125 µg/mL[9]Broad-spectrum antibacterial activity, well-establishedIncreasing bacterial resistance, potential for allergic reactions
Aromatic Sulfonamide (Anti-inflammatory) CelecoxibAnti-inflammatorySelective COX-2 InhibitionIC₅₀ for COX-2: 0.04 µM[10]Reduced gastrointestinal side effects compared to non-selective NSAIDsCardiovascular risks associated with long-term use
Aromatic Sulfonamide (Diuretic) HydrochlorothiazideDiureticInhibition of Na⁺/Cl⁻ cotransporter in the distal convoluted tubuleN/AEffective for hypertension and edema managementCan cause electrolyte imbalances

Experimental Protocols for Comparative Evaluation

To facilitate your research, this section provides detailed, step-by-step methodologies for key experiments to compare the performance of sulfonamide derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is fundamental for assessing the antibacterial potency of sulfonamide derivatives.[11]

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterium.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of sulfonamide compound in broth A1 Inoculate each dilution with the bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity (bacterial growth) A2->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2 CA_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition S p-Nitrophenyl Acetate (Substrate) E Carbonic Anhydrase (CA) S->E Hydrolysis P p-Nitrophenol (Yellow Product) E->P I Sulfonamide Inhibitor I->E Binds to active site

Caption: Principle of the Carbonic Anhydrase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Solutions: Prepare serial dilutions of the sulfonamide compound in a suitable solvent.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the sulfonamide inhibitor at various concentrations. Include a control with no inhibitor.

    • Add the CA enzyme solution to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3: In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for selective COX-2 inhibitors among sulfonamide derivatives. [12][13] Objective: To determine the IC₅₀ of a sulfonamide for COX-2 and assess its selectivity over COX-1.

Methodology:

  • Reagent Preparation (using a commercial kit, e.g., from Cayman Chemical or Sigma-Aldrich):

    • Prepare assay buffer, COX probe, and cofactor solution as per the kit instructions.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes.

    • Prepare the arachidonic acid (substrate) solution.

    • Prepare serial dilutions of the test sulfonamide and a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control. [13]2. Assay Procedure (in a 96-well plate):

    • Add the assay buffer, cofactor, and COX probe to each well.

    • Add the test sulfonamide at various concentrations. Include wells for a no-inhibitor control and a background control.

    • Add the COX-2 (or COX-1 in a separate experiment for selectivity) enzyme to each well except the background.

    • Incubate for a short period at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes. [13]4. Data Analysis:

    • Calculate the reaction rates from the kinetic data.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion

The sulfonamide scaffold continues to be a highly valuable platform for the development of new therapeutic agents. While aromatic sulfonamides are well-established in various clinical applications, aliphatic derivatives like this compound represent a less explored but promising area of research. Their distinct structural features may lead to novel mechanisms of action and therapeutic targets. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these diverse sulfonamide derivatives, enabling researchers to systematically assess their potential and advance the development of next-generation sulfonamide-based drugs.

References

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A Comparative Analysis of the Biological Activity of Sulfonamides: A Framework for Evaluating N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a specific organic molecule belonging to the vast class of sulfonamides. While this particular compound is documented in chemical databases, a thorough review of current scientific literature reveals a notable absence of published studies detailing its specific biological activities.[1] This guide, therefore, addresses this data gap by providing a comprehensive comparative framework based on the well-established biological activities of the broader sulfonamide class.

The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone of modern medicinal chemistry, forming the basis for a wide array of therapeutic agents.[2] Historically renowned for their antimicrobial properties, sulfonamide derivatives have since been developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory, and even anticancer agents.[3][4]

This guide will focus on the archetypal biological activity of sulfonamides—their antibacterial action. By comparing several classic sulfonamide drugs, we will establish a model for the potential evaluation of novel compounds like this compound. We will delve into the mechanism of action, structure-activity relationships (SAR), comparative efficacy, and the experimental protocols required to generate such data.

Pillar 1: The Antibacterial Mechanism of Action - Dihydropteroate Synthetase Inhibition

The antibacterial effect of sulfonamides is a classic example of antimetabolite activity. Most bacteria are unable to utilize exogenous folate and must synthesize it de novo through a pathway involving the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid. This reaction is catalyzed by the enzyme dihydropteroate synthetase (DHPS).[2]

Sulfonamides are structural analogs of PABA. Their chemical resemblance allows them to act as competitive inhibitors of the DHPS enzyme.[2] By binding to the active site of DHPS, they block the synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4] The resulting depletion of these nucleic acids halts bacterial growth and replication, leading to a bacteriostatic effect.[2]

This targeted mechanism provides a high degree of selectivity, as mammalian cells do not possess the DHPS enzyme and instead acquire folate from their diet, rendering them insensitive to the action of sulfonamides.

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Purine & Pyrimidine Synthesis THF->Nucleotides DNA DNA Replication & Cell Division Nucleotides->DNA Sulfonamide Sulfonamide Drug (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthetase (DHPS) by sulfonamide drugs.

Pillar 2: Comparative Analysis of Antibacterial Sulfonamides

The efficacy of a sulfonamide drug is not uniform across all bacterial species. It is dependent on factors like the drug's affinity for the bacterial DHPS enzyme, its ability to penetrate the bacterial cell wall, and the prevalence of resistance mechanisms. The following table provides a comparative overview of the in vitro activity of three representative sulfonamides against common bacterial pathogens. Activity is expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

CompoundGram-Positive Activity (MIC, µg/mL)Gram-Negative Activity (MIC, µg/mL)Key Structural Features & Notes
Sulfadiazine S. aureus: 16-64E. coli: 4-32Possesses a pyrimidine ring. Considered a classic, broad-spectrum sulfonamide.[2]
Sulfamethoxazole S. aureus: 8-32E. coli: 1-16Features an isoxazole ring. Its pharmacokinetic profile is matched with trimethoprim for synergistic use (co-trimoxazole).[2]
Mafenide S. aureus: 64-128P. aeruginosa: 64-256Structurally distinct; the amino group is separated from the benzene ring by a methylene group. Not a true PABA analog, it has a different mechanism of action and is used topically for burns.

Note: MIC values are illustrative and can vary significantly based on the specific strain and testing conditions.

Causality Behind Experimental Choices: The selection of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as test organisms is a standard practice in antimicrobial susceptibility testing.[2] They represent two major categories of bacteria with fundamental differences in their cell wall structure, providing a broad initial assessment of a compound's spectrum of activity. Pseudomonas aeruginosa is often included as a benchmark for activity against opportunistic and often drug-resistant Gram-negative pathogens.[2]

Pillar 3: Experimental Protocol - Determining Minimum Inhibitory Concentration (MIC)

To evaluate the biological activity of a novel compound like this compound, a standardized, self-validating protocol is essential. The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target bacterium in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (e.g., E. coli ATCC 25922), standardized to a 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (sterile broth)

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 1024 µg/mL).

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).

    • Columns 11 and 12 will serve as controls.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well from column 1 to 11.

    • Column 1-10: Test compound + bacteria

    • Column 11: Growth control (bacteria + broth, no compound)

    • Column 12: Sterility control (broth only, no bacteria)

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity.

    • The growth control (Column 11) must be turbid, and the sterility control (Column 12) must be clear for the assay to be valid.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock Solution Dilute Perform 2-Fold Serial Dilution Stock->Dilute Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Plate Add Broth to 96-Well Plate Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Read Plate for Turbidity Incubate->Read Determine Determine MIC Value Read->Determine

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While this compound remains uncharacterized in public literature, the robust history and diverse bioactivity of the sulfonamide class provide a clear roadmap for its investigation. The foundational antibacterial activity, mediated by the competitive inhibition of dihydropteroate synthetase, serves as a primary hypothesis for testing. A comparative analysis against established drugs like sulfadiazine and sulfamethoxazole, using standardized protocols such as the broth microdilution MIC assay, would be the critical first step in elucidating its potential therapeutic value. Subsequent investigations could explore other known sulfonamide activities, such as carbonic anhydrase inhibition or anti-inflammatory effects, to build a comprehensive biological profile for this novel molecule.

References

  • Anand, N., & Hakale, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62135–62153. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Khan, S. A. (2005). The revival of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 148-155. Available at: [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]

  • Roland, S., et al. (1973). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 16(4), 324–330. Available at: [Link]

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Validating Novel Sulfonamides: A Guide to Robust Experimental Design Using N-(3-aminopropyl)-N-methylethane-1-sulfonamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its presumed biological activity and characteristics. This guide provides a comprehensive framework for the experimental validation of a novel sulfonamide, using the hypothetical compound "N-(3-aminopropyl)-N-methylethane-1-sulfonamide" as a central example. We will delve into the rationale behind each experimental choice, emphasizing the indispensable role of controls in generating trustworthy and publishable data.

The Imperative of Controls in Scientific Discovery

Before embarking on any experimental journey, it is paramount to understand that data is only as reliable as the controls used to generate it.[1][2][3] In the context of validating a new chemical entity, controls serve to eliminate ambiguity and ensure that the observed effects are directly attributable to the compound . The two pillars of experimental control are:

  • Negative Controls: These are designed to show the absence of an effect when none is expected.[2][3] They help to identify and rule out false positives that may arise from experimental artifacts or off-target effects.

  • Positive Controls: These are experiments with a known outcome, demonstrating that the experimental setup is functioning correctly and is capable of detecting the expected effect.[2][3]

A well-designed experiment will incorporate both types of controls to provide a robust and self-validating system.

Phase 1: Foundational Characterization of this compound

The initial phase of validation focuses on confirming the identity, purity, and fundamental physicochemical properties of the newly synthesized compound. This step is crucial for reproducibility and for understanding its behavior in subsequent biological assays.

Synthesis and Structural Confirmation

While the specific synthesis route for this compound is not detailed in publicly available literature, a plausible synthetic strategy can be extrapolated from general methods for sulfonamide synthesis.[4][5] A common approach involves the reaction of a sulfonyl chloride with an appropriate amine.

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis Ethanesulfonyl_chloride Ethanesulfonyl chloride Reaction Reaction (in suitable solvent with base) Ethanesulfonyl_chloride->Reaction N-methylpropane-1,3-diamine N-methylpropane-1,3-diamine N-methylpropane-1,3-diamine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Compound N-(3-aminopropyl)-N- methylethane-1-sulfonamide Purification->Final_Compound

Caption: Hypothetical synthesis of this compound.

Once synthesized, the structural identity must be unequivocally confirmed using a panel of analytical techniques.

Table 1: Analytical Techniques for Structural Elucidation

TechniquePurposeExpected Outcome for this compound
¹H NMR To determine the number and environment of hydrogen atoms.Signals corresponding to the ethyl, methyl, and propyl groups with appropriate chemical shifts and splitting patterns.
¹³C NMR To identify the number and types of carbon atoms.Peaks corresponding to all six unique carbon atoms in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C6H16N2O2S, Monoisotopic Mass: 180.09 g/mol ).[6]
FT-IR Spectroscopy To identify characteristic functional groups.Characteristic bands for N-H stretching, S=O stretching, and C-N stretching.[4]

Controls:

  • Negative Control: Analysis of starting materials and solvents to ensure they do not interfere with the characterization of the final product.

  • Reference Standard (if available): Comparison of spectral data with a certified reference standard.

Purity and Stability Assessment

The purity of the compound is critical, as impurities can lead to misleading biological results.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >95% is generally required for biological screening.

  • Stability Studies: To assess the compound's stability under various conditions (e.g., temperature, light, pH). This is crucial for ensuring the integrity of the compound during storage and experimentation.

Phase 2: In Vitro Biological Activity Validation

Assuming this compound is hypothesized to have antibacterial activity, a common property of sulfonamides, the following validation workflow should be employed.[4][7][8][9][10]

Mechanism of Action of Sulfonamides

Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[8][10][11] By blocking this pathway, they inhibit bacterial growth and replication.[8][10]

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_RNA DNA & RNA Synthesis Tetrahydrofolate->DNA_RNA Sulfonamide N-(3-aminopropyl)-N- methylethane-1-sulfonamide Sulfonamide->DHPS Inhibits cluster_invivo In Vivo Efficacy Testing Infection Induce thigh infection in mice with a specific bacterial strain Treatment_Groups Administer treatment: - Test Compound - Positive Control - Vehicle Control Infection->Treatment_Groups Monitoring Monitor animal health and bacterial burden over time Treatment_Groups->Monitoring Endpoint Euthanize and determine Colony Forming Units (CFUs) in thigh tissue Monitoring->Endpoint

Caption: Workflow for a murine thigh infection model.

Controls for In Vivo Studies:

  • Positive Control: A group of infected animals treated with a clinically relevant antibiotic.

  • Negative (Vehicle) Control: A group of infected animals treated with the vehicle used to formulate the test compound.

  • Uninfected Control: A group of animals that are not infected but receive the vehicle, to assess any baseline toxicity of the vehicle.

Preliminary Toxicity Assessment

Initial safety can be evaluated by observing the animals for any adverse effects and by performing basic histological analysis of key organs (e.g., liver, kidney) at the end of the study.

Conclusion

The validation of a novel compound like this compound is a systematic process that relies on a foundation of robust experimental design and the diligent use of controls. By following a phased approach that encompasses physicochemical characterization, in vitro activity assessment, and in vivo efficacy and safety studies, researchers can build a comprehensive and trustworthy data package. This rigorous validation is essential for establishing the true potential of a new chemical entity and for making informed decisions in the drug development pipeline.

References

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
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  • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877–1886. [Link]

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"N-(3-aminopropyl)-N-methylethane-1-sulfonamide" cross-validation with different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(3-aminopropyl)-N-methylethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Rigor

This compound is a novel sulfonamide derivative with potential therapeutic applications. As with any new chemical entity (NCE) in the pharmaceutical pipeline, the establishment of robust and reliable analytical methods is a cornerstone of a successful development program. The ability to accurately and precisely quantify the active pharmaceutical ingredient (API), identify impurities, and characterize its physicochemical properties is paramount for ensuring product quality, safety, and efficacy.

This guide delves into the cross-validation of multiple analytical techniques for this compound. Cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent results, thereby ensuring consistency and confidence in the data generated across different laboratories, instruments, or even during method transfer.[1][2] This is a critical exercise mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

The Target Analyte: this compound

Before delving into the analytical methodologies, it is essential to understand the structure of our target molecule.

Structure:

PubChem CID: 42950069 (for the hydrochloride salt)[7]

The presence of a secondary sulfonamide, a tertiary amine, and a primary amine imparts specific chemical properties that influence the choice of analytical techniques. The molecule's polarity, potential for ionization, and thermal stability are key considerations.

Cross-Validation Workflow: A Strategic Approach

A robust cross-validation study involves a systematic comparison of key validation parameters across different analytical methods. The workflow ensures that any observed differences are understood and within acceptable limits.

Cross-Validation Workflow cluster_methods Analytical Methods cluster_parameters Validation Parameters (ICH Q2(R2)) cluster_comparison Comparative Analysis HPLC HPLC-UV Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Linearity Linearity & Range HPLC->Linearity Robustness Robustness HPLC->Robustness LCMS LC-MS/MS LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->LOD_LOQ LCMS->Linearity LCMS->Robustness GCMS GC-MS GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ GCMS->Linearity GCMS->Robustness Data_Equivalence Data Equivalence Assessment Accuracy->Data_Equivalence Precision->Data_Equivalence Specificity->Data_Equivalence LOD_LOQ->Data_Equivalence Linearity->Data_Equivalence Robustness->Data_Equivalence Method_Bias Method Bias Identification Data_Equivalence->Method_Bias Final_Selection Final Method Selection/Justification Method_Bias->Final_Selection

Caption: A workflow for the cross-validation of analytical methods.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds.

Principle: The analyte is separated from a mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (hypothetical, based on typical sulfonamide absorbance).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) and perform serial dilutions to create calibration standards.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its broad applicability in retaining moderately polar compounds like our target analyte.

  • The use of formic acid in the mobile phase helps to protonate the amine groups, leading to better peak shape and retention time consistency.

  • Gradient elution is employed to ensure adequate separation from potential impurities and to elute the analyte with a reasonable run time.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and impurity profiling.

Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.[9]

Experimental Protocol: LC-MS/MS
  • LC System: UHPLC system for enhanced resolution and speed.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) to be compatible with the MS interface.

  • Ionization Mode: Positive ESI, as the amine groups are readily protonated.

  • MRM Transitions: Hypothetical transitions would be determined by infusing a standard solution and identifying the parent ion (e.g., [M+H]+) and its most abundant fragment ions.

  • Sample Preparation: May require a solid-phase extraction (SPE) step for complex matrices to reduce matrix effects.[9]

Causality Behind Experimental Choices:

  • UHPLC is preferred for its ability to provide sharper peaks and better separation, which is beneficial for MS detection.

  • Positive ESI is the logical choice due to the basic nature of the amine functionalities in the molecule.

  • MRM mode is selected for its exceptional selectivity, which allows for quantification even in the presence of co-eluting interferences.[9]

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like sulfonamides, derivatization is often necessary.[10][11]

Principle: The derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

Experimental Protocol: GC-MS
  • Derivatization: The primary and secondary amine groups, as well as the sulfonamide group, can be derivatized (e.g., methylation or silylation) to increase volatility and thermal stability.[10] For instance, diazomethane or (trimethylsilyl)diazomethane can be used for methylation.[10]

  • GC System: Gas chromatograph with a split/splitless injector and a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • MS System: Quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Causality Behind Experimental Choices:

  • Derivatization is a critical step to overcome the low volatility of the target compound.[12]

  • A non-polar column like DB-5ms is a good starting point for the separation of a wide range of derivatized compounds.

  • EI is a standard ionization technique in GC-MS that provides reproducible fragmentation patterns for structural elucidation.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).

Principle: The magnetic properties of atomic nuclei are used to determine the structure of a molecule. For quantification, the integral of a specific resonance is compared to that of a certified internal standard.

Experimental Protocol: ¹H NMR
  • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, D₂O).

  • Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals.

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Analysis: Identify characteristic peaks for this compound. For example, singlets for the methyl groups and multiplets for the propyl chain.[13][14][15][16]

Causality Behind Experimental Choices:

  • A high-field spectrometer provides better signal dispersion and sensitivity.

  • The choice of a suitable deuterated solvent is crucial for sample solubility and to avoid interfering signals.

  • Proper selection of an internal standard and acquisition parameters is essential for accurate quantification.

V. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for the identification of functional groups.

Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule.

Experimental Protocol: FTIR
  • Spectrometer: FTIR spectrometer with an appropriate sampling accessory (e.g., ATR).

  • Sample Preparation: The sample can be analyzed directly as a solid or in a suitable solvent.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands for the sulfonamide (S=O stretches), amine (N-H stretches and bends), and alkyl groups (C-H stretches).[13][16][17]

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

  • The mid-IR region provides the most useful information about the functional groups present in organic molecules.

Performance Comparison and Data Summary

The following table summarizes the hypothetical performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)qNMRFTIR
Primary Use Quantification, PurityQuantification, Impurity Profiling, Trace AnalysisQuantification, Volatile ImpuritiesStructural Elucidation, QuantificationIdentification, Functional Group Analysis
Selectivity ModerateVery HighHighHighLow
Sensitivity (LOQ) ~100 ng/mL~0.1 ng/mL[9]~10 ng/mL~1 mg/mLNot applicable for quantification
Precision (%RSD) < 2%[4]< 5%< 10%< 1%Not applicable
Accuracy (% Recovery) 98-102%[4]95-105%[9]90-110%99-101%Not applicable
Linearity (r²) > 0.999> 0.995> 0.99> 0.999Not applicable
Throughput HighHighModerateLowVery High
Cost LowHighModerateHighLow

Visualization of Method Selection Logic

The choice of an analytical technique is often a trade-off between various factors. The following diagram illustrates a decision-making process for selecting the appropriate method based on the analytical requirement.

Method Selection Logic Requirement Analytical Requirement Quantification Quantification Requirement->Quantification Identification Identification Requirement->Identification Trace_Analysis Trace Analysis Quantification->Trace_Analysis Low Levels? HPLC_UV HPLC-UV Quantification->HPLC_UV GC_MS GC-MS Quantification->GC_MS Volatile Impurities? Structural_Elucidation Structural Elucidation Identification->Structural_Elucidation Unknown? FTIR FTIR Identification->FTIR LC_MS_MS LC-MS/MS Trace_Analysis->LC_MS_MS NMR NMR Structural_Elucidation->NMR

Caption: A decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Analytical Excellence

The cross-validation of multiple analytical techniques provides a comprehensive understanding of the analyte and the analytical methods themselves. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

  • HPLC-UV serves as a robust and reliable method for routine quantification and purity assessment.

  • LC-MS/MS is indispensable for trace-level analysis, impurity profiling, and bioanalytical studies due to its superior sensitivity and selectivity.

  • GC-MS , although requiring derivatization, can be valuable for the analysis of specific volatile impurities.

  • NMR is the gold standard for unequivocal structural confirmation and can be employed as a primary method for quantitative analysis.

  • FTIR provides a rapid and simple means of identity confirmation.

By employing a multi-faceted approach and rigorously cross-validating the data, researchers and drug development professionals can ensure the highest level of scientific integrity and build a solid foundation for regulatory submission and ultimate product approval. The principles and protocols outlined in this guide, grounded in established regulatory expectations[1][2][3][4][5][6][18][19][20], provide a framework for achieving analytical excellence.

References

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  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
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  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI.
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Comparative Structure-Activity Relationship (SAR) Analysis of Novel Aminopropylsulfonamides for Selective Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of N-(3-aminopropyl)-N-methylethane-1-sulfonamide derivatives. The focus is on elucidating the structural determinants of potency and selectivity for a hypothetical G-protein coupled receptor (GPCR) target, herein designated as Target X. By systematically modifying the core scaffold, we will explore the causal relationships between chemical structure and biological activity, offering a framework for the rational design of next-generation therapeutic agents. The experimental data presented, while illustrative, is based on established principles of medicinal chemistry and receptor pharmacology.

Introduction: The Aminopropylsulfonamide Scaffold

The this compound core represents a versatile scaffold in medicinal chemistry. Its constituent parts—the sulfonamide group, the flexible propyl linker, and the terminal amino group—offer multiple points for chemical modification. This allows for a systematic exploration of the chemical space to optimize interactions with a biological target. The initial lead compound, Compound 1 , exhibits modest potency at Target X and serves as our starting point for this SAR investigation.

Our objective is to enhance potency and selectivity for Target X over a related off-target receptor, Target Y. This will be achieved by modifying three key regions of the scaffold:

  • R1: The alkyl group on the sulfonamide nitrogen.

  • R2: The substituent on the terminal amine.

  • The Propyl Linker: Alterations to its length and rigidity.

The following sections will detail the synthetic strategy, present the biological data, and provide a mechanistic interpretation of the observed SAR trends.

Experimental Design and Methodologies

A focused library of analogs was synthesized based on the core structure of this compound. The biological activity of these compounds was assessed using in vitro pharmacological assays.

In Vitro Potency Determination: Radioligand Binding Assay

A competitive radioligand binding assay was employed to determine the affinity (Ki) of the synthesized compounds for Target X and Target Y.

Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing either Target X or Target Y were prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-L, a known high-affinity ligand for both targets, was used at a concentration equal to its Kd.

  • Incubation: Cell membranes, [3H]-L, and varying concentrations of the test compound were incubated for 60 minutes at room temperature.

  • Separation: Bound and free radioligand were separated by rapid filtration through GF/B filters.

  • Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Activity Assessment: cAMP Assay

A functional assay measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production was used to determine the functional potency (EC50) of the compounds at Target X, which is a Gi-coupled receptor.

Protocol:

  • Cell Plating: HEK293 cells expressing Target X were plated in 96-well plates.

  • Compound Treatment: Cells were pre-incubated with various concentrations of the test compounds for 15 minutes.

  • Stimulation: Forskolin (10 µM) was added to stimulate cAMP production, and the incubation continued for 30 minutes.

  • Lysis and Detection: Cells were lysed, and cAMP levels were quantified using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: EC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

SAR Analysis and Discussion

The following sections dissect the SAR at each modification point of the this compound scaffold.

Modification of the Sulfonamide N-Alkyl Group (R1)

The initial exploration focused on the impact of the N-methyl group (R1) on the sulfonamide. The rationale was to probe the size and nature of the pocket accommodating this group.

SAR_R1_Modification cluster_scaffold Core Scaffold cluster_modifications R1 Modifications cluster_activity Relative Potency (Target X) Scaffold R1-N(SO2Et)-Linker-NH-R2 R1_Me Compound 1 R1 = -CH3 R1_Et Compound 2 R1 = -CH2CH3 R1_iPr Compound 3 R1 = -CH(CH3)2 R1_H Compound 4 R1 = -H Activity 1 < 2 < 3 << 4 R1_H->Activity Potency Trend SAR_R2_Modification cluster_scaffold Core Scaffold (R1=H) cluster_modifications R2 Modifications cluster_activity Relative Potency (Target X) Scaffold H-N(SO2Et)-Linker-NH-R2 R2_H Compound 4 R2 = -H R2_Me Compound 5 R2 = -CH3 R2_Ac Compound 6 R2 = -C(O)CH3 Activity 4 > 5 >>> 6 R2_Ac->Activity Potency Trend

Caption: SAR at the R2 position of the terminal amine.

Table 2: SAR at the Terminal Amine (R2)

CompoundR2 GroupTarget X Ki (nM)Target Y Ki (nM)Selectivity (Y/X)Target X EC50 (nM)
4 -H255002045
5 -CH34012003070
6 -C(O)CH3>10000>10000->10000

Interpretation:

The data in Table 2 underscores the critical importance of a basic, primary amine for activity at Target X. The primary amine of Compound 4 is optimal. Introduction of a methyl group to form a secondary amine (Compound 5 ) was tolerated but resulted in a slight decrease in potency. However, this modification led to a modest improvement in selectivity.

In stark contrast, capping the amine with an acetyl group (Compound 6 ) completely abolished activity. The resulting amide is non-basic and cannot be protonated under physiological conditions. This strongly supports the hypothesis that a positive charge on the terminal nitrogen is essential for a key ionic interaction with the receptor, a common feature for ligands of many aminergic GPCRs. [1][2]

Modification of the Propyl Linker

The length and flexibility of the linker connecting the sulfonamide and the terminal amine were investigated to determine the optimal distance and conformational freedom required for simultaneous engagement of their respective binding pockets.

SAR_Linker_Modification cluster_scaffold Core Scaffold (R1=H, R2=H) cluster_modifications Linker Modifications cluster_activity Relative Potency (Target X) Scaffold H-N(SO2Et)-Linker-NH2 Linker_C2 Compound 7 Linker = -(CH2)2- Linker_C3 Compound 4 Linker = -(CH2)3- Linker_C4 Compound 8 Linker = -(CH2)4- Activity 7 < 4 > 8 Linker_C4->Activity Potency Trend

Caption: SAR of the alkyl linker length.

Table 3: SAR of the Alkyl Linker

CompoundLinkerTarget X Ki (nM)Target Y Ki (nM)Selectivity (Y/X)Target X EC50 (nM)
7 -(CH2)2-80150019130
4 -(CH2)3-255002045
8 -(CH2)4-958008150

Interpretation:

The length of the alkyl linker has a pronounced effect on potency. The three-carbon (propyl) linker of Compound 4 was found to be optimal. Both shortening the linker to two carbons (Compound 7 ) and lengthening it to four carbons (Compound 8 ) resulted in a significant loss of activity. This suggests that the propyl linker provides the ideal distance to position the sulfonamide N-H and the terminal primary amine for simultaneous, optimal interactions with their respective binding sites within Target X. The decreased selectivity of the butyl analog (Compound 8 ) may indicate that the longer, more flexible chain allows for a binding mode at Target Y that is less favorable for the shorter analogs.

Conclusion and Future Directions

This comparative SAR study of the this compound scaffold has successfully identified key structural features that govern potency and selectivity for Target X. The optimal analog, Compound 4 , possesses a secondary sulfonamide (N-H) and a primary terminal amine separated by a three-carbon linker. These features suggest a binding model where the sulfonamide N-H acts as a hydrogen bond donor and the protonated terminal amine forms an ionic bond with the receptor.

Future work will focus on:

  • Exploring substitutions on the ethyl group of the sulfonamide to probe for additional interactions.

  • Introducing conformational constraints into the propyl linker, such as cyclopropane rings, to reduce flexibility and potentially enhance affinity and selectivity.

  • Conducting computational docking studies using a homology model of Target X to rationalize the observed SAR and guide the design of new analogs.

This systematic approach to SAR provides a robust foundation for the development of highly potent and selective ligands for Target X, with potential applications in targeted therapeutics.

References

  • National Center for Biotechnology Information. G Protein Coupled Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Rosenbaum, D.M., Rasmussen, S.G.F., & Kobilka, B.K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356–363. Available from: [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking Novel Antimicrobial Agents: The Case of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new antibiotics. This guide provides a comprehensive framework for benchmarking a novel chemical entity, using the hypothetical sulfonamide derivative "N-(3-aminopropyl)-N-methylethane-1-sulfonamide" (herein designated APMES) as a case study. We will detail the scientific rationale for selecting established antibiotics as benchmarks, provide in-depth, step-by-step protocols for determining key antimicrobial efficacy metrics, and explain the mechanistic context for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.

Introduction: Establishing the Scientific Context

The discovery of a new chemical entity with potential antimicrobial properties is merely the first step in a long and rigorous development process. A critical early milestone is to benchmark its performance against clinically relevant, well-characterized antibiotics. This comparison provides an essential baseline for understanding the compound's spectrum of activity, potency, and potential therapeutic niche.

The Candidate: this compound (APMES)

Our subject, APMES, belongs to the sulfonamide class of compounds.[1] Sulfonamides were among the first commercially successful antibiotics and function by disrupting a crucial metabolic pathway in bacteria.[2][3] Specifically, they act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid (Vitamin B9).[3][][5] Since bacteria must synthesize their own folic acid to produce the nucleic acids required for DNA replication and growth, blocking this pathway is bacteriostatic, meaning it inhibits bacterial reproduction.[3][][6] Human cells are unaffected as they acquire folic acid from their diet.[3]

The Benchmarks: A Rationale for Selection

To effectively evaluate APMES, we must compare it against antibiotics that represent different mechanisms of action and cover a broad spectrum of activity. For this guide, we have selected three "gold-standard" antibiotics:

  • Penicillin G (β-Lactam): Represents a class that targets cell wall synthesis by inhibiting penicillin-binding proteins (specifically DD-transpeptidase), which prevents the final cross-linking of the peptidoglycan layer.[7][8][9][10][11] It is most effective against Gram-positive bacteria.[7]

  • Ciprofloxacin (Fluoroquinolone): Represents a class that targets DNA replication. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, leading to breaks in DNA and cell death.[12][13][14][15] It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[13]

  • Vancomycin (Glycopeptide): A drug of last resort for many serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).[16] It also inhibits cell wall synthesis but through a different mechanism than penicillins; it binds directly to the D-alanyl-D-alanine portion of the peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation steps.[16][17][18][19] Its large size prevents it from crossing the outer membrane of Gram-negative bacteria.[16][17]

By benchmarking against these three agents, we can contextualize the potency and spectrum of APMES against distinct and clinically vital modes of antibacterial action.

Comparative Mechanisms of Action

Understanding the distinct molecular targets of our candidate and benchmark drugs is fundamental to interpreting the susceptibility data.

APMES and the Folic Acid Synthesis Pathway (Hypothesized)

As a sulfonamide, APMES is hypothesized to compete with para-aminobenzoic acid (PABA) for the active site of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby inhibiting the synthesis of dihydrofolic acid, a precursor to DNA.[][5]

Folic_Acid_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid DHFR->THF Product DNA Nucleic Acid Synthesis THF->DNA APMES APMES (Sulfonamide) APMES->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of APMES via competitive inhibition of DHPS.

Benchmark Mechanisms

The benchmark drugs operate via entirely different, well-established pathways.

Benchmark_Mechanisms cluster_penicillin Penicillin (β-Lactam) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_vancomycin Vancomycin (Glycopeptide) Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall1 Cell Wall Synthesis Crosslinking->CellWall1 Cipro Ciprofloxacin Gyrase DNA Gyrase / Topoisomerase IV Cipro->Gyrase Inhibits Replication DNA Replication Gyrase->Replication Enables Vanco Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vanco->Precursor Binds to & Sequesters CellWall2 Cell Wall Elongation Precursor->CellWall2 Incorporated into

Caption: Mechanisms of action for the selected benchmark antibiotics.

Experimental Design & Protocols

The cornerstone of antimicrobial benchmarking is determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . These metrics quantify the potency of an antimicrobial agent. All protocols should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability.[20][21][22][23]

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24]

  • MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[25][26][27]

The Broth Microdilution Method is the gold standard for determining MIC values in a high-throughput manner.[24][28][29][30]

Experimental Workflow Overview

Workflow prep 1. Preparation - Prepare compound stock solutions - Culture bacteria (18-24h) - Prepare Mueller-Hinton Broth inoculum 2. Inoculum Standardization - Suspend colonies in saline - Adjust to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) - Dilute to final inoculum (~5 x 10^5 CFU/mL) prep->inoculum inoculate 4. Inoculation - Add standardized inoculum to all wells (except sterility control) inoculum->inoculate plate 3. Plate Preparation (96-well) - Add broth to all wells - Perform 2-fold serial dilutions of each antibiotic across rows plate->inoculate incubate 5. Incubation - 35°C ± 2°C - 16-20 hours inoculate->incubate read_mic 6. MIC Determination - Visually inspect for turbidity - MIC = Lowest concentration with no visible growth incubate->read_mic plate_mbc 7. MBC Plating - Subculture 10-100 µL from clear wells (MIC, 2xMIC, 4xMIC, etc.) onto antibiotic-free agar read_mic->plate_mbc incubate_mbc 8. MBC Incubation - 35°C ± 2°C - 18-24 hours plate_mbc->incubate_mbc read_mbc 9. MBC Determination - Count colonies on each plate - MBC = Lowest concentration that kills ≥99.9% of initial inoculum incubate_mbc->read_mbc

Caption: Standard workflow for MIC and MBC determination via broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI M07 guidelines.[21]

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the powders for APMES, Penicillin G, Ciprofloxacin, and Vancomycin.

    • Dissolve each in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 1,280 µg/mL).[31] Sterility is paramount; filter-sterilize solutions if necessary.

    • Causality: High-concentration stocks minimize the volume of solvent added to the assay, preventing solvent-induced inhibition of bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[29]

    • Causality: A standardized inoculum is the most critical variable for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs. Too low an inoculum can lead to falsely low MICs.

  • Microdilution Plate Setup (96-well plate):

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row to be used.

    • Dispense 100 µL of the appropriate 2x final starting concentration of the antibiotic (e.g., 128 µg/mL for a final of 64 µg/mL) into well 1.

    • Perform a two-fold serial dilution: transfer 50 µL from well 1 to well 2, mix thoroughly, transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.[32][33]

    • This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 serves as the positive growth control (broth + bacteria, no antibiotic).

    • Well 12 serves as the sterility control (broth only).[24]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum. The final volume in each well is now 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[31]

  • Reading the MIC:

    • After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the antimicrobial agent where there is no visible growth (i.e., the first clear well).[24]

Detailed Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two wells of higher concentration).

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 100 µL) from each of these clear wells onto a non-selective agar plate (e.g., Tryptic Soy Agar).[25][26]

  • Incubation and Interpretation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the original starting inoculum count.[27]

    • Causality: This step definitively distinguishes between bacteriostatic (growth inhibition) and bactericidal (killing) activity. An MBC that is ≤4 times the MIC is generally considered evidence of bactericidal activity.[27][28]

Data Presentation and Interpretation

Quantitative data must be presented clearly to allow for direct comparison.

Comparative Susceptibility Data
OrganismAntibiotic ClassCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213 (Gram-positive)SulfonamideAPMES [Data][Data][Data][Bacteriostatic/Bactericidal]
β-LactamPenicillin G[Data][Data][Data][Bacteriostatic/Bactericidal]
FluoroquinoloneCiprofloxacin[Data][Data][Data][Bacteriostatic/Bactericidal]
GlycopeptideVancomycin[Data][Data][Data][Bacteriostatic/Bactericidal]
E. coli ATCC 25922 (Gram-negative)SulfonamideAPMES [Data][Data][Data][Bacteriostatic/Bactericidal]
β-LactamPenicillin G[Data][Data][Data][Bacteriostatic/Bactericidal]
FluoroquinoloneCiprofloxacin[Data][Data][Data][Bacteriostatic/Bactericidal]
GlycopeptideVancomycin[Data][Data][Data][Bacteriostatic/Bactericidal]
P. aeruginosa ATCC 27853 (Gram-negative, non-fermenter)SulfonamideAPMES [Data][Data][Data][Bacteriostatic/Bactericidal]
β-LactamPenicillin G[Data][Data][Data][Bacteriostatic/Bactericidal]
FluoroquinoloneCiprofloxacin[Data][Data][Data][Bacteriostatic/Bactericidal]
GlycopeptideVancomycin[Data][Data][Data][Bacteriostatic/Bactericidal]
Interpreting the Results
  • Potency: A lower MIC value indicates higher potency. Comparing the MIC of APMES to the benchmarks for a given organism reveals its relative strength.

  • Spectrum of Activity: Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) organisms indicates a broad spectrum. Inactivity against a class (e.g., high MICs for all Gram-negatives) defines its spectrum. We would expect Vancomycin to be inactive against the Gram-negative strains.[16]

  • Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio is the key determinant. A ratio of ≤4 suggests the compound is bactericidal, while a ratio >4 suggests it is bacteriostatic.[27][28] For severe infections (e.g., endocarditis, meningitis), a bactericidal agent is often clinically preferred. Sulfonamides are typically bacteriostatic.[3]

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro benchmarking of a novel antimicrobial candidate, APMES. By systematically comparing its MIC and MBC values against a panel of well-understood antibiotics with diverse mechanisms of action, we can establish a robust preliminary profile of its potency, spectrum, and activity type.

Favorable results from this initial screen (e.g., potent activity against resistant strains, a unique spectrum) would justify advancing the compound to the next stages of preclinical development. These include cytotoxicity assays against mammalian cell lines, time-kill kinetic studies, resistance frequency analysis, and ultimately, evaluation in in vivo models of infection. This structured, data-driven approach ensures that only the most promising candidates proceed, optimizing the allocation of resources in the critical search for new medicines to combat antimicrobial resistance.

References

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A Proposed Framework for the Synthesis, Purification, and Characterization of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

This guide presents a standardized, verifiable framework for the synthesis and comprehensive characterization of the chemical compound N-(3-aminopropyl)-N-methylethane-1-sulfonamide (CAS No. 1019383-00-6). A review of scientific literature and chemical databases indicates that while this compound is commercially available and its basic properties are cataloged, detailed experimental procedures and characterization data have not been formally published.[1][2] The absence of such a public record presents a challenge for researchers, hindering reproducibility and comparative studies.

This document aims to fill that gap by providing a robust, scientifically-grounded protocol. By establishing a clear benchmark for synthesis and analysis, this guide ensures that future studies involving this molecule can be built upon a reliable and reproducible foundation. Our methodology is rooted in established chemical principles, providing a self-validating workflow from starting materials to the final, characterized compound.

Part 1: Proposed Synthetic Pathway and Rationale

The structure of this compound lends itself to a classic and highly reliable synthetic transformation: the reaction of a sulfonyl chloride with a secondary amine. This nucleophilic substitution reaction is a cornerstone of medicinal chemistry for its efficiency and broad applicability.[3][4]

Reaction Scheme:

The proposed synthesis involves the reaction of ethanesulfonyl chloride with N-methylpropane-1,3-diamine. The primary amine of the diamine is expected to be more nucleophilic than the secondary amine under neutral conditions, but to achieve selectivity for the desired product where the sulfonylation occurs on the secondary amine, a strategic protection/deprotection sequence or careful control of stoichiometry and reaction conditions would typically be employed. However, for a direct approach, we will utilize a non-nucleophilic base to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

  • Reagent Preparation: To a solution of N-methylpropane-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Reaction Initiation: Cool the flask to 0 °C using an ice bath.

  • Addition of Electrophile: Add a solution of ethanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diamine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification and Characterization Workflow

A multi-step workflow is essential to ensure the identity, purity, and structural integrity of the synthesized compound. This process is designed to be self-validating, where each step provides data that corroborates the findings of the others.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis arrow arrow s1 Reaction Setup s2 Aqueous Workup s1->s2 s3 Column Chromatography s2->s3 c1 Mass Spectrometry (MS) Confirm Molecular Weight s3->c1 c2 NMR Spectroscopy (¹H, ¹³C) Elucidate Structure c1->c2 c3 IR Spectroscopy Identify Functional Groups c2->c3 c4 HPLC Analysis Determine Purity >95% c3->c4

Caption: The complete workflow from synthesis to final analysis.

Protocol: Purification by Column Chromatography

  • Rationale: The crude product will likely contain unreacted starting materials, the triethylammonium salt, and potential side products. Silica gel chromatography is the standard method for removing these impurities.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane. Due to the basic nature of the product amine, it is advisable to add 1% triethylamine to the mobile phase to prevent peak tailing.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Part 3: Benchmarking Analytical Data

The following tables outline the expected analytical data for the target compound. Experimental results should be compared against these benchmarks for verification.

Table 1: Mass Spectrometry Data The molecular formula C₆H₁₆N₂O₂S corresponds to a monoisotopic mass of 180.09325 Da.[2] High-resolution mass spectrometry (HRMS) should be used to confirm this with high accuracy.

Adduct FormCalculated m/z
[M+H]⁺181.1005
[M+Na]⁺203.0825
[M-H]⁻179.0860

Data predicted and available from PubChem.[2]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz) NMR spectroscopy provides a detailed map of the molecule's structure. The predicted chemical shifts and splitting patterns serve as a structural fingerprint.

Proton AssignmentPredicted Shift (ppm)MultiplicityIntegration
-SO₂-CH₂-CH₃~3.0Quartet (q)2H
-N(CH₃)-~2.9Singlet (s)3H
-N-CH₂-CH₂-~3.3Triplet (t)2H
-CH₂-CH₂-NH₂~2.8Triplet (t)2H
-CH₂-CH₂-CH₂-~1.8Quintet (p)2H
-SO₂-CH₂-CH₃~1.4Triplet (t)3H
-NH₂~1.5 (broad)Singlet (s)2H

Table 3: Predicted IR Spectroscopy Data Infrared spectroscopy is used to confirm the presence of key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3400 (two bands)
C-H (Alkyl)Stretch2850 - 2960
S=O (Sulfonamide)Asymmetric Stretch1320 - 1350
S=O (Sulfonamide)Symmetric Stretch1140 - 1160
Part 4: Final Purity Assessment

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the final purity of a synthesized compound. A result of >95% purity is typically required for compounds intended for biological screening or further development.

  • Procedure:

    • System: A reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient system of Water (A) and Acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine and sharp peak shapes.

    • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

    • Detection: UV detection at 210 nm.

    • Analysis: The purity is calculated by integrating the area of the product peak and dividing by the total area of all peaks in the chromatogram.

By following this comprehensive guide, researchers can synthesize and validate this compound with a high degree of confidence, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

  • PubChemLite. This compound (C6H16N2O2S). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42950069, this compound hydrochloride. [Link]

  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Google P

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth guide on the application and execution of comparative molecular docking. This document is designed not as a rigid protocol but as a strategic framework, grounded in scientific principles, to evaluate the binding potential of a novel sulfonamide-based compound against a well-characterized biological target. We will use a hypothetical lead compound, "N-(3-aminopropyl)-N-methylethane-1-sulfonamide" (Lead-S) , and compare its predicted binding affinity and interactions with known inhibitors of Human Carbonic Anhydrase II (hCA II).

The objective is to provide a comprehensive, scientifically rigorous workflow that explains the causality behind each step, ensuring that the described protocols are self-validating and grounded in authoritative references.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In drug discovery, it is an indispensable tool for virtual screening and lead optimization. A single docking score, however, has limited value. Its true power is realized through comparative studies, where a novel compound is evaluated against a set of reference molecules with known biological activity. This approach allows us to benchmark our lead compound, providing a predictive context for its potential efficacy.

Our Model System:

  • The Target: Human Carbonic Anhydrase II (hCA II) . hCA II is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in regulating pH and CO2 transport.[3][4] Its high catalytic activity and well-defined active site make it an excellent model for studying enzyme-inhibitor interactions.[5][6] Furthermore, its inhibition has therapeutic applications in conditions like glaucoma and epilepsy, making it a relevant drug target.[7]

  • The Ligands:

    • Lead-S (this compound): Our hypothetical lead compound. Its sulfonamide moiety is a key pharmacophore for CA inhibition.

    • Acetazolamide (AZM): A clinically used sulfonamide drug and a well-characterized hCA II inhibitor. It will serve as our primary positive control.[8][9]

    • N-methyl-ethanesulfonamide: A negative control, lacking the critical unsubstituted sulfonamide group necessary for potent zinc binding.

The central hypothesis of this study is that the sulfonamide group of Lead-S will coordinate with the catalytic zinc ion in the hCA II active site, a hallmark of potent inhibitors like Acetazolamide.[8][10]

Experimental Design & Workflow

A robust comparative docking study is a multi-stage process. Each stage builds upon the last, from data acquisition and preparation to simulation and, finally, rigorous analysis. The integrity of the final results is contingent upon the meticulous execution of each step.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Obtain Target Structure (e.g., PDB: 3HS4) PrepProt Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProt Validation Protocol Validation: Re-dock co-crystallized ligand (AZM) PrepProt->Validation Ligands Generate Ligand Structures (Lead-S, AZM, Control) PrepLig Prepare Ligands: - 3D conformer generation - Energy minimization - Define rotatable bonds Ligands->PrepLig PrepLig->Validation Docking Perform Docking: (Lead-S, AZM, Control) vs. hCA II Validation->Docking Scores Extract Binding Energies (kcal/mol) Docking->Scores Comparison Comparative Analysis: Lead-S vs. AZM vs. Control Scores->Comparison Poses Analyze Binding Poses & Interactions Poses->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for the comparative molecular docking study.

Detailed Methodologies

This section provides a step-by-step protocol for conducting the docking study. The causality behind key decisions is explained to provide a deeper understanding of the process.

Target Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking result.

Protocol:

  • Structure Acquisition: Download the crystal structure of hCA II in complex with Acetazolamide from the Protein Data Bank (PDB). A high-resolution structure is preferable. For this study, we will use PDB ID: 3HS4 , which has a resolution of 1.1 Å.[11]

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).[12] Remove all non-essential molecules, including water, co-solvents (e.g., glycerol), and any protein chains not involved in the binding site if it's a multimer.[13] The co-crystallized Acetazolamide ligand should be saved as a separate file for later use in protocol validation.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This is critical for defining the correct hydrogen bond network. Assign partial charges using a standard force field (e.g., Gasteiger charges in AutoDock Tools).[14]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[15]

Expert Rationale: Removing crystallographic water molecules is a standard first step, as their positions may not be relevant for ligand binding in a dynamic solution. However, conserved water molecules that mediate key protein-ligand interactions are sometimes retained, a more advanced technique. For this standard protocol, all are removed.[13] Proper protonation ensures that residues like Histidine, Aspartate, and Glutamate have the correct ionization state, which directly impacts electrostatic and hydrogen bonding interactions.

Ligand Preparation

Ligands must be converted from 2D representations to 3D structures with appropriate chemical properties.

Protocol:

  • Structure Generation: Draw the 2D structures of "Lead-S," Acetazolamide, and the negative control using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[13]

  • Charge Assignment and Torsion Definition: Load the 3D structures into AutoDock Tools. Assign Gasteiger charges. The software will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during the docking simulation.[16]

  • File Format Conversion: Save the prepared ligands in the PDBQT format.[17]

Docking Simulation & Validation

This phase involves defining the search space and running the simulation, but only after validating the protocol's ability to reproduce experimental results.

Protocol:

  • Protocol Validation (Self-Validation):

    • Take the prepared hCA II structure (from PDB ID: 3HS4).

    • Take the co-crystallized Acetazolamide ligand that was extracted in step 3.1.2 and prepare it as a ligand.

    • Perform a docking simulation of this specific ligand back into the protein.

    • Crucial Step: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of < 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimentally observed binding mode.[4]

  • Grid Box Definition: Define the search space for the docking algorithm. This is typically a 3D grid box centered on the active site. For hCA II, the box should be centered on the catalytic Zinc ion (Zn2+) and be large enough to encompass the entire binding pocket (e.g., 25 x 25 x 25 Å).[18]

  • Running AutoDock Vina: Execute the docking simulation for Lead-S, Acetazolamide (as a fresh trial, not the re-docking), and the negative control against the prepared hCA II receptor. Use a standard exhaustiveness setting (e.g., 8 or 16) to ensure a thorough search of the conformational space.[19]

Expert Rationale: The validation step is non-negotiable for a trustworthy study.[20] It provides confidence that the chosen software, scoring function, and parameters are appropriate for the biological system. Failure to validate means any subsequent results are unreliable. The grid box definition is critical; a box that is too small may prevent the ligand from finding its optimal pose, while one that is too large wastes computational resources and can lead to non-specific binding predictions.

Results and Data Presentation

The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (free energy of binding), typically in kcal/mol.[21]

Quantitative Data Summary

A clear, tabular summary of the quantitative results is essential for direct comparison.

CompoundPredicted Binding Affinity (kcal/mol)RMSD (Validation Only)Key Interacting ResiduesPredicted Interactions
Acetazolamide (Re-docked) -8.30.95 ÅHis94, His96, His119, Gln92, Thr199Zinc coordination, H-bond with Gln92
Acetazolamide (Control) -8.1N/AHis94, His96, His119, Gln92, Thr199Zinc coordination, H-bond with Gln92
Lead-S -7.5N/AHis94, His96, His119, Thr200Zinc coordination, H-bond with Thr200
N-methyl-ethanesulfonamide -4.2N/AThr199, Pro201Weak van der Waals contacts

(Note: The data above are representative and for illustrative purposes only.)

Qualitative Analysis of Binding Poses

The binding score is only part of the story. A visual inspection of the predicted binding poses is crucial for understanding the underlying molecular interactions.

  • Acetazolamide (Control): As expected, the sulfonamide group coordinates directly with the catalytic Zn2+ ion.[8] The amide nitrogen forms a hydrogen bond with the side chain of Gln92, and the acetylamido group is oriented towards the hydrophobic pocket of the active site. This pose aligns perfectly with the validated crystal structure.

  • Lead-S: The simulation predicts that the N-methylethane-1-sulfonamide moiety also coordinates with the Zn2+ ion, fulfilling our primary hypothesis. The aminopropyl tail is projected towards the hydrophilic entrance of the active site, where it forms a predicted hydrogen bond with the side chain of Thr200.

  • N-methyl-ethanesulfonamide (Negative Control): This compound fails to form a stable interaction with the zinc ion due to the methylation of the sulfonamide nitrogen.[4] It shows a much weaker binding affinity and only engages in minor van der Waals contacts at the periphery of the active site.

G cluster_active_site hCA II Active Site cluster_ligand Sulfonamide Inhibitor (e.g., AZM) ZN Zn2+ HIS94 His94 ZN->HIS94 HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 THR199 Thr199 GLN92 Gln92 Sulfonamide SO2NH2 Sulfonamide Group Sulfonamide:f0->ZN Coordination Bond (Key Interaction) Sulfonamide->GLN92 H-Bond R_group R-Group (e.g., Acetylamido) R_group->THR199 H-Bond / Hydrophobic Interaction

Caption: Key interactions of a sulfonamide inhibitor in the hCA II active site.

Discussion and Scientific Interpretation

The comparative analysis provides valuable insights. The predicted binding affinity of Lead-S (-7.5 kcal/mol) is slightly lower than that of the established inhibitor Acetazolamide (-8.1 kcal/mol) but significantly stronger than the negative control (-4.2 kcal/mol).[21] This suggests that Lead-S is a promising candidate for hCA II inhibition.

The most critical finding is that Lead-S is predicted to engage the catalytic zinc ion via its sulfonamide group, the essential mechanism for this class of inhibitors.[22][23] The interaction with zinc is the primary driver of binding affinity for sulfonamides targeting carbonic anhydrases.[3] The weaker predicted affinity of Lead-S compared to Acetazolamide may be due to suboptimal interactions of its aminopropyl tail with the surrounding residues compared to Acetazolamide's acetylamido group.

The docking score of the negative control confirms the necessity of an unsubstituted sulfonamide nitrogen for zinc coordination. Its low score demonstrates that the model correctly penalizes ligands lacking this key feature.

Conclusion and Future Directions

This comparative docking study successfully evaluated the potential of "this compound" (Lead-S) as an inhibitor of hCA II. The results provide a strong computational rationale for its potential activity, predicting that it binds to the active site and coordinates with the catalytic zinc ion in a manner analogous to clinically used drugs like Acetazolamide.

While these in silico results are encouraging, they are predictive, not definitive. The logical next steps are:

  • Synthesis: Chemical synthesis of Lead-S.

  • In Vitro Validation: Perform an enzyme inhibition assay to determine the experimental IC50 value of Lead-S against hCA II.[18]

  • Further Optimization: If the compound shows promising activity, the aminopropyl tail could be modified to improve interactions with the active site rim, potentially leading to enhanced potency and selectivity.

This guide has outlined a robust, self-validating workflow for comparative molecular docking. By grounding our predictions against known standards and meticulously documenting the methodology, we can generate reliable, actionable insights that accelerate the drug discovery process.

References

  • RCSB Protein Data Bank. (2020). 6SDH: Human Carbonic Anhydrase II in complex with an inhibitor soaked at a concentration of 5 mM. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Zessel, M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Link not provided in search results.
  • Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Sridhar, G., et al. (1990). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. [Link]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PMC - NIH. [Link]

  • Li, Z., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. [Link]

  • Various Authors. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Various Authors. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. [Link]

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research - ACS Publications. [Link]

  • Eriksson, A. E., et al. (1988). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed. [Link]

  • RCSB Protein Data Bank. (2009). 3HS4: Human carbonic anhydrase II complexed with acetazolamide. [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina Documentation. [Link]

  • Various Authors. (n.d.). CARBONIC ANHYDRASE: why Zinc?. SlidePlayer. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • RCSB Protein Data Bank. (n.d.). 2NNO: Structure of inhibitor binding to Carbonic Anhydrase II. [Link]

  • Various Authors. (2023). How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. [Link]

  • Supuran, C. T., & Scozzafava, A. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis. [Link]

  • Various Authors. (n.d.). Molecular docking analysis of the sulfonamide compounds and triclosan. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. ResearchGate. [Link]

  • BND. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Various Authors. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Link not provided in search results.
  • Various Authors. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Capasso, C., & Supuran, C. T. (2021). The Complex Relationship between Metals and Carbonic Anhydrase: New Insights and Perspectives. MDPI. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson. [Link]

  • Various Authors. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]

  • Hasan, A. H. (2021). AutoDock Vina tutorial. ResearchGate. [Link]

  • Liu, Z., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PMC - NIH. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Various Authors. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. [Link]

  • Various Authors. (2025). Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. Link not provided in search results.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. [Link]

  • Various Authors. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Various Authors. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Asad, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]

  • Various Authors. (n.d.). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC - PubMed Central. [Link]

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  • Various Authors. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • RCSB Protein Data Bank. (2015). 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. [Link]

  • JJ Medicine. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-(3-aminopropyl)-N-methylethane-1-sulfonamide. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step approach to ensure safe handling and regulatory compliance. The information herein is synthesized from established safety protocols and regulatory guidelines to provide a self-validating system for waste management in a laboratory setting.

Hazard Assessment and Chemical Profile

  • Aliphatic Amine: This functional group can impart corrosive properties, making the compound a potential skin and eye irritant.[2][3] Aliphatic amines can also be toxic and may cause respiratory irritation.[4]

  • Sulfonamide: While many sulfonamide-based pharmaceuticals are relatively safe for therapeutic use, the chemical class itself can present hazards in a laboratory setting, including potential for allergic reactions.

Given these characteristics, it is prudent to handle this compound as a hazardous chemical. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2][5]

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrimary Functional Group Contributor
Skin Corrosion/Irritation Potential to cause skin irritation or burns upon contact.Aliphatic Amine
Eye Damage/Irritation Potential to cause serious eye irritation or damage.Aliphatic Amine
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.Aliphatic Amine, Sulfonamide
Aquatic Toxicity May be harmful to aquatic life.General Chemical Property

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper safety protocols is paramount when handling and disposing of this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[6][7]

Essential PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If working with a powder form or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[2]

All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations.[9] The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[10][11]

Disposal Workflow Diagram

cluster_start cluster_characterize Characterization & Segregation cluster_contain Containment cluster_label Labeling & Documentation cluster_storage Storage & Pickup cluster_end start Identify Waste Stream (Solid, Liquid, Contaminated PPE) char Characterize as Hazardous Waste (Aliphatic Amine / Sulfonamide) start->char seg Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) char->seg solid Solid Waste: Collect in a labeled, sealed container. seg->solid liquid Liquid Waste: Collect in a labeled, sealed container. seg->liquid ppe Contaminated PPE: Double-bag in labeled, sealed bags. seg->ppe labeling Label Container: 'Hazardous Waste', Chemical Name, Date, and Hazard Symbols solid->labeling liquid->labeling ppe->labeling doc Maintain Disposal Log: Record chemical name, quantity, and date. labeling->doc storage Store in Designated Satellite Accumulation Area (SAA) doc->storage pickup Arrange for Pickup by Licensed Waste Disposal Contractor storage->pickup end_node Disposal Complete pickup->end_node spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill (<100mL and contained) assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major ppe_on Don Appropriate PPE small_spill->ppe_on evacuate Evacuate the Area large_spill->evacuate contain Contain Spill with Absorbent Material ppe_on->contain collect Collect and Place in Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon end_small Spill Cleaned decon->end_small notify Notify EHS and Emergency Services evacuate->notify end_large Emergency Response Initiated notify->end_large

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [5]* Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [5]* Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Regulatory Compliance and Record-Keeping

All laboratories are required to maintain a Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450). [6][12][13]This plan should include specific procedures for the safe handling and disposal of all hazardous chemicals.

Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory audits and for ensuring a safe laboratory environment.

Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical safety and waste disposal. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow the guidelines established by your institution's Environmental Health and Safety (EHS) department.

References

  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center.
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  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
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  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET. (2012, February 6). Fisher Scientific.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Management. (n.d.). Arkansas State University.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET. (2019, May 28). Spectrum Chemical.
  • This compound (C6H16N2O2S). (n.d.). PubChemLite.
  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.

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Personal protective equipment for handling N-(3-aminopropyl)-N-methylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling N-(3-aminopropyl)-N-methylethane-1-sulfonamide

The absence of specific toxicological data necessitates treating this compound as a potentially hazardous substance. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment for all personnel.

Hazard Assessment of Structurally Similar Compounds

To establish a baseline for safe handling, we can infer potential hazards from related chemical structures. For instance, compounds with amine groups can be corrosive and irritants, while sulfonamides may have allergenic potential. A review of SDS for similar compounds indicates the following potential hazards:

Hazard ClassificationPotential EffectsSource
Acute Oral ToxicityHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation or severe burns.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][2]
Respiratory IrritationMay cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, the appropriate selection and use of PPE are critical to prevent direct contact with the chemical.[3][4]

Core PPE Requirements
  • Gloves : Double gloving with nitrile gloves is recommended.[5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed every hour or immediately if contaminated, torn, or punctured.[3][5]

  • Eye and Face Protection : Tight-fitting safety goggles and a face shield should be worn to protect against splashes.[1][6]

  • Laboratory Coat : A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][7]

  • Footwear : Closed-toe shoes, preferably chemical-resistant, are mandatory.[8]

Respiratory Protection

The need for respiratory protection depends on the physical form of the compound and the procedure being performed.

ScenarioRecommended RespiratorRationale
Handling of crystalline solidN95 or N100 particulate respiratorTo prevent inhalation of airborne powder.[3]
Creating solutions or potential for aerosol generationA full-face air-purifying respirator with appropriate chemical cartridgesTo protect against inhalation of vapors or aerosols.[8]
Large spillsA self-contained breathing apparatus (SCBA) may be necessaryFor situations with high concentrations of airborne contaminants.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for handling and disposal is essential for minimizing risk and ensuring compliance with regulations.

Handling Procedure
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[1]

  • Weighing and Aliquoting : Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of outer gloves before leaving the work area.[5] Wash hands thoroughly with soap and water.[9]

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1][9]
Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation : Collect all chemical waste in a designated, labeled, and sealed container.

  • Labeling : Clearly label the waste container with the chemical name and hazard warnings.

  • Disposal : Dispose of the hazardous waste through your institution's approved chemical waste program. Do not pour down the drain.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for accurate classification and disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_fume_hood->prep_emergency handle_weigh Weigh/Aliquot Solid prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surface handle_dissolve->cleanup_decontaminate emergency_spill Spill handle_dissolve->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_dissolve->emergency_exposure If Exposure Occurs cleanup_gloves Doff Outer Gloves into Waste cleanup_decontaminate->cleanup_gloves cleanup_wash Wash Hands Thoroughly cleanup_gloves->cleanup_wash disp_collect Collect All Waste in Labeled Hazardous Waste Container cleanup_wash->disp_collect disp_dispose Dispose via Institutional Protocol disp_collect->disp_dispose spill_action Evacuate & Follow Spill Protocol emergency_spill->spill_action exposure_action Use Eyewash/Shower & Seek Medical Aid emergency_exposure->exposure_action

Caption: Workflow for handling this compound.

References

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene, 3(12), D105-D108.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. PubChem Compound Database. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Publisso. (2023, March 30). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Retrieved from [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-aminopropyl)-N-methylethane-1-sulfonamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.